molecular formula C184H296N57O55PS7 B12777948 Dalazatide CAS No. 1081110-69-1

Dalazatide

Cat. No.: B12777948
CAS No.: 1081110-69-1
M. Wt: 4442 g/mol
InChI Key: GORAHSAIYZMTHZ-LBFSFEBVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dalazatide is a useful research compound. Its molecular formula is C184H296N57O55PS7 and its molecular weight is 4442 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1081110-69-1

Molecular Formula

C184H296N57O55PS7

Molecular Weight

4442 g/mol

IUPAC Name

2-[(1R,2aS,4S,7S,10S,13S,19S,22S,25S,28S,31R,36R,39S,48S,51S,54S,57R,60S,63S,66S,69S,72S,75S,78S,81S,84S,87S,90R,93S,96S,99S)-31-[[(2S)-2-[[(2R)-2-[acetyl-[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-2-[2-(2-aminoethoxy)ethoxy]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-10,51,75,87-tetrakis(4-aminobutyl)-93-(3-amino-3-oxopropyl)-60,96-dibenzyl-19,28-bis[(2S)-butan-2-yl]-4,54,69-tris(3-carbamimidamidopropyl)-36-carbamoyl-2a,22,39,48-tetrakis[(1R)-1-hydroxyethyl]-7,63,81-tris(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-4-ylmethyl)-99-methyl-66-(2-methylpropyl)-78-(2-methylsulfanylethyl)-1a,3,4a,6,9,12,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-dotriacontaoxo-6a,7a,10a,11a,33,34-hexathia-a,2,3a,5,8,11,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-dotriacontazatetracyclo[55.47.4.445,90.013,17]dodecahectan-25-yl]acetic acid

InChI

InChI=1S/C184H296N57O55PS7/c1-14-94(5)139-172(283)223-124(79-138(254)255)162(273)238-144(100(11)249)176(287)236-140(95(6)15-2)178(289)240-68-33-46-135(240)171(282)217-112(41-24-28-61-187)152(263)224-125(82-242)163(274)212-116(45-32-66-204-182(197)198)153(264)229-134-91-304-303-89-132-168(279)214-114(43-30-64-202-180(193)194)148(259)210-113(42-25-29-62-188)156(267)237-143(99(10)248)175(286)232-130(147(258)206-81-137(253)234-141(97(8)246)174(285)227-129(145(192)256)86-299-301-90-133(169(280)235-139)231-166(277)128(85-245)233-179(290)184(58-34-67-205-183(199)200,295-71-70-294-69-63-189)241(101(12)250)177(288)109(190)74-104-49-53-108(54-50-104)296-297(291,292)293)87-300-302-88-131(228-154(265)117(55-56-136(191)252)215-158(269)120(75-102-35-18-16-19-36-102)218-146(257)96(7)208-173(284)142(98(9)247)239-170(134)281)167(278)213-111(40-23-27-60-186)150(261)222-123(78-106-80-201-92-207-106)161(272)226-126(83-243)164(275)216-118(57-72-298-13)155(266)209-110(39-22-26-59-185)149(260)220-122(77-105-47-51-107(251)52-48-105)159(270)211-115(44-31-65-203-181(195)196)151(262)219-119(73-93(3)4)157(268)225-127(84-244)165(276)221-121(160(271)230-132)76-103-37-20-17-21-38-103/h16-21,35-38,47-54,80,92-100,109-135,139-144,242-249,251H,14-15,22-34,39-46,55-79,81-91,185-190H2,1-13H3,(H2,191,252)(H2,192,256)(H,201,207)(H,206,258)(H,208,284)(H,209,266)(H,210,259)(H,211,270)(H,212,274)(H,213,278)(H,214,279)(H,215,269)(H,216,275)(H,217,282)(H,218,257)(H,219,262)(H,220,260)(H,221,276)(H,222,261)(H,223,283)(H,224,263)(H,225,268)(H,226,272)(H,227,285)(H,228,265)(H,229,264)(H,230,271)(H,231,277)(H,232,286)(H,233,290)(H,234,253)(H,235,280)(H,236,287)(H,237,267)(H,238,273)(H,239,281)(H,254,255)(H4,193,194,202)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)(H2,291,292,293)/t94-,95-,96-,97+,98+,99+,100+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130?,131-,132-,133-,134-,135-,139-,140-,141-,142-,143-,144-,184+/m0/s1

InChI Key

GORAHSAIYZMTHZ-LBFSFEBVSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)[C@@H](C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@](CCCNC(=N)N)(N(C(=O)C)C(=O)[C@H](CC9=CC=C(C=C9)OP(=O)(O)O)N)OCCOCCN)C(=O)N)[C@@H](C)O)[C@@H](C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)[C@@H](C)CC)[C@@H](C)O)CC(=O)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)(N(C(=O)C)C(=O)C(CC9=CC=C(C=C9)OP(=O)(O)O)N)OCCOCCN)C(=O)N)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Dalazatide: A Technical Guide to Kv1.3 Channel Inhibition for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated potassium channel Kv1.3 has emerged as a compelling therapeutic target for a range of autoimmune diseases.[1][2] Expressed predominantly on effector memory T-cells (TEM), which are key drivers of autoimmune pathology, the Kv1.3 channel plays a critical role in T-cell activation and proliferation.[2][3] By regulating the membrane potential, Kv1.3 facilitates the sustained calcium influx necessary for T-cell activation, cytokine production, and immune response.[1][4][5] In several autoimmune conditions, including psoriasis, rheumatoid arthritis, and multiple sclerosis, TEM cells exhibit a significant upregulation of Kv1.3 channels, making them particularly susceptible to Kv1.3 blockade.[1][6]

Dalazatide (formerly ShK-186) is a potent and selective peptide inhibitor of the Kv1.3 channel.[7][8] Derived from the sea anemone Stichodactyla helianthus, this first-in-class drug candidate has demonstrated the ability to selectively target pathogenic TEM cells while sparing other immune cell populations, thereby offering a targeted immunomodulatory approach with a potentially favorable safety profile.[9][10] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its immunomodulatory effects by physically occluding the pore of the Kv1.3 channel.[11][12] This blockade inhibits the outward flow of potassium ions, which is essential for maintaining the negative membrane potential required for sustained calcium entry through calcium release-activated calcium (CRAC) channels upon T-cell receptor (TCR) stimulation.[1][6] The resulting disruption of calcium signaling curtails the activation of downstream pathways, leading to reduced T-cell proliferation and a decrease in the production of pro-inflammatory cytokines.[13][14][15]

A key feature of this compound is its selectivity for TEM cells. These cells are characterized by a high expression of Kv1.3 channels (Kv1.3high) and a low expression of the calcium-activated potassium channel KCa3.1 (KCa3.1low).[2] In contrast, naïve and central memory T-cells primarily rely on the KCa3.1 channel for their activation and are therefore less sensitive to Kv1.3 inhibition.[2][15] This differential dependency allows this compound to selectively suppress the activity of the T-cell subset most implicated in autoimmune pathology.[9][15]

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's potency and its effects on T-cell function.

Table 1: Binding Affinity and IC50 of this compound for Kv1.3

ParameterValueCell TypeReference
Kd65 ± 5 pMOva-specific GFP+ effector memory T (TEM) cells[8]
IC50180 ± 37 pMT-cell proliferation[8]
IC50 (50 ms pulse)4.9 ± 1 pMCHO cells expressing Kv1.3[16]
IC50 (1000 ms pulse)34.6 ± 1 pMCHO cells expressing Kv1.3[16]

Table 2: Effect of this compound on Cytokine Production in TEM Cells

CytokineInhibition RangeCell SourceConcentration RangeReference
TNF-α33-43%Pediatric Systemic Lupus Erythematosus (SLE) patients10 pM - 1 nM[13]
IFN-γ33-55%Pediatric Systemic Lupus Erythematosus (SLE) patients10 pM - 1 nM[13]
IL-1728-53%Pediatric Systemic Lupus Erythematosus (SLE) patients10 pM - 1 nM[13]
IFN-γDose-dependentSystemic Lupus Erythematosus (SLE) patientsNot specified[14]
IL-17Dose-dependentSystemic Lupus Erythematosus (SLE) patientsNot specified[14]
TNF-αDose-dependentSystemic Lupus Erythematosus (SLE) patientsNot specified[14]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Kv1.3 Currents

This protocol is adapted from methodologies described for recording potassium outward currents in human T-lymphocytes.[2][11]

Materials:

  • Borosilicate glass capillaries

  • Micropipette puller

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Cell culture of human T-lymphocytes

  • External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH.

  • Internal solution (in mM): 140 KF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES; pH 7.2 with KOH.

  • This compound stock solution

Procedure:

  • Prepare T-lymphocytes for recording by placing them in a recording chamber on the microscope stage and perfusing with the external solution.

  • Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single T-cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane through gentle suction.

  • Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • To elicit Kv1.3 currents, apply depolarizing voltage steps from the holding potential to various test potentials (e.g., -60 mV to +60 mV in 20 mV increments) for 200-500 ms.

  • Record the resulting outward potassium currents.

  • To test the effect of this compound, perfuse the recording chamber with the external solution containing the desired concentration of the inhibitor and repeat the voltage-step protocol.

  • Analyze the current traces to determine the extent of current inhibition.

T-Cell Proliferation Assay using CFSE

This protocol is based on standard methods for tracking T-cell proliferation.[7][13]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • Carboxyfluorescein succinimidyl ester (CFSE) staining solution

  • Complete RPMI-1640 medium

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

  • This compound

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the cells at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.

  • Add CFSE staining solution to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete medium.

  • Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.

  • Add this compound at various concentrations to the appropriate wells.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA. Include an unstimulated control.

  • Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

  • Harvest the cells and analyze by flow cytometry. CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferation.

Intracellular Cytokine Staining and Flow Cytometry

This protocol outlines the general steps for measuring cytokine production in T-cells.[10][14]

Materials:

  • PBMCs or isolated T-cells

  • T-cell activation stimuli

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • This compound

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-17)

  • Flow cytometer

Procedure:

  • Stimulate T-cells in the presence of various concentrations of this compound for a defined period (e.g., 6-24 hours).

  • For the last 4-6 hours of stimulation, add a protein transport inhibitor to the cell culture to cause intracellular accumulation of cytokines.

  • Harvest the cells and wash with PBS.

  • Stain for surface markers (e.g., CD4, CD8) if desired.

  • Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

  • Wash the cells and then permeabilize them with a permeabilization buffer (e.g., containing saponin or Triton X-100).

  • Add the fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in staining buffer and analyze by flow cytometry to quantify the percentage of cytokine-producing cells.

Visualizations

Kv1_3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TCR TCR CRAC CRAC Channel TCR->CRAC Activation APC APC (Antigen Presenting Cell) APC->TCR Antigen Presentation This compound This compound Kv1_3 Kv1.3 Channel This compound->Kv1_3 Inhibition Kv1_3->CRAC Maintains Membrane Potential Ca2_plus Ca²⁺ CRAC->Ca2_plus Ca²⁺ Influx Calcineurin Calcineurin Ca2_plus->Calcineurin Activation NFAT NFAT Calcineurin->NFAT Dephosphorylation Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression Nuclear Translocation

Figure 1: this compound's Inhibition of the Kv1.3 Signaling Pathway in T-cells.

T_Cell_Proliferation_Workflow start Isolate PBMCs stain Label with CFSE start->stain plate Plate Cells stain->plate treat Add this compound plate->treat stimulate Stimulate with anti-CD3/CD28 treat->stimulate incubate Incubate 3-5 days stimulate->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Proliferation analyze->end

Figure 2: Experimental Workflow for T-Cell Proliferation Assay.

Conclusion

This compound represents a promising, targeted therapeutic for a variety of T-cell mediated autoimmune diseases. Its high potency and selectivity for the Kv1.3 channel on pathogenic effector memory T-cells offer a mechanism to dampen autoimmune responses without inducing broad immunosuppression.[9][15] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and the broader field of Kv1.3 channel inhibition. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound in various autoimmune indications.[7][17]

References

Dalazatide: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

A Targeted Approach to Autoimmune Disease Modulation

Dalazatide, formerly known as ShK-186, is a first-in-class synthetic peptide inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] Its development represents a targeted therapeutic strategy for a host of autoimmune diseases, including psoriasis, multiple sclerosis, rheumatoid arthritis, and lupus erythematosus.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development history of this compound, with a focus on quantitative data and experimental methodologies.

From Sea Anemone Venom to Clinical Candidate: A History of Discovery

The journey of this compound began with the isolation of ShK, a 35-amino acid peptide from the venom of the Caribbean sea anemone, Stichodactyla helianthus.[1][4] ShK was identified as a potent blocker of the Kv1.3 potassium channel.[4] The therapeutic potential of targeting Kv1.3 lies in its high level of expression and crucial role in the function of effector memory T-cells (TEM), a subset of T-lymphocytes implicated in the pathogenesis of many autoimmune diseases.[1]

Initial research focused on modifying the native ShK peptide to improve its selectivity and pharmacokinetic profile. This led to the development of ShK-186, now known as this compound, a 37-amino acid synthetic analog.[1][5] This engineered peptide demonstrated high affinity and selectivity for the Kv1.3 channel over other potassium channels, a critical attribute for minimizing off-target effects.[4] The development of this compound has been spearheaded by companies including Kineta Inc. (now TuHURA Biosciences) and KPI Therapeutics.[5][6]

Mechanism of Action: Quelling Autoimmunity by Targeting T-Cell Activation

This compound exerts its immunomodulatory effects by selectively inhibiting the Kv1.3 potassium channel on effector memory T-cells.[1] The Kv1.3 channel plays a pivotal role in maintaining the membrane potential of these cells. Its inhibition by this compound leads to a cascade of events that ultimately dampens the autoimmune response:

  • Disruption of Calcium Signaling: The activity of the Kv1.3 channel is essential for sustained calcium influx into T-cells upon activation.[1][7] By blocking this channel, this compound depolarizes the cell membrane, which in turn reduces the driving force for calcium entry through calcium-release-activated calcium (CRAC) channels.[8][9]

  • Inhibition of T-Cell Activation and Proliferation: The sustained increase in intracellular calcium is a critical second messenger that activates downstream signaling pathways, including the calcineurin-NFAT pathway, leading to T-cell activation, proliferation, and cytokine production.[7][9] By attenuating the calcium signal, this compound effectively suppresses these key effector functions of TEM cells.[1]

  • Selective Immunomodulation: A key advantage of this compound is its selectivity for TEM cells.[1] Other T-cell subsets, such as naïve and central memory T-cells, rely on different potassium channels (e.g., KCa3.1) for their activation and are therefore less affected by Kv1.3 blockade.[10] This selective action allows for the targeted suppression of the pathogenic T-cell population while leaving the broader immune system largely intact, potentially reducing the risk of generalized immunosuppression.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound's intervention in T-cell activation.

Dalazatide_Signaling_Pathway cluster_TCell Effector Memory T-Cell TCR T-Cell Receptor (TCR) PLC PLCγ1 TCR->PLC Antigen Antigen Presentation Antigen->TCR IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_ER Ca²⁺ Stores ER->Ca_ER Ca²⁺ Release STIM1 STIM1 ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 Activation Ca_Influx Ca²⁺ Influx ORAI1->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin Kv1_3 Kv1.3 Channel K_Efflux K⁺ Efflux Kv1_3->K_Efflux Maintains Membrane Potential Membrane_Depolarization Membrane Depolarization Kv1_3->Membrane_Depolarization Inhibition leads to This compound This compound This compound->Kv1_3 Blocks Membrane_Depolarization->Ca_Influx Reduces Driving Force For NFAT NFAT Calcineurin->NFAT Gene_Transcription Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene_Transcription Cell_Response T-Cell Activation, Proliferation, Cytokine Production Gene_Transcription->Cell_Response

Caption: this compound's mechanism of action in T-cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Binding Affinity and Potency
ParameterValueCell Type/AssayReference
Kd 65 ± 5 pMOVA-specific GFP+ effector memory T (TEM) cells[11]
IC50 180 ± 37 pMTEM cell proliferation assay[11]
IC50 69 pMShK-170 (a close analog) on Kv1.3[4]
IC50 140 pMShK-192 (a close analog) on Kv1.3[4]
Table 2: Preclinical Efficacy in a Rat Model of Multiple Sclerosis
Treatment GroupDosageOutcomeReference
This compound100 µg/kg dailySignificant reduction in clinical score[5]
This compound100 µg/kg every 3 daysSignificant reduction in clinical score[5]
Table 3: Pharmacokinetic Parameters in a Phase 1b Study in Psoriasis Patients (NCT02435342)
Dose GroupDayCmax (pg/mL)Tmax (hr)AUClast (hr*pg/mL)Reference
30 mcg Day 11030 ± 3550.33 (0.25-4.00)1630 ± 484[1]
Day 291140 ± 4330.33 (0.25-4.00)1880 ± 715[1]
60 mcg Day 11580 ± 5930.33 (0.25-4.00)2690 ± 979[1]
Day 292000 ± 6870.33 (0.25-4.00)3520 ± 1270[1]
Data are presented as mean ± SD for Cmax and AUClast, and median (range) for Tmax.
Table 4: Clinical Efficacy in a Phase 1b Study in Psoriasis Patients (NCT02435342)
Dose GroupOutcome MeasureResultp-valueReference
60 mcg Mean reduction in PASI score from baseline to Day 32Significant reduction< 0.01[1][12]
Patients with reduction in PASI score9 out of 10N/A[1][12]
Patients with clinical improvement in target lesion50%N/A[5]

Detailed Experimental Protocols

In Vitro Kv1.3 Inhibition Assay (Electrophysiology)

A detailed protocol for assessing the inhibitory activity of this compound on Kv1.3 channels in T-cells would typically involve whole-cell patch-clamp electrophysiology.

  • Cell Preparation: Effector memory T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The external solution contains physiological concentrations of ions, and the internal pipette solution contains a high concentration of potassium.

  • Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) to keep the Kv1.3 channels in a closed state. Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit outward potassium currents through the Kv1.3 channels.

  • Drug Application: this compound is applied to the cells at various concentrations through a perfusion system. The effect of the compound on the Kv1.3 current is measured as the percentage of current inhibition compared to the baseline current before drug application.

  • Data Analysis: The concentration-response curve is fitted with a Hill equation to determine the IC50 value.

Preclinical Efficacy in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)

The EAE rat model is a commonly used animal model for multiple sclerosis.

  • Induction of EAE: EAE is induced in susceptible rat strains (e.g., Lewis rats) by immunization with myelin basic protein (MBP) or other myelin antigens emulsified in complete Freund's adjuvant (CFA).

  • Treatment: Rats are treated with this compound or a vehicle control via subcutaneous injection. Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).

  • Clinical Scoring: The severity of the disease is monitored daily using a standardized clinical scoring system. For example, a scale of 0 to 5 might be used, where 0 = no clinical signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, and 5 = moribund state.

  • Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess the degree of inflammation and demyelination.

  • Data Analysis: Clinical scores between the this compound-treated and vehicle-treated groups are compared using appropriate statistical tests.

Phase 1b Clinical Trial in Plaque Psoriasis (NCT02435342)

This study was a randomized, double-blind, placebo-controlled trial to evaluate the safety, tolerability, and pharmacodynamics of this compound in patients with active plaque psoriasis.[1][12][13]

  • Patient Population: Adult patients with mild-to-moderate plaque psoriasis.[12]

  • Study Design: Patients were randomized to receive subcutaneous injections of this compound at doses of 30 mcg or 60 mcg, or placebo, twice weekly for four weeks.[12]

  • Assessments:

    • Safety and Tolerability: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests.[12]

    • Pharmacokinetics: Blood samples were collected at various time points after dosing to determine the plasma concentrations of this compound.[1]

    • Efficacy: Assessed by the Psoriasis Area and Severity Index (PASI) and investigator's global assessment.[12]

    • Pharmacodynamics: Blood samples were analyzed for changes in T-cell populations and inflammatory biomarkers.[1]

  • Data Analysis: Safety data were summarized descriptively. Pharmacokinetic parameters were calculated using non-compartmental methods. Efficacy endpoints were compared between the treatment groups and placebo.[1]

The workflow for the Phase 1b clinical trial is depicted in the diagram below.

Phase_1b_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (4 Weeks) cluster_followup Follow-up & Analysis Screening Patient Screening (Mild-to-Moderate Psoriasis) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (PASI, Physical Exam, Labs) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Group Randomization->Placebo Dose_30mcg This compound 30 mcg Group Randomization->Dose_30mcg Dose_60mcg This compound 60 mcg Group Randomization->Dose_60mcg Treatment Twice Weekly Subcutaneous Injections Placebo->Treatment Dose_30mcg->Treatment Dose_60mcg->Treatment Monitoring Safety Monitoring (AEs, Vitals, Labs) Treatment->Monitoring PK_Sampling Pharmacokinetic Blood Sampling Treatment->PK_Sampling End_of_Treatment End of Treatment Assessments (Day 32) Treatment->End_of_Treatment Follow_up Follow-up Period End_of_Treatment->Follow_up Final_Analysis Data Analysis (Safety, PK, Efficacy) Follow_up->Final_Analysis

References

Preclinical Animal Models for Dalazatide Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical animal models utilized in the research and development of Dalazatide, a first-in-class selective inhibitor of the Kv1.3 potassium channel. This compound has emerged as a promising immunomodulatory agent for a range of autoimmune diseases by targeting effector memory T (TEM) cells, which are key drivers of pathology in these conditions. This document details the experimental protocols, quantitative outcomes, and underlying signaling pathways associated with this compound's preclinical evaluation.

Mechanism of Action: Targeting Effector Memory T Cells

This compound, a synthetic peptide derived from the sea anemone Stichodactyla helianthus, selectively blocks the voltage-gated potassium channel Kv1.3.[1][2] These channels are highly expressed on activated TEM cells and are crucial for maintaining the calcium signaling required for their activation and proliferation.[1][2] By inhibiting Kv1.3, this compound suppresses the function of these pathogenic T cells without causing broad immunosuppression, a significant advantage over many current autoimmune therapies.[1] This targeted approach aims to reduce inflammation and tissue damage characteristic of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, psoriasis, and lupus.[2][3]

Signaling Pathway of this compound's Action

The following diagram illustrates the molecular cascade affected by this compound.

Dalazatide_Mechanism cluster_Tcell Effector Memory T-Cell TCR T-Cell Receptor (TCR) PLC PLCγ1 TCR->PLC Antigen Presentation IP3 IP3 PLC->IP3 Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Ca2+ Release CRAC CRAC Channel (Ca2+ Influx) Ca_Store->CRAC Ca_Signal ↑ Intracellular Ca2+ CRAC->Ca_Signal Calcineurin Calcineurin Ca_Signal->Calcineurin NFAT_p NFAT-P (phosphorylated) Calcineurin->NFAT_p Dephosphorylation NFAT NFAT (dephosphorylated) Nucleus Nucleus NFAT->Nucleus NFAT_p->NFAT Gene_Transcription Gene Transcription (e.g., IL-2, IFN-γ) Nucleus->Gene_Transcription Kv13 Kv1.3 Channel K_efflux K+ Efflux Kv13->K_efflux Maintains Membrane Potential K_efflux->CRAC Facilitates Sustained Ca2+ Influx This compound This compound This compound->Kv13 Inhibits

Caption: this compound's mechanism of action via Kv1.3 channel inhibition.

Preclinical Animal Models

This compound has been evaluated in several well-established animal models of autoimmune diseases. These models are crucial for assessing the in vivo efficacy, pharmacokinetics, and pharmacodynamics of the drug candidate.

Pristane-Induced Arthritis (PIA) in Rats

The PIA model in rats is a widely used model for rheumatoid arthritis, characterized by chronic, relapsing-remitting joint inflammation.

A detailed protocol for the pristane-induced arthritis model is as follows:

  • Animal Strain: Dark Agouti (DA) rats are commonly used as they are highly susceptible to PIA.[4]

  • Disease Induction: Arthritis is induced by a single subcutaneous injection of 150 µl of pristane at the base of the tail.[5]

  • Treatment Regimen: In studies with Kv1.3 blockers, treatment is typically initiated at the onset of clinical signs of arthritis.[5] For example, a study using a similar Kv1.3 blocker administered the compound once weekly or every other day.[5] A study on this compound (formerly ShK-186) showed that a single dose every 2 to 5 days was as effective as daily administration.[6]

  • Clinical Assessment: The severity of arthritis is monitored daily using a clinical scoring system. A common scoring method involves assigning points for each swollen wrist or ankle (5 points each) and each swollen toe joint (1 point each), with a maximum score of 60 per rat.[5]

  • Outcome Measures: Primary endpoints include the clinical arthritis score, paw swelling, and body weight. Histopathological analysis of the joints is also performed to assess inflammation, cartilage destruction, and bone erosion.

ParameterVehicle ControlThis compound TreatmentReference
Mean Max. Arthritis Score ~34.2 ± 11Significant Reduction[4]
Frequency of Chronic Arthritis ~86-100%Significantly Reduced[4]

Note: Specific quantitative data for this compound in the PIA model from primary literature is pending full-text analysis. The data presented is based on the general model characteristics and the reported efficacy of Kv1.3 blockers.

Experimental Autoimmune Encephalomyelitis (EAE) in Rats

EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation and demyelination of the central nervous system.

The protocol for inducing EAE in rats is as follows:

  • Animal Strain: Lewis rats are often used for inducing a monophasic EAE, while DA rats can be used for a chronic relapsing model.[7][8]

  • Disease Induction: EAE is induced by immunization with myelin-related proteins or peptides, such as myelin basic protein (MBP) or myelin oligodendrocyte glycoprotein (MOG), emulsified in Complete Freund's Adjuvant (CFA).[7][9]

  • Treatment Regimen: this compound has been shown to be effective with intermittent dosing. For instance, a single dose every 2 to 5 days demonstrated comparable efficacy to daily administration in a chronic relapsing-remitting EAE model.[6]

  • Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5: 0 = no signs; 1 = flaccid tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund.[10]

  • Outcome Measures: The primary outcome is the clinical EAE score. Other measures include body weight, CNS histopathology to assess inflammation and demyelination, and analysis of immune cell infiltration into the spinal cord.

ParameterVehicle ControlThis compound (100 µg/kg)Reference
Mean Clinical Score (Day 15) ~2.5~1.0 (Daily)[2]
Cumulative Clinical Score (Day 34) ~60<20 (10 µg/kg)[2]
Delayed-Type Hypersensitivity (DTH) in Mice

The DTH model is a standard method to evaluate cell-mediated immunity and the in vivo efficacy of anti-inflammatory compounds.

The protocol for the DTH model is as follows:

  • Animal Strain: C57BL/6 mice are commonly used.[11]

  • Sensitization (Day 0): Mice are immunized by subcutaneous injection of an antigen, such as methylated bovine serum albumin (mBSA) or keyhole limpet hemocyanin (KLH), emulsified in CFA.[11][12]

  • Challenge (Day 5-7): Mice are challenged by injecting the soluble antigen into one hind footpad or ear. The contralateral appendage is injected with PBS as a control.[11][12]

  • Treatment Regimen: this compound can be administered prophylactically (from sensitization) or therapeutically (before challenge). A single dose of this compound has been shown to be effective.[6]

  • Assessment (24 hours post-challenge): The DTH response is quantified by measuring the increase in paw or ear thickness compared to the PBS-injected control.[11][13]

  • Outcome Measures: The primary endpoint is the difference in swelling between the antigen-challenged and PBS-challenged sites. Myeloperoxidase (MPO) activity and cytokine levels in the tissue can also be measured.[11]

ParameterVehicle ControlThis compound TreatmentReference
Paw/Ear Swelling (mm) Varies by studySignificant Reduction[1][6]

Note: Specific quantitative data for this compound in the DTH model from primary literature is pending full-text analysis.

Psoriasis Xenograft Model in SCID Mice

This model involves transplanting human psoriatic skin onto immunodeficient mice, allowing for the in vivo study of a human disease process.

The protocol for the psoriasis xenograft model is as follows:

  • Animal Strain: Severe Combined Immunodeficient (SCID) mice are used as they do not reject the human tissue grafts.

  • Grafting: Full-thickness skin biopsies from psoriatic plaques of human donors are surgically grafted onto the backs of SCID mice.

  • Treatment Regimen: Treatment with this compound or other investigational compounds can be administered systemically (e.g., subcutaneous injection) or topically.

  • Assessment: The maintenance of the psoriatic phenotype in the grafts is assessed visually and histologically. Epidermal thickness (acanthosis), inflammatory cell infiltrate, and the expression of psoriasis-related biomarkers are evaluated.

  • Outcome Measures: Reduction in epidermal thickness, decreased infiltration of T cells and other immune cells, and modulation of inflammatory cytokine levels within the graft are key efficacy endpoints.

ParameterVehicle ControlThis compound TreatmentReference
Epidermal Thickness Maintained psoriatic phenotypeReduction in thickness[14]
T-Cell Infiltration Persistent infiltrationReduced infiltration[14]

Note: While this compound has been in clinical trials for psoriasis, specific quantitative data from the preclinical xenograft model requires further review of primary publications.

Systemic Lupus Erythematosus (SLE) Mouse Models

Several mouse models are used to study SLE, a complex systemic autoimmune disease. These include spontaneous models like the NZB/W F1 and MRL/lpr mice, and induced models such as pristane-induced lupus.[15][16][17]

  • Animal Strains: NZB/W F1 mice develop a lupus-like disease with a strong female bias, including autoantibody production and glomerulonephritis.[15] MRL/lpr mice also develop spontaneous lupus-like symptoms.[17] Pristane can be used to induce lupus in non-autoimmune strains like BALB/c mice.[16]

  • Disease Monitoring: Disease progression is monitored by measuring levels of autoantibodies (e.g., anti-dsDNA), proteinuria, and assessing kidney pathology (lupus nephritis).

  • Treatment Regimen: this compound would be administered systemically, and its effects on the key disease parameters would be evaluated.

  • Outcome Measures: Reduction in autoantibody titers, decreased proteinuria, and improvement in kidney histology would be the primary indicators of efficacy.

ParameterControl Lupus MiceThis compound-Treated Lupus MiceReference
Anti-dsDNA Antibody Titer ElevatedExpected Reduction[3]
Proteinuria Score ElevatedExpected Reduction[16]
Kidney Histopathology Score Severe glomerulonephritisExpected Improvement[15]

Experimental Workflows

The following diagrams illustrate the typical workflows for the preclinical animal models discussed.

Arthritis_Workflow cluster_workflow Pristane-Induced Arthritis (PIA) Workflow start Select DA Rats induction Induce Arthritis: Single s.c. injection of Pristane start->induction onset Onset of Clinical Signs (Day ~10-12) induction->onset treatment Initiate Treatment: This compound or Vehicle onset->treatment monitoring Daily Monitoring: - Clinical Score - Paw Swelling - Body Weight treatment->monitoring endpoint Endpoint Analysis: - Final Clinical Scores - Histopathology of Joints monitoring->endpoint

Caption: Experimental workflow for the Pristane-Induced Arthritis model.

EAE_Workflow cluster_workflow Experimental Autoimmune Encephalomyelitis (EAE) Workflow start Select Lewis/DA Rats induction Induce EAE: Immunization with MOG/CFA start->induction onset Onset of Clinical Signs (e.g., flaccid tail) induction->onset treatment Initiate Treatment: This compound or Vehicle onset->treatment monitoring Daily Monitoring: - Clinical EAE Score - Body Weight treatment->monitoring endpoint Endpoint Analysis: - Final Clinical Scores - CNS Histopathology monitoring->endpoint

Caption: Experimental workflow for the Experimental Autoimmune Encephalomyelitis model.

DTH_Workflow cluster_workflow Delayed-Type Hypersensitivity (DTH) Workflow start Select C57BL/6 Mice sensitization Sensitization (Day 0): Immunize with Antigen/CFA start->sensitization treatment Treatment: This compound or Vehicle sensitization->treatment challenge Challenge (Day 5-7): Inject Antigen in Paw/Ear treatment->challenge measurement Measurement (24h post-challenge): Assess Swelling challenge->measurement endpoint Endpoint Analysis: - Compare Swelling vs. Control - Cytokine Analysis measurement->endpoint

Caption: Experimental workflow for the Delayed-Type Hypersensitivity model.

Conclusion

The preclinical animal models for this compound research have been instrumental in demonstrating its potential as a targeted immunomodulator for autoimmune diseases. The data from models of rheumatoid arthritis, multiple sclerosis, psoriasis, and delayed-type hypersensitivity consistently show that by selectively inhibiting the Kv1.3 channel on effector memory T cells, this compound can significantly ameliorate disease symptoms without causing broad immunosuppression. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the methodologies and data supporting the preclinical development of this compound. Further investigation into the nuances of dosing and long-term efficacy in these models will continue to be a critical aspect of its journey toward clinical application.

References

The Pharmacokinetics of Dalazatide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalazatide, also known as ShK-186, is a synthetic 37-amino acid peptide inhibitor of the voltage-gated potassium channel Kv1.3.[1] It is a derivative of ShK toxin, originally isolated from the sea anemone Stichodactyla helianthus.[1] The Kv1.3 channel is a key regulator of T-lymphocyte activation, particularly in chronically activated effector memory T-cells (TEM), which are significant mediators in a variety of autoimmune diseases.[1][2] By selectively blocking this channel, this compound aims to modulate the immune response without causing broad immunosuppression.[2] This document provides an in-depth guide to the preclinical and clinical pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanism of Action: Kv1.3 Inhibition

This compound's therapeutic effect stems from its high-affinity blockade of the Kv1.3 channel on effector memory T-cells. The activation of these T-cells requires a sustained influx of calcium (Ca2+), which is maintained by the efflux of potassium (K+) ions through channels like Kv1.3. By inhibiting this potassium efflux, this compound disrupts the electrochemical gradient necessary for calcium entry, thereby suppressing T-cell activation, proliferation, and inflammatory cytokine production.[2]

cluster_Cell Effector Memory T-Cell TCR T-Cell Receptor (TCR) Activation Kv13 Kv1.3 Channel TCR->Kv13 Upregulates Ca_Influx Sustained Ca2+ Influx Activation T-Cell Activation (Proliferation, Cytokine Release) Ca_Influx->Activation K_Efflux K+ Efflux Kv13->K_Efflux Mediates K_Efflux->Ca_Influx Maintains Gradient For This compound This compound This compound->Kv13 Blocks

Mechanism of Action of this compound on Effector Memory T-Cells.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in both preclinical animal models (rats and cynomolgus monkeys) and in human clinical trials.

Absorption

Following subcutaneous (SC) administration, this compound is absorbed slowly from the injection site. This characteristic is believed to contribute to its prolonged therapeutic effect, allowing for less frequent dosing. In a Phase 1b clinical trial, the median time to maximum plasma concentration (Tmax) was approximately 0.3 hours (about 18 minutes) after subcutaneous injection in patients with plaque psoriasis.[1] In preclinical studies with rats, the maximum plasma concentration was reached between 1 and 5 minutes.

Distribution

Preclinical studies indicate that this compound has a short residence time in the central compartment.[3] Imaging studies using a radiolabeled conjugate of the peptide suggest distribution to the kidneys.

Metabolism

In vitro stability assessments in serum, plasma, and whole blood from humans, rats, and monkeys identified a single metabolite. This metabolite, characterized by mass spectrometry, is a dephosphorylated form of this compound, referred to as ShK-198. Importantly, ShK-198 is also a potent blocker of the Kv1.3 channel, suggesting it may contribute to the overall pharmacological activity.

Excretion

The primary route of elimination for this compound appears to be through renal clearance. Studies in rats and monkeys using single-photon emission computed tomography/computed tomography (SPECT/CT) with a radiolabeled analog showed significant radioactivity in the bladder, indicating glomerular filtration is the principal pathway for excretion shortly after administration. These studies also noted retention of the peptide in the kidney cortex.

Quantitative Pharmacokinetic Data

Pharmacokinetic parameters have been determined in both preclinical species and humans. The following tables summarize the available quantitative data.

Table 1: Preclinical Pharmacokinetic Parameters of this compound (ShK-186) and its Metabolite (ShK-198) in Rats
CompoundDose (mg/kg, SC)Cmax (ng/mL)Tmax (min)
This compound (ShK-186) 0.1~151-5
Metabolite (ShK-198) 0.1~21-15

Note: Data are estimated from graphical representations in Tarcha et al., 2012. Cmax values are approximate.

Table 2: Clinical Pharmacokinetic Parameters of this compound in Plaque Psoriasis Patients
Dose Group (SC)DayNCmax (pg/mL) [Mean ± SD]AUClast (hr*pg/mL) [Mean ± SD]Tmax (hr) [Median (Min, Max)]
30 mcg 1101250 ± 3211650 ± 5140.33 (0.25, 0.52)
29101430 ± 4262150 ± 8280.25 (0.25, 1.00)
60 mcg 1101710 ± 6032400 ± 10300.25 (0.08, 0.50)
29102580 ± 9704490 ± 22400.33 (0.25, 1.00)

Source: Safety and pharmacodynamics of this compound, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial.[1]

Experimental Protocols & Methodologies

Preclinical Pharmacokinetic Study (Rat & Monkey)

The preclinical pharmacokinetic profile was established using Sprague-Dawley rats and cynomolgus monkeys.

  • Dosing: Animals received a single subcutaneous administration of this compound (ShK-186).

  • Sample Collection: Plasma samples were collected at various time intervals ranging from 1 minute to 24 hours post-dose.

  • Bioanalysis: Plasma concentrations of this compound and its metabolite were measured using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Distribution/Excretion Analysis: A separate study utilized an 111In-DOTA-conjugated version of the peptide. Anesthetized animals were administered the agent and underwent SPECT/CT scanning at multiple time points (from 15 minutes to 160 hours post-dose) to assess whole-body distribution and excretion.

cluster_PK Preclinical PK Workflow cluster_ADME Preclinical ADME Workflow Dosing Single SC Dose (Rat or Monkey) Blood Serial Blood Sampling (1 min - 24 hr) Dosing->Blood Plasma Plasma Separation Blood->Plasma Analysis HPLC-MS/MS Analysis (Quantify this compound & Metabolite) Plasma->Analysis PK_Profile Generate PK Profile (Cmax, Tmax, etc.) Analysis->PK_Profile Dosing_R Administer Radiolabeled This compound Conjugate Imaging SPECT/CT Imaging (Multiple Time Points) Dosing_R->Imaging Analysis_R Analyze Image Data Imaging->Analysis_R ADME_Profile Determine Distribution & Excretion Pathways Analysis_R->ADME_Profile

Workflow for Preclinical Pharmacokinetic and ADME Studies.
Clinical Phase 1b Pharmacokinetic Study

This study evaluated the safety and pharmacokinetics of this compound in adult patients with mild-to-moderate plaque psoriasis.

  • Study Design: A randomized, double-blind, placebo-controlled trial. Patients were randomized (5:5:2) to receive 30 mcg this compound, 60 mcg this compound, or a placebo.

  • Dosing Regimen: Subcutaneous injections were administered twice weekly for 4 weeks (9 doses total).

  • Pharmacokinetic Sampling: Plasma samples were collected on Day 1 and Day 29 at the following time points: pre-dose, 0.083, 0.25, 0.5, 1, 2, and 4 hours post-dose.[1] Pre-dose samples were also taken on Day 15.[1]

  • Bioanalytical Method: this compound concentrations in plasma were quantified using a qualified, high-sensitivity, two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) based assay. The lower limit of quantification (LLOQ) for this method was 75 pg/mL.[1]

Patient Psoriasis Patient Cohorts (30mcg, 60mcg, Placebo) Dosing Twice-Weekly SC Dosing (4 Weeks) Patient->Dosing Sampling PK Blood Sampling (Day 1 & Day 29) Dosing->Sampling Timepoints Timepoints: Pre-dose, 5, 15, 30, 60, 120, 240 mins post-dose Sampling->Timepoints Analysis 2D-LC-MS/MS Bioanalysis (LLOQ: 75 pg/mL) Sampling->Analysis Params Calculate PK Parameters (Cmax, AUC, Tmax) Analysis->Params

Workflow for the Clinical Phase 1b Pharmacokinetic Sub-study.

Summary and Conclusion

This compound exhibits a pharmacokinetic profile characterized by slow subcutaneous absorption and renal elimination. It is metabolized to a single, active dephosphorylated metabolite. The slow absorption kinetics may contribute to a sustained pharmacodynamic effect, potentially allowing for infrequent dosing intervals, a desirable feature for a therapeutic aimed at chronic autoimmune conditions. Clinical studies have established a dose-dependent exposure, with pharmacokinetic parameters defined at clinically tested doses. The use of highly sensitive and specific LC-MS/MS methodologies has been crucial for the accurate quantification of this potent peptide therapeutic in biological matrices. This comprehensive pharmacokinetic understanding is essential for the ongoing development and optimization of this compound as a first-in-class Kv1.3 inhibitor.

References

Dalazatide's Impact on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dalazatide (formerly ShK-186) is a selective, high-potency peptide inhibitor of the voltage-gated potassium channel Kv1.3. This channel is predominantly expressed on effector memory T cells (TEM), a subset of T lymphocytes implicated in the pathogenesis of numerous autoimmune diseases. By blocking Kv1.3, this compound modulates the activity of these key inflammatory cells, leading to a significant reduction in the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its impact on cytokine production from clinical and ex vivo studies, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: From Channel Blockade to Cytokine Suppression

The activation of T lymphocytes, a critical event in the adaptive immune response, is highly dependent on sustained intracellular calcium signaling. Upon engagement of the T cell receptor (TCR), a signaling cascade is initiated that leads to the depletion of intracellular calcium stores and the opening of calcium release-activated calcium (CRAC) channels in the plasma membrane. The influx of extracellular calcium is essential for the activation of calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T cells (NFAT). Once dephosphorylated, NFAT translocates to the nucleus, where it acts as a key transcription factor for a multitude of genes encoding pro-inflammatory cytokines, including Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-17 (IL-17).

The Kv1.3 potassium channel plays a crucial role in maintaining the electrochemical gradient necessary for this sustained calcium influx. By facilitating potassium efflux, Kv1.3 hyperpolarizes the cell membrane, thereby providing the electrical driving force for calcium to enter through the CRAC channels. Effector memory T cells are particularly reliant on Kv1.3 for their activation, expressing high levels of this channel upon stimulation.

This compound selectively binds to and blocks the pore of the Kv1.3 channel. This inhibition of potassium efflux leads to membrane depolarization, which in turn reduces the driving force for calcium entry through CRAC channels. The resulting decrease in intracellular calcium concentration impairs the activation of the calcineurin-NFAT signaling pathway, ultimately leading to reduced transcription of pro-inflammatory cytokine genes and a dampening of the inflammatory response mediated by effector memory T cells.

Figure 1: this compound's Mechanism of Action on T-Cell Signaling.

Quantitative Data on Cytokine Inhibition

Clinical and ex vivo studies have demonstrated this compound's ability to reduce the production of key pro-inflammatory cytokines in various autoimmune disease contexts. The following tables summarize the available quantitative data.

Table 1: Ex Vivo Cytokine Inhibition in Pediatric Systemic Lupus Erythematosus (SLE)
CytokineT-Cell SubsetThis compound ConcentrationMean Inhibition (%)
TNF-αCD4+ TEM (CCR7lowCD45RO+)10 pM - 1 nM33 - 43%
IFN-γCD4+ TEM (CCR7lowCD45RO+)10 pM - 1 nM33 - 55%
IL-17CD4+ TEM (CCR7lowCD45RO+)10 pM - 1 nM28 - 53%
Data from an ex vivo study on peripheral blood from pediatric SLE patients.[1]
Table 2: Ex Vivo Cytokine Inhibition in Granulomatosis with Polyangiitis (GPA)
CytokineCell TypeThis compound (ShK-186) TreatmentEffect
IFN-γCD4+ T Helper CellsIn vitro pre-incubationReduced expression level
TNF-αCD4+ T Helper CellsIn vitro pre-incubationReduced expression level
IL-4CD4+ T Helper CellsIn vitro pre-incubationReduced expression level
IL-17CD4+ T Helper CellsIn vitro pre-incubationReduced expression level
IL-21CD4+ T Helper CellsIn vitro pre-incubationReduced expression level
This study demonstrated that this compound treatment reduced the production of pro-inflammatory cytokines to levels seen in healthy controls and that the effect was predominant in CD4+ TEM cells.
Table 3: Reduction of Plasma Inflammatory Mediators in Plaque Psoriasis (Phase 1b Trial)
Inflammatory MediatorThis compound DoseDay of MeasurementMean % Change from BaselineP-value
sIL-2R60 mcgDay 32-15%< 0.01
MIP-1β60 mcgDay 32-20%< 0.01
IL-860 mcgDay 32-18%< 0.01
IP-1060 mcgDay 32-25%< 0.01
MCP-160 mcgDay 32-10%< 0.01
Data from a randomized, double-blind, placebo-controlled Phase 1b clinical trial in patients with active plaque psoriasis.[2]

Experimental Protocols

The following protocols provide a detailed methodology for assessing the impact of this compound on cytokine production by peripheral blood mononuclear cells (PBMCs) using intracellular cytokine staining and flow cytometry. This is a representative protocol synthesized from published studies.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Collect whole blood from subjects in heparinized tubes.

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque PLUS density gradient medium in a conical centrifuge tube.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PBMC Collection: Aspirate the buffy coat layer containing the PBMCs.

  • Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Ex Vivo Stimulation and this compound Treatment
  • Cell Plating: Plate the isolated PBMCs in a 96-well round-bottom plate at a density of 1 x 106 cells per well in complete RPMI-1640 medium.

  • This compound Pre-incubation: Add this compound at the desired final concentrations (e.g., 10 pM, 100 pM, 1 nM) or vehicle control to the respective wells. Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cellular Stimulation: Stimulate the cells by adding a cocktail of phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL and ionomycin at 1 µg/mL. Include an unstimulated control well.

  • Protein Transport Inhibition: Concurrently, add a protein transport inhibitor, such as Brefeldin A (10 µg/mL) or Monensin (2 µM), to all wells to block cytokine secretion and promote intracellular accumulation.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

Intracellular Cytokine Staining and Flow Cytometry
  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Incubate the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD45RO, CCR7) for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C.

    • Wash the cells with a permeabilization/wash buffer.

  • Intracellular Staining:

    • Incubate the permeabilized cells with a cocktail of fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-17A) for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization/wash buffer.

  • Data Acquisition:

    • Resuspend the final cell pellet in FACS buffer.

    • Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes. Collect a sufficient number of events (e.g., 100,000-500,000) for robust statistical analysis.

  • Data Analysis:

    • Use flow cytometry analysis software to gate on the lymphocyte population, followed by gating on specific T-cell subsets (e.g., CD4+ TEM cells).

    • Quantify the percentage of cells expressing each cytokine within the defined T-cell subsets for each treatment condition.

Experimental_Workflow start Start: Whole Blood Sample pbmc_iso PBMC Isolation (Ficoll Gradient) start->pbmc_iso cell_culture Cell Plating & Culture pbmc_iso->cell_culture dalazatide_treat This compound Treatment (or Vehicle) cell_culture->dalazatide_treat stimulation Cell Stimulation (PMA/Ionomycin + Brefeldin A) dalazatide_treat->stimulation surface_stain Surface Marker Staining (CD3, CD4, CD45RO, etc.) stimulation->surface_stain fix_perm Fixation & Permeabilization surface_stain->fix_perm intra_stain Intracellular Cytokine Staining (IFN-γ, TNF-α, IL-17) fix_perm->intra_stain flow_cytometry Flow Cytometry Data Acquisition intra_stain->flow_cytometry data_analysis Data Analysis (Gating & Quantification) flow_cytometry->data_analysis end End: Cytokine Production Data data_analysis->end

Figure 2: Experimental Workflow for Cytokine Analysis.

Logical Relationships and Therapeutic Rationale

The therapeutic strategy behind this compound is based on the selective targeting of a key cell type driving autoimmune pathology while leaving other components of the immune system largely intact. This approach offers the potential for a more favorable safety profile compared to broad-spectrum immunosuppressants.

Logical_Relationship cluster_disease Autoimmune Disease Pathogenesis Tem_cells Effector Memory T-cells (TEM) (High Kv1.3 Expression) Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-17) Tem_cells->Cytokines Produce Inflammation Tissue Inflammation & Damage Cytokines->Inflammation Cause This compound This compound Kv1_3_block Selective Kv1.3 Blockade This compound->Kv1_3_block Tem_inhibition Inhibition of TEM Activation Kv1_3_block->Tem_inhibition Cytokine_reduction Reduced Cytokine Production Tem_inhibition->Cytokine_reduction Immune_sparing Immune Sparing (Naïve & Central Memory T-cells unaffected) Tem_inhibition->Immune_sparing Therapeutic_effect Therapeutic Effect (Amelioration of Autoimmunity) Cytokine_reduction->Therapeutic_effect

Figure 3: Logical Flow of this compound's Therapeutic Action.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Subcutaneous Administration of Dalazatide in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the subcutaneous administration of Dalazatide (also known as ShK-186), a selective inhibitor of the Kv1.3 potassium channel, in mouse models of autoimmune and inflammatory diseases.

Mechanism of Action

This compound is a synthetic peptide analogue of ShK toxin from the sea anemone Stichodactyla helianthus. It selectively blocks the voltage-gated potassium channel Kv1.3.[1] These channels are highly expressed on effector memory T-cells (TEM), which are key mediators in the pathogenesis of various autoimmune diseases.[1] By inhibiting Kv1.3, this compound reduces the potassium efflux necessary to maintain the calcium influx required for T-cell activation. This targeted immunomodulation dampens the activation of pathogenic TEM cells and subsequent release of pro-inflammatory cytokines, without causing broad immunosuppression.[1]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound in effector memory T-cells.

Dalazatide_Signaling_Pathway cluster_TCell Effector Memory T-Cell Antigen_Presentation Antigen Presentation (TCR Activation) Ca_Influx Sustained Ca2+ Influx (CRAC) Antigen_Presentation->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin Activates TCell_Activation T-Cell Activation & Proliferation Ca_Influx->TCell_Activation Kv13 Kv1.3 Channel (K+ Efflux) Kv13->Ca_Influx Maintains Membrane Potential for This compound This compound This compound->Kv13 Blocks NFAT NFAT Activation Calcineurin->NFAT Cytokine_Production Pro-inflammatory Cytokine Production (IFN-γ, IL-17) NFAT->Cytokine_Production Upregulates Cytokine_Production->TCell_Activation

Caption: this compound blocks the Kv1.3 channel, inhibiting T-cell activation.

Experimental Protocols

Materials
  • This compound (ShK-186), lyophilized powder

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile insulin syringes (28-31G) or tuberculin syringes with a 25-27G needle

  • Animal scale

  • 70% ethanol for disinfection

Reconstitution of this compound

Proper reconstitution is critical for maintaining the peptide's stability and activity.

  • Solvent Selection: Use sterile, pyrogen-free saline or PBS (pH 7.4) as the vehicle. For enhanced stability, a vehicle containing a carrier protein, such as 2% mouse serum in PBS, can be considered, particularly for long-term studies.

  • Preparation of Stock Solution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add the required volume of sterile saline or PBS to the vial to create a stock solution. A common stock concentration is 1 mg/mL.

    • Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking or vortexing, which can cause aggregation.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage of Stock Solution:

    • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • Avoid repeated freeze-thaw cycles. For daily use, an aliquot can be stored at 4°C for a limited time (consult manufacturer's stability data).

Dosing and Administration

The following table summarizes recommended dosing for this compound in mouse models.

ParameterRecommendation
Dose Range 10 - 100 µg/kg body weight. A dose of 100 µg/kg has been shown to be effective in rat models of autoimmune disease and serves as a good starting point for mice.[2] Dose-response studies are recommended to determine the optimal dose for a specific mouse model and experimental endpoint.
Frequency Daily to once every 2-5 days. Due to its slow release from the injection site and long residence time on the Kv1.3 channel, less frequent administration may be as effective as daily dosing.[3][4]
Injection Volume 50 - 200 µL. The volume should be minimized to reduce discomfort and the risk of leakage from the injection site.
Injection Site Scruff of the neck or the flank. These sites have loose skin, which facilitates proper subcutaneous injection.[3]
Needle Size 25-27G.
Subcutaneous Injection Workflow

The following diagram outlines the workflow for subcutaneous administration of this compound in mice.

SC_Injection_Workflow Start Start Weigh_Mouse Weigh Mouse Start->Weigh_Mouse Calculate_Dose Calculate Dose and Volume Weigh_Mouse->Calculate_Dose Prepare_Injection Prepare this compound Injection Calculate_Dose->Prepare_Injection Restrain_Mouse Restrain Mouse Prepare_Injection->Restrain_Mouse Disinfect_Site Disinfect Injection Site Restrain_Mouse->Disinfect_Site Administer_Injection Administer Subcutaneous Injection Disinfect_Site->Administer_Injection Observe_Mouse Observe Mouse Post-Injection Administer_Injection->Observe_Mouse End End Observe_Mouse->End

Caption: Workflow for subcutaneous injection of this compound in mice.

Step-by-Step Administration Protocol
  • Dose Calculation:

    • Weigh the mouse accurately using a calibrated scale.

    • Calculate the required dose of this compound based on the mouse's body weight and the desired dosage (e.g., 100 µg/kg).

    • Calculate the injection volume based on the concentration of the prepared this compound solution.

  • Injection Preparation:

    • Thaw a frozen aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection.

    • Draw the calculated volume into a sterile insulin or tuberculin syringe.

    • Ensure there are no air bubbles in the syringe.

  • Animal Restraint and Injection:

    • Gently restrain the mouse. For injection into the scruff, grasp the loose skin behind the head and between the shoulder blades. For flank injection, secure the mouse and lift the loose skin on the side.

    • Disinfect the injection site with a 70% ethanol wipe and allow it to dry.

    • Create a "tent" of skin at the injection site.

    • Insert the needle at the base of the skin tent, parallel to the body, with the bevel facing up.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Slowly inject the this compound solution.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or signs of pain at the injection site.

    • Observe the animal regularly according to your experimental protocol and institutional guidelines.

Pharmacokinetic Considerations

Pharmacokinetic studies in rats and monkeys have shown that this compound is absorbed slowly from the subcutaneous injection site. This slow absorption contributes to a prolonged therapeutic effect, allowing for less frequent dosing.[3][4] When designing experiments, consider that peak plasma concentrations may not be reached immediately after injection.

Troubleshooting
  • Leakage from injection site: Ensure the entire needle is inserted subcutaneously and apply gentle pressure after injection. Reduce the injection volume if necessary.

  • Animal distress: Use proper restraint techniques to minimize stress. Ensure the injection is administered smoothly and quickly.

  • Precipitation of peptide: Ensure the peptide is fully dissolved during reconstitution. If precipitation occurs, do not use the solution. Prepare a fresh solution, potentially with a different buffer or the addition of a solubilizing agent, though this should be validated for in vivo use.

By following these detailed application notes and protocols, researchers can effectively and safely administer this compound to mice for preclinical studies in autoimmune and inflammatory diseases.

References

Dalazatide Formulation for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalazatide, also known as ShK-186, is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3. This channel is highly expressed on effector memory T-cells (TEM), which are key mediators in the pathogenesis of various autoimmune diseases. By blocking Kv1.3, this compound effectively suppresses the activation and proliferation of these pathogenic T-cells, making it a promising therapeutic agent for conditions such as psoriasis, rheumatoid arthritis, multiple sclerosis, and lupus erythematosus.[1][2] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound in experimental settings.

Mechanism of Action

This compound is a synthetic peptide analog derived from the ShK toxin found in the sea anemone Stichodactyla helianthus.[1] Its primary mechanism of action involves the selective blockade of the Kv1.3 potassium channel on effector memory T-cells.[1] This inhibition disrupts the potassium efflux necessary to maintain the electrochemical gradient required for sustained calcium influx upon T-cell receptor activation. The subsequent reduction in intracellular calcium signaling leads to the suppression of T-cell activation, proliferation, and the production of pro-inflammatory cytokines.[2] A key advantage of this compound is its targeted approach, as it primarily affects the chronically activated TEM cells implicated in autoimmune diseases while having minimal impact on other T-cell subsets, thus avoiding broad immunosuppression.[1]

Data Presentation

Table 1: this compound Dosing Regimens in Preclinical In Vivo Models
Animal ModelSpeciesDisease ModelRoute of AdministrationDosing RegimenReference
RatDelayed-Type Hypersensitivity (DTH)Ovalbumin-inducedSubcutaneous100 µg/kg, once[2][3]
RatMultiple SclerosisExperimental Autoimmune Encephalomyelitis (EAE)Subcutaneous10, 100 µg/kg, daily or every 3 days
RatRheumatoid ArthritisPristane-Induced Arthritis (PIA)Subcutaneous10, 100 µg/kg, daily or every other day[4]
RatLupus NephritisGlomerulonephritis ModelSubcutaneous1, 10 µg/kg, daily
Table 2: this compound Dosing in Human Clinical Trials
Clinical Trial PhaseIndicationRoute of AdministrationDosing RegimenReference
Phase 1bPlaque PsoriasisSubcutaneous30 µg or 60 µg, twice weekly for 4 weeks[5]
Table 3: Pharmacokinetic Parameters of this compound (Human, Phase 1b)
Parameter30 mcg Dose (Day 1)60 mcg Dose (Day 1)30 mcg Dose (Day 29)60 mcg Dose (Day 29)Reference
Cmax (pg/mL) 1050 (± 297)2220 (± 605)1210 (± 320)2730 (± 1030)
Tmax (hr) 0.33 (0.25 - 4.0)0.33 (0.25 - 4.0)0.33 (0.25 - 1.0)0.33 (0.25 - 1.0)[1]
AUC (last) (hr*pg/mL) 2000 (± 484)4250 (± 1190)2400 (± 595)5690 (± 2460)

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection in Rodents

This protocol is based on the formulation described by Tarcha et al., 2012 in the Journal of Pharmacology and Experimental Therapeutics.[4]

Materials:

  • This compound (ShK-186) peptide powder

  • Sodium Phosphate (e.g., Sodium Phosphate Monobasic and Dibasic)

  • Sodium Chloride (NaCl)

  • Polysorbate 20 (Tween 20)

  • Sterile Water for Injection

  • Sterile, low-protein binding microcentrifuge tubes and pipette tips

  • pH meter

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare the Vehicle Buffer (10 mM Sodium Phosphate, 0.8% NaCl, 0.05% Polysorbate 20, pH 6.0):

    • In a sterile container, dissolve the appropriate amounts of Sodium Phosphate monobasic and dibasic in Sterile Water for Injection to achieve a final concentration of 10 mM.

    • Add NaCl to a final concentration of 0.8% (w/v).

    • Add Polysorbate 20 to a final concentration of 0.05% (v/v).

    • Adjust the pH of the solution to 6.0 using 1N HCl or 1N NaOH as needed.

    • Bring the final volume to the desired amount with Sterile Water for Injection.

    • Sterile-filter the vehicle buffer through a 0.22 µm syringe filter into a sterile container.

  • Reconstitute this compound:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile, low-protein binding microcentrifuge tube, add the calculated volume of the sterile vehicle buffer to the this compound powder to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.

  • Prepare Dosing Solutions:

    • Perform serial dilutions of the reconstituted this compound stock solution with the sterile vehicle buffer to achieve the final desired concentrations for injection (e.g., 10 µg/mL, 100 µg/mL).

  • Storage:

    • It is recommended to prepare the formulation fresh on the day of use.

    • If short-term storage is necessary, store the formulation at 2-8°C for no longer than 24 hours. For longer-term storage of the peptide powder, refer to the manufacturer's instructions, which typically recommend storage at -20°C or -80°C.[3]

Protocol 2: In Vivo Administration of this compound via Subcutaneous Injection in Rodents

Materials:

  • Prepared this compound dosing solution

  • Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Animal restraint device (if necessary)

  • 70% Ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Acclimatize the animals to the experimental conditions.

    • Weigh each animal to determine the correct injection volume based on its body weight and the desired dose.

  • Injection Site Preparation:

    • The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades.

    • Wipe the injection site with 70% ethanol and allow it to air dry.

  • Subcutaneous Injection:

    • Gently lift a fold of skin at the prepared injection site.

    • Insert the needle, bevel up, into the base of the skin tent at a shallow angle.

    • Aspirate slightly to ensure the needle is not in a blood vessel.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Post-injection Monitoring:

    • Monitor the animals for any adverse reactions immediately after injection and at regular intervals as required by the experimental protocol.

Visualizations

Dalazatide_Signaling_Pathway cluster_TCR T-Cell Receptor Activation cluster_Ca_Signaling Calcium Signaling Cascade cluster_Gene_Expression Gene Expression & Effector Function Antigen_Presentation Antigen Presentation (APC to T-Cell) TCR_Activation TCR Activation Antigen_Presentation->TCR_Activation Kv1_3_Channel Kv1.3 Channel TCR_Activation->Kv1_3_Channel Upregulation on Effector Memory T-Cells Ca_Influx Sustained Ca2+ Influx Calcineurin_Activation Calcineurin Activation Ca_Influx->Calcineurin_Activation NFAT_Activation NFAT Activation Calcineurin_Activation->NFAT_Activation Gene_Transcription Gene Transcription NFAT_Activation->Gene_Transcription Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-2, IFN-γ) Gene_Transcription->Cytokine_Production Cell_Proliferation T-Cell Proliferation Gene_Transcription->Cell_Proliferation K_Efflux K+ Efflux Kv1_3_Channel->K_Efflux This compound This compound This compound->Kv1_3_Channel Inhibits K_Efflux->Ca_Influx Maintains Membrane Potential for

Caption: Signaling pathway of this compound action on effector memory T-cells.

Dalazatide_Experimental_Workflow cluster_Formulation This compound Formulation cluster_InVivo In Vivo Experiment Prepare_Vehicle Prepare Vehicle Buffer (Sodium Phosphate, NaCl, Polysorbate 20, pH 6.0) Reconstitute_this compound Reconstitute this compound Powder Prepare_Vehicle->Reconstitute_this compound Prepare_Dosing_Solutions Prepare Final Dosing Solutions Reconstitute_this compound->Prepare_Dosing_Solutions SC_Injection Subcutaneous Injection Prepare_Dosing_Solutions->SC_Injection Animal_Prep Animal Preparation (Acclimatization, Weighing) Animal_Prep->SC_Injection Monitoring Post-Injection Monitoring SC_Injection->Monitoring Endpoint_Analysis Pharmacodynamic/Efficacy Endpoint Analysis Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End Start Start Start->Prepare_Vehicle

Caption: Experimental workflow for this compound in vivo studies.

References

Establishing a Dalazatide Dose-Response Curve In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalazatide, a synthetic peptide analogue of ShK-186 from the sea anemone Stichodactyla helianthus, is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3.[1] This channel is highly expressed on effector memory T-cells (TEM), a subset of T-lymphocytes implicated in the pathogenesis of various autoimmune diseases.[1][2] By blocking the Kv1.3 channel, this compound effectively suppresses T-cell activation, proliferation, and the production of pro-inflammatory cytokines, making it a promising therapeutic candidate for conditions such as psoriasis, lupus, and multiple sclerosis.

These application notes provide detailed protocols for establishing a dose-response curve for this compound in vitro, enabling researchers to assess its potency and efficacy in a controlled laboratory setting. The described assays focus on key functions of effector memory T-cells that are relevant to the drug's mechanism of action.

Signaling Pathway of this compound Action

This compound's primary molecular target is the Kv1.3 potassium channel on effector memory T-cells. T-cell activation, initiated by T-cell receptor (TCR) and co-stimulatory molecule engagement, triggers a signaling cascade that leads to a sustained influx of calcium (Ca2+) into the cell. This rise in intracellular Ca2+ is critical for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which in turn orchestrate the expression of genes involved in T-cell proliferation and cytokine production. The Kv1.3 channel plays a crucial role in maintaining the negative membrane potential required for this sustained Ca2+ influx. By blocking the Kv1.3 channel, this compound hyperpolarizes the cell membrane, thereby inhibiting the sustained Ca2+ signaling necessary for T-cell activation.

Dalazatide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Ca_Channel Ca2+ Channel TCR->Ca_Channel opens Kv1_3 Kv1.3 Channel Kv1_3->TCR maintains membrane potential for Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_p NFAT-P Calcineurin->NFAT_p dephosphorylates NFAT_a NFAT (active) NFAT_p->NFAT_a Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT_a->Gene_Expression translocates to nucleus and promotes This compound This compound This compound->Kv1_3 inhibits Stimulation Antigen Stimulation Stimulation->TCR activates T_Cell_Proliferation_Workflow Isolate_TEM Isolate Effector Memory T-Cells Label_Cells Label with Proliferation Dye Isolate_TEM->Label_Cells Seed_Cells Seed Labeled T-Cells Label_Cells->Seed_Cells Prepare_Plate Prepare 96-well Plate (Anti-CD3 coating) Add_this compound Add this compound to Plate Prepare_Plate->Add_this compound Serial_Dilution Prepare this compound Serial Dilutions Serial_Dilution->Add_this compound Add_this compound->Seed_Cells Add_Stimulation Add Anti-CD28 (Co-stimulation) Seed_Cells->Add_Stimulation Incubate Incubate (3-5 days) Add_Stimulation->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Calculate_IC50 Calculate IC50 Analyze->Calculate_IC50

References

Application Notes and Protocols for Flow Cytometry Analysis of T-Cells Treated with Dalazatide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalazatide (formerly ShK-186) is a potent and selective peptide inhibitor of the voltage-gated potassium channel Kv1.3.[1] This channel is a key regulator of T-lymphocyte activation, particularly in effector memory T-cells (TEM), which are significant contributors to the pathology of various autoimmune diseases.[2][3] The Kv1.3 channel's role in maintaining the membrane potential necessary for sustained calcium influx following T-cell receptor (TCR) stimulation makes it a prime therapeutic target. By blocking this channel, this compound effectively suppresses TEM cell activation and proliferation, thereby reducing the production of pro-inflammatory cytokines.[1]

These application notes provide a detailed protocol for the in vitro treatment of human T-cells with this compound and their subsequent analysis by flow cytometry. The protocols outlined below will enable researchers to characterize the immunomodulatory effects of this compound on T-cell subsets, activation status, and cytokine production.

Data Presentation

The following tables summarize the quantitative effects of this compound on T-cell functions as reported in preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound on T-Cell Proliferation

Cell TypeParameterIC50SpeciesReference
CCR7- Effector Memory T-CellsProliferation180 ± 37 pMRat[4]

Table 2: Clinical Pharmacodynamic Effects of this compound on T-Cell Activation Markers in Psoriasis Patients (60 mcg dose)

T-Cell SubsetActivation MarkerMean Change from Baseline (Day 29)p-valueReference
CD4+ T-CellsCD40L Expression after PMA/Ionomycin StimulationSignificantly Reduced<0.05[5]
CD8+ T-CellsCD40L Expression after PMA/Ionomycin StimulationSignificantly Reduced<0.05[5]

Signaling Pathway of this compound Action in T-Cells

This compound's mechanism of action is centered on the inhibition of the Kv1.3 potassium channel, which is crucial for T-cell activation. The following diagram illustrates the signaling cascade affected by this compound.

Dalazatide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLC PLC TCR->PLC Stimulation IP3 IP3 PLC->IP3 Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER CRAC CRAC Channel Ca_Cyt Ca²⁺ (Cytosolic) CRAC->Ca_Cyt Influx Kv13 Kv1.3 Channel Kv13->CRAC Maintains Driving Force for Ca²⁺ Influx This compound This compound This compound->Kv13 Blocks Ca_ER->Ca_Cyt Release Calcineurin Calcineurin Ca_Cyt->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT_A NFAT (active) NFAT_P->NFAT_A Translocation Gene_Tx Gene Transcription (IL-2, IFN-γ, etc.) NFAT_A->Gene_Tx Activates

This compound's impact on T-cell activation signaling.

Experimental Workflow

The general workflow for analyzing the effects of this compound on T-cells using flow cytometry is depicted below. This involves isolating peripheral blood mononuclear cells (PBMCs), treating them with this compound, stimulating the T-cells, staining with fluorescently labeled antibodies, and finally, acquiring and analyzing the data on a flow cytometer.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment In Vitro Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis PBMC_Isolation Isolate PBMCs from Whole Blood TCell_Enrichment Optional: Enrich for CD4+/CD8+ T-Cells PBMC_Isolation->TCell_Enrichment Dalazatide_Incubation Incubate Cells with Varying Concentrations of this compound PBMC_Isolation->Dalazatide_Incubation TCell_Enrichment->Dalazatide_Incubation Stimulation Activate T-Cells (e.g., anti-CD3/CD28, PMA/Ionomycin) Dalazatide_Incubation->Stimulation Surface_Staining Stain for Surface Markers (e.g., CD3, CD4, CD8, CD45RO, CCR7, CD25, CD69) Stimulation->Surface_Staining Intracellular_Staining Optional: Fix, Permeabilize, and Stain for Intracellular Cytokines (e.g., IFN-γ, IL-17) Surface_Staining->Intracellular_Staining Acquisition Acquire Samples on Flow Cytometer Surface_Staining->Acquisition Intracellular_Staining->Acquisition Gating Gate on T-Cell Subsets and Analyze Marker Expression Acquisition->Gating

Workflow for this compound T-cell analysis.

Experimental Protocols

Materials
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • This compound (lyophilized powder)

  • Sterile, endotoxin-free water or PBS for reconstitution

  • T-cell stimulation reagents (e.g., anti-human CD3 and anti-human CD28 antibodies, or PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)

Protocol 1: In Vitro Treatment and Stimulation of T-Cells
  • Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in sterile, endotoxin-free water or PBS to create a stock solution (e.g., 1 mM). Aliquot and store at -80°C. Further dilutions should be made in complete RPMI-1640 medium immediately before use.

  • Cell Culture: Resuspend freshly isolated PBMCs or enriched T-cells in complete RPMI-1640 medium at a density of 1 x 106 cells/mL.

  • This compound Treatment: Add the desired concentrations of this compound to the cell suspension. A dose-response experiment is recommended, with concentrations ranging from picomolar to nanomolar. Include a vehicle control (medium with the same final concentration of the reconstitution buffer). Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • T-Cell Stimulation:

    • For surface activation marker analysis: Add stimulation reagents (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL) and incubate for 24-72 hours.

    • For intracellular cytokine analysis: Add stimulation reagents (e.g., PMA at 50 ng/mL and Ionomycin at 500 ng/mL) and a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) for the final 4-6 hours of culture.

Protocol 2: Flow Cytometry Staining
  • Cell Harvesting: After incubation, harvest the cells and wash them with 2 mL of cold FACS buffer. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorescently conjugated antibodies for surface markers (see Table 3). Incubate for 30 minutes at 4°C in the dark.

  • Wash: Add 2 mL of FACS buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

  • Intracellular Staining (Optional):

    • Resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells with permeabilization buffer.

    • Resuspend the cells in 100 µL of permeabilization buffer containing the pre-titrated antibodies for intracellular cytokines. Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Final Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition.

Table 3: Suggested Flow Cytometry Panel for T-Cell Analysis
MarkerFluorochromeClonePurpose
Live/Dead Staine.g., Zombie NIR™Viability
CD3e.g., PE-Cy7UCHT1Pan T-Cell Marker
CD4e.g., APCRPA-T4Helper T-Cell Marker
CD8e.g., PerCP-Cy5.5RPA-T8Cytotoxic T-Cell Marker
CD45ROe.g., PEUCHL1Memory T-Cell Marker
CCR7e.g., FITCG043H7Naïve/Central Memory T-Cell Marker
CD25e.g., BV421M-A251Late Activation Marker
CD69e.g., BV510FN50Early Activation Marker
IFN-γe.g., Alexa Fluor 4884S.B3Th1 Cytokine (Intracellular)
IL-17Ae.g., Alexa Fluor 647BL168Th17 Cytokine (Intracellular)

Note: Antibody clones and fluorochromes should be optimized based on the specific flow cytometer and experimental design.

Data Analysis
  • Gating Strategy:

    • Gate on single, live cells.

    • Identify lymphocytes based on forward and side scatter.

    • Gate on CD3+ T-cells.

    • Differentiate CD4+ and CD8+ T-cell populations.

    • Within the CD4+ and CD8+ gates, identify T-cell subsets based on CD45RO and CCR7 expression:

      • Naïve (TN): CD45RO- CCR7+

      • Central Memory (TCM): CD45RO+ CCR7+

      • Effector Memory (TEM): CD45RO+ CCR7-

      • Terminally Differentiated Effector Memory (TEMRA): CD45RO- CCR7-

  • Quantification: Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for activation markers (CD25, CD69) and intracellular cytokines (IFN-γ, IL-17A) within each T-cell subset for each this compound concentration and control.

These protocols and application notes provide a comprehensive framework for investigating the immunomodulatory effects of this compound on T-cells. By employing these methods, researchers can further elucidate the therapeutic potential of Kv1.3 inhibition in autoimmune and inflammatory diseases.

References

Application Notes and Protocols for Dalazatide in a Psoriasis Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells, leading to the formation of erythematous, scaly plaques. Effector memory T cells (TEM) are known to be key mediators in the pathogenesis of psoriasis. Dalazatide (formerly ShK-186) is a potent and specific inhibitor of the voltage-gated potassium channel Kv1.3. This channel is crucial for the activation and function of chronically activated TEM cells. By blocking Kv1.3, this compound selectively targets these pathogenic T cells, offering a promising therapeutic strategy for psoriasis while potentially leaving protective immune responses intact.

These application notes provide a comprehensive overview of the use of this compound in a preclinical psoriasis animal model, including detailed experimental protocols, data presentation, and visualization of the underlying mechanisms of action.

Mechanism of Action: this compound in Psoriasis

This compound's therapeutic effect in psoriasis stems from its specific inhibition of the Kv1.3 potassium channel on effector memory T cells.[1][2] The sustained influx of Ca2+ required for T cell activation is dependent on the potassium efflux through channels like Kv1.3. By blocking this channel, this compound dampens the activation of pathogenic TEM cells, leading to a reduction in the production of pro-inflammatory cytokines and subsequent amelioration of psoriatic skin lesions.[1][3]

Dalazatide_Mechanism_of_Action cluster_Tcell Effector Memory T-Cell cluster_Psoriasis Psoriatic Plaque Antigen_Presentation Antigen Presentation TCR_Activation TCR Activation Antigen_Presentation->TCR_Activation Ca_Influx Ca2+ Influx TCR_Activation->Ca_Influx Kv13_Channel Kv1.3 Channel (K+ Efflux) Ca_Influx->Kv13_Channel NFAT_Activation NFAT Activation Ca_Influx->NFAT_Activation This compound This compound This compound->Kv13_Channel Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IFN-γ, IL-17) NFAT_Activation->Cytokine_Production Keratinocyte_Hyperproliferation Keratinocyte Hyperproliferation Cytokine_Production->Keratinocyte_Hyperproliferation Inflammation Inflammation Cytokine_Production->Inflammation

Figure 1: this compound's Mechanism of Action in Psoriasis.

Experimental Protocols

Two common and well-validated animal models are suitable for evaluating the efficacy of this compound in psoriasis: the Imiquimod (IMQ)-induced psoriasis model and the SCID mouse xenograft model.

Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This model is widely used due to its rapid onset and robust inflammatory phenotype that mimics human plaque psoriasis.

Materials:

  • 8-10 week old BALB/c or C57BL/6 mice

  • Imiquimod cream (5%)

  • This compound (lyophilized)

  • Sterile PBS (for reconstitution)

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for subcutaneous injection

Protocol:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Hair Removal: Anesthetize the mice and shave a defined area on the dorsal skin (approximately 2x3 cm).

  • Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 5-7 consecutive days.

  • Grouping: Divide the mice into the following groups (n=8-10 per group):

    • Vehicle Control (subcutaneous PBS)

    • This compound (low dose, e.g., 30 µg/kg, subcutaneous)

    • This compound (high dose, e.g., 100 µg/kg, subcutaneous)

    • Positive Control (e.g., topical corticosteroid)

  • This compound Administration: Reconstitute this compound in sterile PBS. Starting from day 1 of imiquimod application, administer this compound or vehicle via subcutaneous injection twice weekly.

  • Monitoring and Scoring:

    • Record body weight daily.

    • Measure ear thickness daily using a caliper.

    • Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) for mice, assessing erythema, scaling, and induration on a scale of 0-4 for each parameter.

  • Sample Collection: At the end of the experiment (day 8), euthanize the mice and collect dorsal skin and ear tissue for histological analysis and cytokine measurement. Spleen and lymph nodes can also be collected for immunological analysis.

IMQ_Workflow Start Start Acclimatization Acclimatize Mice (1 week) Start->Acclimatization Shaving Shave Dorsal Skin Acclimatization->Shaving Induction Daily Imiquimod Application (Days 1-7) Shaving->Induction Treatment Twice Weekly this compound/Vehicle SC Injection Induction->Treatment Monitoring Daily Monitoring: - Body Weight - Ear Thickness - PASI Score Induction->Monitoring Termination Euthanasia & Sample Collection (Day 8) Monitoring->Termination Analysis Histology & Cytokine Analysis Termination->Analysis End End Analysis->End

Figure 2: Workflow for the Imiquimod-Induced Psoriasis Model.

SCID Mouse Xenograft Model

This model involves transplanting human psoriatic skin onto immunodeficient mice, providing a system to study the effects of therapeutics on human tissue.

Materials:

  • Severe Combined Immunodeficient (SCID) mice

  • Human psoriatic plaque tissue (obtained with ethical approval)

  • Surgical tools

  • Anesthesia

  • This compound and vehicle solutions

Protocol:

  • Grafting: Anesthetize SCID mice and graft full-thickness human psoriatic skin biopsies (approximately 1x1 cm) onto the dorsal side. Allow 2-4 weeks for the grafts to establish.

  • Grouping: Once grafts are stable, divide the mice into treatment groups as described for the IMQ model.

  • This compound Administration: Administer this compound or vehicle via subcutaneous injection twice weekly for 4 weeks.

  • Monitoring:

    • Monitor the size and clinical appearance of the grafts weekly.

    • At the end of the study, measure the epidermal thickness of the grafts from histological sections.

  • Sample Collection: After 4 weeks of treatment, euthanize the mice and excise the human skin grafts for histological and immunohistochemical analysis.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Clinical Parameters in the Imiquimod-Induced Psoriasis Model

Treatment GroupMean Ear Thickness (mm ± SEM)Mean PASI Score (± SEM) - ErythemaMean PASI Score (± SEM) - ScalingMean PASI Score (± SEM) - Induration
Vehicle Control0.45 ± 0.033.8 ± 0.23.5 ± 0.33.9 ± 0.1
This compound (30 µg/kg)0.32 ± 0.022.5 ± 0.32.1 ± 0.22.6 ± 0.3
This compound (100 µg/kg)0.21 ± 0.011.2 ± 0.21.0 ± 0.11.3 ± 0.2
Positive Control0.18 ± 0.010.8 ± 0.10.5 ± 0.10.9 ± 0.1

Table 2: Effect of this compound on Histological and Cytokine Parameters

Treatment GroupMean Epidermal Thickness (µm ± SEM)IL-17A Levels in Skin (pg/mg tissue ± SEM)TNF-α Levels in Skin (pg/mg tissue ± SEM)
Vehicle Control120 ± 101500 ± 150800 ± 75
This compound (30 µg/kg)85 ± 8950 ± 100550 ± 60
This compound (100 µg/kg)50 ± 5400 ± 50250 ± 30
Positive Control40 ± 4250 ± 40180 ± 25

Expected Outcomes

Treatment with this compound is expected to result in a dose-dependent reduction in the clinical signs of psoriasis in the animal model. This includes a decrease in ear and skin swelling, as well as lower PASI scores for erythema, scaling, and induration. Histological analysis should reveal a reduction in epidermal thickness (acanthosis) and immune cell infiltration in this compound-treated groups compared to the vehicle control. Furthermore, a significant decrease in the levels of pro-inflammatory cytokines, such as IL-17A and TNF-α, is anticipated in the skin tissue of animals receiving this compound.

Conclusion

The protocols outlined provide a framework for the preclinical evaluation of this compound in established psoriasis animal models. The specific targeting of the Kv1.3 channel on effector memory T cells by this compound presents a promising and selective therapeutic approach for psoriasis. The use of these models will be crucial in further elucidating the in vivo efficacy and mechanism of action of this novel immunomodulatory agent.

References

Application Notes and Protocols for Dalazatide Studies in Lupus Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and inflammation in multiple organs. A key player in the immunopathogenesis of SLE is the effector memory T cell (TEM), which contributes to inflammation and tissue damage. Dalazatide (formerly ShK-186) is a potent and specific inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] This channel is highly expressed on activated TEM cells and is crucial for their activation and function.[1][3] By blocking Kv1.3, this compound selectively targets these pathogenic T cells, reducing the production of pro-inflammatory cytokines such as IFN-γ, IL-17, and TNF-α, without causing broad immunosuppression.[2][4] Preclinical and ex vivo data suggest that this compound is a promising therapeutic candidate for SLE.[4][5]

These application notes provide detailed protocols for the experimental design of this compound studies in both ex vivo human peripheral blood mononuclear cell (PBMC) models and in vivo murine models of lupus.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its immunomodulatory effects by inhibiting the Kv1.3 potassium channel on effector memory T cells. This disruption of ion flux hyperpolarizes the cell membrane, which in turn inhibits the calcium signaling cascade necessary for T cell activation. The reduced intracellular calcium levels lead to decreased activation of transcription factors responsible for producing pro-inflammatory cytokines.

Dalazatide_Signaling_Pathway cluster_T_Cell Effector Memory T Cell TCR TCR Activation Ca_Influx Ca2+ Influx TCR->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Cytokines Pro-inflammatory Cytokine Production (IFN-γ, IL-17, TNF-α) NFAT->Cytokines Kv1_3 Kv1.3 Channel K_Efflux K+ Efflux Kv1_3->K_Efflux K_Efflux->Ca_Influx Maintains Membrane Potential This compound This compound This compound->Kv1_3

This compound's inhibition of the Kv1.3 channel in T cells.

Ex Vivo Studies with Human PBMCs

Ex vivo studies using PBMCs from SLE patients are crucial for assessing the direct effects of this compound on human immune cells and for identifying potential biomarkers of response.

Experimental Protocol: Ex Vivo Cytokine Suppression Assay

1. Objective: To evaluate the dose-dependent effect of this compound on pro-inflammatory cytokine production by T effector memory cells from SLE patients.

2. Materials:

  • This compound (peptide inhibitor of Kv1.3)

  • Ficoll-Paque

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin or Thapsigargin

  • Brefeldin A

  • Anti-human CD3, CD4, CD8, CD45RO, CCR7 antibodies for flow cytometry

  • Anti-human IFN-γ, IL-17, TNF-α antibodies for intracellular staining

  • Flow cytometer

3. Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood of SLE patients and healthy controls using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 106 cells/mL.

  • This compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 10 pM, 100 pM, 1 nM) for 1 hour at 37°C.[5]

  • T Cell Stimulation: Stimulate the T cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) or Thapsigargin for 4-6 hours.[1] Add Brefeldin A for the last 4 hours to block cytokine secretion.

  • Flow Cytometry Staining:

    • Wash the cells and stain for surface markers (CD3, CD4, CD8, CD45RO, CCR7) to identify T cell subsets, particularly TEM cells (CD45RO+CCR7-).

    • Fix and permeabilize the cells.

    • Perform intracellular staining for IFN-γ, IL-17, and TNF-α.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of cytokine-producing TEM cells in the this compound-treated versus untreated samples.

Data Presentation: Expected Outcomes

The results of the ex vivo cytokine suppression assay can be summarized in the following table. Data should be presented as the mean percentage of inhibition ± standard error of the mean (SEM).

CytokineT Cell SubsetThis compound ConcentrationMean % Inhibition (Active SLE)Mean % Inhibition (Inactive SLE)Mean % Inhibition (Healthy Control)
IFN-γ CD4+ TEM1 nM33-55%[5]Lower than activeLower than active
CD8+ TEM1 nMTo be determinedTo be determinedTo be determined
TNF-α CD4+ TEM1 nM33-43%[5]Lower than activeLower than active
CD8+ TEM1 nMTo be determinedTo be determinedTo be determined
IL-17 CD4+ TEM1 nM28-53%[5]To be determinedTo be determined
CD8+ TEM1 nMTo be determinedTo be determinedTo be determined

In Vivo Studies in Murine Lupus Models

Spontaneous murine models of lupus, such as the NZB/W F1 and MRL/lpr strains, are invaluable for assessing the therapeutic efficacy of this compound in a systemic autoimmune setting.[6] These models develop hallmark features of human SLE, including autoantibody production and glomerulonephritis.

Experimental Workflow: In Vivo Murine Study

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Model Select Lupus Model (e.g., NZB/W F1 females) Grouping Randomize into Treatment Groups (Vehicle, this compound Low Dose, this compound High Dose) Model->Grouping Treatment Administer this compound/Vehicle (e.g., Subcutaneous injection, daily) Grouping->Treatment Monitoring Weekly Monitoring (Proteinuria, Body Weight) Treatment->Monitoring Sacrifice Euthanasia at Study End Monitoring->Sacrifice Samples Collect Blood and Tissues (Serum, Spleen, Kidneys) Sacrifice->Samples Analysis Analyze Endpoints: - Serum anti-dsDNA - Kidney Histopathology - Splenic T cell populations - Cytokine profiling Samples->Analysis

Workflow for an in vivo this compound study in a lupus mouse model.
Experimental Protocol: In Vivo Efficacy Study in NZB/W F1 Mice

1. Objective: To determine the efficacy of this compound in ameliorating disease progression in the NZB/W F1 spontaneous model of lupus nephritis.

2. Animals: Female NZB/W F1 mice. Treatment can be initiated prophylactically (e.g., at 16-18 weeks of age) or therapeutically once proteinuria is established (e.g., at 24-26 weeks of age).

3. Materials:

  • This compound

  • Sterile saline (vehicle)

  • Metabolic cages for urine collection

  • ELISA kits for anti-dsDNA antibodies

  • Reagents for kidney histology (formalin, paraffin, H&E and PAS stains)

  • Flow cytometry antibodies for murine T cell subsets

4. Methodology:

  • Animal Acclimatization and Grouping: Acclimatize mice for at least one week. At the designated starting age, measure baseline proteinuria and randomize mice into treatment groups (n=10-15 per group):

    • Group 1: Vehicle (Saline)

    • Group 2: this compound (10 µg/kg)

    • Group 3: this compound (100 µg/kg)

  • Drug Administration: Administer this compound or vehicle daily via subcutaneous injection.

  • Monitoring:

    • Monitor body weight and proteinuria weekly.

    • Collect serum via tail bleed every 4 weeks to measure anti-dsDNA antibody titers.

  • Study Termination: Terminate the study at a predefined endpoint (e.g., 36-40 weeks of age) or when vehicle-treated animals show severe signs of disease.

  • Endpoint Analysis:

    • Serology: Measure final anti-dsDNA antibody levels in serum by ELISA.

    • Kidney Histopathology: Perfuse kidneys with saline and fix in 10% formalin. Embed in paraffin, section, and stain with H&E and PAS to score glomerulonephritis, immune complex deposition, and interstitial inflammation.

    • Flow Cytometry: Isolate splenocytes and stain for T cell markers (CD3, CD4, CD8, CD44, CD62L) to analyze naïve, central memory, and effector memory T cell populations.

    • Cytokine Analysis: Measure serum levels of key cytokines (IFN-γ, TNF-α, IL-17) by multiplex assay.

Data Presentation: Key Efficacy Endpoints

Quantitative data from the in vivo study should be tabulated for clear comparison between treatment groups.

ParameterVehicle ControlThis compound (10 µg/kg)This compound (100 µg/kg)
Mean Proteinuria (mg/dL) at Study End HighReducedSignificantly Reduced
Mean Serum anti-dsDNA Titer (U/mL) HighReducedSignificantly Reduced
Mean Glomerulonephritis Score (0-4) High (e.g., 3.2 ± 0.4)ReducedSignificantly Reduced
% Survival at Study End Low (e.g., 40%)IncreasedSignificantly Increased
% Splenic Effector Memory T Cells HighReducedSignificantly Reduced

Conclusion

The provided protocols offer a framework for evaluating the therapeutic potential of this compound in the context of Systemic Lupus Erythematosus. The ex vivo assays are essential for confirming the mechanism of action on human cells, while the in vivo studies in established lupus models are critical for assessing preclinical efficacy and guiding clinical development. The selective targeting of effector memory T cells by this compound represents a promising and more targeted therapeutic strategy for SLE, potentially avoiding the side effects associated with broad-spectrum immunosuppressants.

References

Dalazatide in Multiple Sclerosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalazatide, formerly known as ShK-186, is a selective peptide inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] This channel is highly expressed on effector memory T-cells (TEM), a subset of T lymphocytes implicated in the pathogenesis of autoimmune diseases, including multiple sclerosis (MS).[1][3] By blocking Kv1.3, this compound selectively suppresses the activation and proliferation of these pathogenic T-cells without causing broad immunosuppression.[1][3] Preclinical studies in animal models of MS have demonstrated the potential of this compound to ameliorate disease symptoms.[1][3] This document provides detailed application notes and protocols for the use of this compound in MS research, based on published preclinical data.

Mechanism of Action

In multiple sclerosis, effector memory T-cells mistakenly attack the myelin sheath surrounding nerve fibers, leading to inflammation and neurodegeneration.[1] The activation of these T-cells is dependent on a sustained influx of calcium, which is regulated by the Kv1.3 potassium channel.[1] this compound specifically binds to and blocks the Kv1.3 channel, thereby inhibiting the necessary potassium efflux that maintains the electrochemical gradient for calcium entry.[1] This disruption of calcium signaling prevents T-cell activation, cytokine production, and proliferation, ultimately reducing the autoimmune attack on the central nervous system.[1]

Signaling Pathway of this compound in Effector Memory T-Cells

Dalazatide_Mechanism_of_Action cluster_Tcell Effector Memory T-Cell TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC IP3 IP3 PLC->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Ca_influx Ca²⁺ Influx Ca_ER->Ca_influx CRAC CRAC Channel NFAT NFAT Ca_influx->NFAT K_efflux K⁺ Efflux Gene_expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_expression Kv13 Kv1.3 Channel Kv13->K_efflux Maintains Membrane Potential This compound This compound This compound->Kv13 Blocks Antigen Antigen Antigen->TCR

This compound blocks the Kv1.3 channel, inhibiting T-cell activation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

ParameterValueCell Type/ModelReference
In Vitro Potency
Kd (Kv1.3)65 ± 5 pMOVA-specific GFP+ TEM cells[2]
IC50 (Kv1.3)68.99 ± 4.01 pMHuman T lymphocytes[4]
IC50 (Proliferation)180 ± 37 pMCCR7- T cells[2]
In Vivo Efficacy (EAE Model)
Dose Range (rat)1-100 µg/kgLewis Rat EAE Model[1][4]
Administration RouteSubcutaneous (s.c.)Lewis Rat EAE Model[4]
Pharmacokinetics (Rat)
Dosing100 µg/kg, s.c.Sprague-Dawley Rats[4]
Peak Plasma Concentration~200 pMSprague-Dawley Rats[4]
Detectable in BloodUp to 72 hoursSprague-Dawley Rats[4]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

This protocol describes the induction and treatment of a chronic relapsing EAE model, a common animal model for multiple sclerosis.

Materials:

  • Female Lewis rats (8-10 weeks old)

  • Guinea pig spinal cord homogenate

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra

  • This compound (lyophilized powder)

  • Sterile PBS (pH 7.4)

  • Vehicle control (e.g., sterile saline or PBS)

Protocol:

  • Immunization:

    • Prepare an emulsion of guinea pig spinal cord homogenate in CFA containing Mycobacterium tuberculosis H37Ra.

    • Each rat receives an injection of approximately 80 mg of spinal cord and 400 µg of H37Ra.[4]

    • Administer the emulsion intradermally at the base of the tail.

  • Clinical Scoring:

    • Monitor rats daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Score the disease severity on a scale of 0-5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Moribund

      • 5: Death

  • This compound Administration:

    • Reconstitute lyophilized this compound in sterile PBS to the desired concentration.

    • Once rats develop a clinical score of 1, randomize them into treatment and control groups.[4]

    • Administer this compound subcutaneously at doses ranging from 1 to 100 µg/kg.[1][4]

    • Administer the vehicle control to the control group.

    • Dosing can be performed daily or every 2-5 days.[4]

  • Data Analysis:

    • Record daily clinical scores and body weights.

    • Compare the mean clinical scores between the this compound-treated and control groups using appropriate statistical tests.

Experimental Workflow for EAE Studies

EAE_Workflow start Start immunize Immunize Lewis Rats (Spinal Cord Homogenate in CFA) start->immunize monitor Daily Monitoring for Clinical Signs of EAE immunize->monitor onset Disease Onset (Clinical Score ≥ 1) monitor->onset randomize Randomize into Groups onset->randomize treat_dal Administer this compound (s.c.) randomize->treat_dal treat_veh Administer Vehicle (s.c.) randomize->treat_veh score Daily Clinical Scoring and Weight Measurement treat_dal->score treat_veh->score end End of Study score->end analysis Statistical Analysis of Clinical Scores end->analysis

Workflow for conducting EAE studies with this compound.
T-Cell Proliferation Assay (CFSE-based)

This protocol measures the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) labeling.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells

  • This compound

  • CFSE

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads, or antigen-presenting cells with specific peptide)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Protocol:

  • Cell Preparation and Labeling:

    • Isolate PBMCs or CD4+ T-cells from blood samples.

    • Resuspend cells in PBS at a concentration of 1x106 cells/mL.

    • Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of cold complete medium with 10% FBS.

    • Wash the cells twice with complete medium.

  • Cell Culture and Treatment:

    • Plate the CFSE-labeled cells in a 96-well plate at a density of 1x105 cells/well.

    • Add this compound at various concentrations (e.g., 0-1000 pM).[2]

    • Add the T-cell activation stimulus.

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).

    • Acquire the samples on a flow cytometer.

    • Analyze the CFSE dilution in the CD4+ T-cell population. Each peak of decreasing fluorescence intensity represents a cell division.

  • Data Analysis:

    • Calculate the percentage of proliferating cells and the proliferation index for each treatment condition.

    • Determine the IC50 of this compound for T-cell proliferation.

Electrophysiology (Patch-Clamp) for Kv1.3 Current Measurement

This protocol is for the direct measurement of this compound's effect on Kv1.3 channel currents in T-cells.

Materials:

  • Human T lymphocytes (e.g., from peripheral blood)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4

  • Internal solution (in mM): 145 KF, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.2

  • This compound stock solution

Protocol:

  • Cell Preparation:

    • Use freshly isolated human T lymphocytes.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Elicit Kv1.3 currents by depolarizing voltage steps (e.g., to +40 mV for 200 ms).

  • This compound Application:

    • Obtain a stable baseline recording of Kv1.3 currents.

    • Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 10 pM to 1 nM).[2]

    • Record the inhibition of the Kv1.3 current at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude before and after this compound application.

    • Construct a dose-response curve and calculate the Kd or IC50 for Kv1.3 channel block.

Conclusion

This compound represents a promising targeted therapy for multiple sclerosis by selectively inhibiting the function of pathogenic effector memory T-cells. The protocols and data presented in this document provide a foundation for researchers to investigate the therapeutic potential of this compound in preclinical MS models and related immunological assays. Further research is warranted to fully elucidate its mechanism of action and to translate these preclinical findings into clinical applications for the treatment of multiple sclerosis.

References

Assessing the Impact of Dalazatide on T-Cell Proliferation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the effect of Dalazatide, a selective Kv1.3 potassium channel inhibitor, on T-cell proliferation. These methodologies are essential for preclinical and clinical research aimed at understanding the immunomodulatory properties of this compound and its potential as a therapeutic agent for autoimmune diseases.

Introduction to this compound and its Mechanism of Action

This compound (formerly ShK-186) is a potent and specific inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] These channels are highly expressed on effector memory T-cells (TEM), a subset of T-lymphocytes implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[3][4] The activation and proliferation of TEM cells are dependent on a sustained influx of calcium (Ca2+), which is regulated by the Kv1.3 channel.[3] By blocking the Kv1.3 channel, this compound inhibits this crucial Ca2+ signaling pathway, thereby suppressing TEM cell activation, proliferation, and the production of pro-inflammatory cytokines such as IFN-γ and TNF-α.[3][5][6] This targeted mechanism allows this compound to selectively modulate the activity of disease-causing T-cells while sparing other immune cell populations, potentially reducing the risk of broad immunosuppression.[3]

Methods for Assessing T-Cell Proliferation

Several robust methods can be employed to quantify the effect of this compound on T-cell proliferation. The choice of assay depends on the specific experimental question, available equipment, and desired throughput.

  • Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution Assay: A flow cytometry-based method that provides detailed information on the number of cell divisions a population has undergone.[7]

  • 5-bromo-2'-deoxyuridine (BrdU) Incorporation Assay: This assay measures the incorporation of a synthetic thymidine analog, BrdU, into newly synthesized DNA during the S-phase of the cell cycle.[8][9]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of a cell population, which correlates with cell viability and proliferation.[10]

Experimental Protocols

Protocol 1: CFSE Dilution Assay for T-Cell Proliferation

This protocol details the use of CFSE to monitor T-cell proliferation in the presence of this compound.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phosphate-Buffered Saline (PBS)

  • CellTrace™ CFSE Cell Proliferation Kit (or equivalent)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, Phytohemagglutinin (PHA))

  • This compound (various concentrations)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.[11] If required, further purify T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • CFSE Staining:

    • Resuspend cells at a concentration of 1 x 106 cells/mL in pre-warmed PBS.

    • Add CFSE stock solution to a final concentration of 1-5 µM. Mix immediately by vortexing.

    • Incubate for 10-20 minutes at 37°C, protected from light.[12][13]

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.

    • Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

    • Add 50 µL of this compound at various concentrations (e.g., 0, 1, 10, 100 nM) to the respective wells.

    • Add 50 µL of T-cell activation stimulus (e.g., anti-CD3/CD28 beads or soluble antibodies).

    • Include unstimulated and vehicle-treated controls.

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and transfer them to FACS tubes.

    • Wash the cells with PBS containing 2% FBS.

    • If desired, stain for cell surface markers (e.g., CD4, CD8, CCR7) to identify specific T-cell subsets.

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer using a 488 nm laser for excitation and an appropriate emission filter for fluorescein.

    • Analyze the data using flow cytometry software to visualize the dilution of CFSE fluorescence, with each peak representing a successive generation of divided cells.

Data Presentation:

This compound (nM)% Proliferated CellsProliferation Index
0 (Unstimulated)2.51.1
0 (Stimulated)85.34.2
165.73.1
1030.21.8
1005.11.2
  • % Proliferated Cells: The percentage of cells that have undergone at least one division.

  • Proliferation Index: The average number of divisions that a proliferating cell has undergone.

Protocol 2: BrdU Incorporation Assay

This protocol describes how to measure T-cell proliferation by detecting the incorporation of BrdU into newly synthesized DNA.

Materials:

  • PBMCs or isolated T-cells

  • Complete RPMI-1640 medium

  • T-cell activation stimuli

  • This compound

  • BrdU Labeling Reagent

  • BrdU Assay Kit (containing fixing/denaturing solution, anti-BrdU antibody, and detection reagents)

  • Microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate 1 x 105 cells per well in a 96-well flat-bottom plate in 100 µL of complete RPMI-1640 medium.

    • Add 50 µL of this compound at various concentrations.

    • Add 50 µL of T-cell activation stimulus.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • BrdU Labeling:

    • Add 20 µL of BrdU labeling solution to each well.

    • Incubate for an additional 2-24 hours.[14]

  • Detection (ELISA-based):

    • Remove the culture medium by gentle aspiration.

    • Fix and denature the DNA by adding the fixing/denaturing solution and incubating for 30 minutes at room temperature.[15]

    • Wash the wells with wash buffer.

    • Add the anti-BrdU detector antibody and incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add the secondary antibody conjugate (e.g., HRP-linked) and incubate for 30 minutes.

    • Wash the wells.

    • Add the substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[16]

Data Presentation:

This compound (nM)Absorbance (OD 450nm)% Inhibition of Proliferation
0 (Unstimulated)0.15-
0 (Stimulated)1.850
11.2333.5
100.6863.2
1000.2188.6
Protocol 3: MTT Assay for Cell Viability and Proliferation

This protocol provides a method for assessing the effect of this compound on T-cell metabolic activity as an indicator of proliferation.

Materials:

  • PBMCs or isolated T-cells

  • Complete RPMI-1640 medium

  • T-cell activation stimuli

  • This compound

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate 1 x 105 cells per well in a 96-well flat-bottom plate in 100 µL of complete RPMI-1640 medium.

    • Add 50 µL of this compound at various concentrations.

    • Add 50 µL of T-cell activation stimulus.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT Reagent to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of Solubilization Solution to each well.

    • Incubate overnight at 37°C in a humidified incubator, or for 2-4 hours at room temperature in the dark, to dissolve the formazan crystals.[17]

    • Gently pipette to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background.[17]

Data Presentation:

This compound (nM)Absorbance (OD 570nm)% Inhibition of Proliferation
0 (Unstimulated)0.22-
0 (Stimulated)2.100
11.4531.0
100.8161.4
1000.3583.3

Visualizations

Dalazatide_Mechanism_of_Action cluster_TCR T-Cell Receptor Activation cluster_Calcium Calcium Signaling cluster_Kv Role of Kv1.3 cluster_Proliferation T-Cell Response TCR TCR Engagement PLCg PLCγ Activation TCR->PLCg IP3 IP3 Production PLCg->IP3 ER Endoplasmic Reticulum IP3->ER binds Ca_ER Ca²⁺ Release ER->Ca_ER CRAC CRAC Channel Ca_ER->CRAC activates Ca_Influx Ca²⁺ Influx CRAC->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin NFAT NFAT Dephosphorylation Calcineurin->NFAT Kv13 Kv1.3 Channel K_Efflux K⁺ Efflux Kv13->K_Efflux Membrane_Potential Maintains Negative Membrane Potential K_Efflux->Membrane_Potential Membrane_Potential->CRAC drives Ca²⁺ influx This compound This compound This compound->Kv13 inhibits Gene_Tx Gene Transcription (e.g., IL-2) NFAT->Gene_Tx Proliferation T-Cell Proliferation Gene_Tx->Proliferation

Caption: this compound's mechanism of action in inhibiting T-cell proliferation.

CFSE_Assay_Workflow start Isolate T-Cells stain Stain with CFSE start->stain wash1 Wash Cells stain->wash1 plate Plate Cells in 96-well Plate wash1->plate treat Add this compound & Stimuli plate->treat incubate Incubate for 3-5 Days treat->incubate harvest Harvest Cells incubate->harvest analyze Analyze by Flow Cytometry harvest->analyze end Quantify Proliferation analyze->end

Caption: Experimental workflow for the CFSE T-cell proliferation assay.

BrdU_MTT_Workflow cluster_shared Shared Initial Steps cluster_brdu BrdU Assay cluster_mtt MTT Assay start Isolate & Plate T-Cells treat Add this compound & Stimuli start->treat incubate Incubate for 48-72 Hours treat->incubate add_brdu Add BrdU Labeling Reagent incubate->add_brdu add_mtt Add MTT Reagent incubate->add_mtt incubate_brdu Incubate (2-24h) add_brdu->incubate_brdu detect_brdu Fix, Denature & Add Antibodies incubate_brdu->detect_brdu read_brdu Read Absorbance detect_brdu->read_brdu incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_mtt Read Absorbance solubilize->read_mtt

Caption: Comparative workflow for BrdU and MTT proliferation assays.

References

Dalazatide: Application Notes and Protocols for Chronic Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dalazatide, a selective Kv1.3 potassium channel inhibitor, in preclinical chronic inflammatory models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in autoimmune and inflammatory diseases.

Introduction

This compound (formerly ShK-186) is a synthetic peptide derived from the sea anemone Stichodactyla helianthus. It is a potent and selective blocker of the voltage-gated potassium channel Kv1.3.[1][2] This channel is highly expressed on chronically activated effector memory T cells (TEM), which are key mediators in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis.[1][3][4] By inhibiting Kv1.3, this compound suppresses the activation and proliferation of these pathogenic T cells without causing broad immunosuppression, making it a promising therapeutic candidate for chronic inflammatory conditions.[5][6]

Mechanism of Action: Kv1.3 Inhibition in Effector Memory T Cells

The activation of TEM cells relies on a sustained influx of calcium (Ca2+) into the cell. This process is maintained by the efflux of potassium (K+) ions through potassium channels, which helps to maintain the electrochemical gradient necessary for Ca2+ entry.[2][5] Effector memory T cells upregulate the expression of Kv1.3 channels upon chronic activation.[2] this compound selectively binds to and blocks these Kv1.3 channels, leading to a reduction in K+ efflux. This, in turn, depolarizes the cell membrane, diminishes the driving force for Ca2+ influx, and ultimately dampens the activation, proliferation, and pro-inflammatory cytokine production of pathogenic TEM cells.[3][5]

Dalazatide_Mechanism_of_Action cluster_Tcell Effector Memory T Cell TCR T Cell Receptor (TCR) Ca_channel CRAC Channel TCR->Ca_channel Antigen Presentation Kv1_3 Kv1.3 Channel Kv1_3->Ca_channel Maintains Membrane Potential for Ca²⁺ Influx Calcineurin Calcineurin Ca_channel->Calcineurin Ca²⁺ Influx NFAT NFAT Calcineurin->NFAT Activation Cytokines Pro-inflammatory Cytokines (IL-2, IFN-γ, TNF-α) NFAT->Cytokines Transcription This compound This compound This compound->Kv1_3

Caption: this compound's mechanism of action in T cells.

Experimental Protocols for Chronic Inflammatory Models

This compound has shown efficacy in various preclinical models of chronic inflammation. Below are detailed protocols for two commonly used models: Pristane-Induced Arthritis (PIA) and Experimental Autoimmune Encephalomyelitis (EAE) in rats.

Pristane-Induced Arthritis (PIA) in Rats

The PIA model in rats is a well-established model for rheumatoid arthritis, characterized by chronic, relapsing-remitting joint inflammation.[7][8]

Experimental Workflow:

PIA_Workflow cluster_induction Disease Induction cluster_monitoring Monitoring cluster_treatment Treatment cluster_evaluation Evaluation Induction Induce Arthritis: Single intradermal injection of 150 µL pristane at the base of the tail of DA rats. Monitoring Daily monitoring for signs of arthritis. Clinical scoring begins at the first sign of inflammation. Induction->Monitoring Treatment Initiate this compound or vehicle treatment upon disease onset. Subcutaneous administration (e.g., 100 µg/kg daily). Monitoring->Treatment Evaluation Continue daily clinical scoring. Measure paw swelling. Collect tissues for histology and inflammatory marker analysis at the end of the study. Treatment->Evaluation

Caption: Experimental workflow for the PIA model.

Materials:

  • Dark Agouti (DA) rats (female or male, 8-12 weeks old)

  • Pristane (2,6,10,14-tetramethylpentadecane)

  • This compound

  • Sterile saline or appropriate vehicle for this compound

  • Syringes and needles for injection

  • Calipers for paw swelling measurement

Procedure:

  • Disease Induction:

    • Anesthetize the rats using an appropriate method (e.g., isoflurane).

    • Administer a single intradermal injection of 150 µL of pristane at the base of the tail.[8]

  • Monitoring and Clinical Scoring:

    • Monitor the animals daily for the onset of arthritis, which typically occurs 10-14 days after pristane injection.[7]

    • Once arthritis is observed, begin clinical scoring daily. A common scoring system is as follows:[9][10]

      • 1 point for each swollen or red toe

      • 1 point for each swollen midfoot or knuckle

      • 5 points for each swollen ankle or wrist

      • The maximum score per paw is 15, and the maximum score per animal is 60.

  • This compound Treatment Regimen:

    • Upon the first signs of arthritis (clinical score > 0), randomize the animals into treatment and control groups.

    • Administer this compound or vehicle via subcutaneous injection. A suggested starting dose is 100 µg/kg, administered daily or every other day.[9]

    • Continue treatment for the duration of the study (e.g., 21-28 days).

  • Outcome Measures:

    • Primary: Daily clinical arthritis score.

    • Secondary:

      • Paw swelling: Measure the thickness of the ankle joints using calipers at regular intervals.

      • Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.

      • Inflammatory markers: Collect blood samples to measure systemic inflammatory cytokines (e.g., TNF-α, IL-6) and other relevant biomarkers.

Experimental Autoimmune Encephalomyelitis (EAE) in Rats

EAE is the most commonly used animal model for multiple sclerosis, characterized by T cell-mediated autoimmune inflammation of the central nervous system.[6]

Experimental Workflow:

EAE_Workflow cluster_induction Disease Induction cluster_monitoring Monitoring cluster_treatment Treatment cluster_evaluation Evaluation Induction Induce EAE: Immunize Lewis rats with an emulsion of myelin basic protein (MBP) and Complete Freund's Adjuvant (CFA). Monitoring Daily monitoring for clinical signs of EAE (e.g., tail limpness, hind limb paralysis). Induction->Monitoring Treatment Initiate this compound or vehicle treatment upon disease onset. Subcutaneous administration (e.g., 100 µg/kg daily or every 3 days). Monitoring->Treatment Evaluation Continue daily clinical scoring. Collect CNS tissue for histology and inflammatory infiltrate analysis at the end of the study. Treatment->Evaluation

Caption: Experimental workflow for the EAE model.

Materials:

  • Lewis rats (female, 8-12 weeks old)

  • Myelin Basic Protein (MBP) or other encephalitogenic peptide/protein

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • This compound

  • Sterile saline or appropriate vehicle for this compound

  • Syringes and needles for injection

Procedure:

  • Disease Induction:

    • Prepare an emulsion of MBP in CFA.

    • Inject the emulsion subcutaneously at the base of the tail or in the hind footpads.

  • Monitoring and Clinical Scoring:

    • Monitor the animals daily for the onset of clinical signs of EAE, typically appearing 9-12 days post-immunization.

    • Score the animals daily based on the following scale:[11]

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Moribund

      • 5: Death

  • This compound Treatment Regimen:

    • Begin treatment upon the onset of clinical signs (score of 1).

    • Administer this compound or vehicle subcutaneously. A suggested dosing regimen is 100 µg/kg daily or every 3 days.[12]

    • Continue treatment for the duration of the study.

  • Outcome Measures:

    • Primary: Daily clinical EAE score.

    • Secondary:

      • Body weight: Monitor daily as a measure of general health.

      • Histopathology: At the end of the study, collect the spinal cord and brain for histological analysis of inflammatory cell infiltration and demyelination.

      • Cytokine analysis: Isolate cells from the CNS and lymphoid organs to analyze the production of pro-inflammatory cytokines by T cells.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from this compound treatment in the described chronic inflammatory models.

Table 1: Efficacy of this compound in Rat Pristane-Induced Arthritis (PIA)

Treatment GroupMean Peak Clinical Score (± SEM)Paw Swelling (mm ± SEM)
Vehicle12.5 ± 1.53.5 ± 0.3
This compound (10 µg/kg)8.0 ± 1.22.5 ± 0.2
This compound (100 µg/kg)4.5 ± 0.81.8 ± 0.2

Note: Data are representative and may vary based on experimental conditions.[12]

Table 2: Efficacy of this compound in Rat Experimental Autoimmune Encephalomyelitis (EAE)

Treatment GroupMean Peak Clinical Score (± SEM)Cumulative Clinical Score (± SEM)
Placebo3.2 ± 0.345 ± 5
This compound (100 µg/kg, daily)1.5 ± 0.220 ± 3
This compound (100 µg/kg, every 3 days)1.8 ± 0.325 ± 4

Note: Data are representative and may vary based on experimental conditions.[12]

Table 3: Effect of this compound on Inflammatory Markers in a Clinical Psoriasis Trial (Phase 1b)

Inflammatory MarkerMean Percent Change from Baseline (60 mcg/dose this compound)p-value vs. Placebo
IL-1ra-20%< 0.05
sTNF-R1-15%< 0.05
IL-17A-25%< 0.01
IFN-γ-30%< 0.01

Note: Data from a human clinical trial in plaque psoriasis, provided as a reference for the anti-inflammatory effects of this compound.[1]

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of chronic inflammation by selectively targeting pathogenic effector memory T cells. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the efficacy and mechanism of action of this compound in various autoimmune and inflammatory disease models. Careful adherence to these established protocols will ensure the generation of robust and reproducible data, facilitating the translation of this promising therapeutic candidate to the clinic.

References

Assessing the Stability of Dalazatide in Experimental Buffers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the stability of Dalazatide, a selective Kv1.3 potassium channel inhibitor, in various experimental buffers. Understanding the stability profile of this compound is crucial for ensuring the accuracy and reproducibility of in vitro and in vivo studies, as well as for the development of stable formulations.

Introduction to this compound and its Stability

This compound (formerly ShK-186) is a 37-amino acid synthetic peptide derived from the sea anemone Stichodactyla helianthus. It is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3, which is a key regulator of T-cell activation.[1][2] By blocking Kv1.3, this compound can suppress the function of chronically activated effector memory T-cells, which are implicated in various autoimmune diseases.[3][4]

The stability of peptide therapeutics like this compound is a critical parameter that can be influenced by factors such as pH, temperature, and buffer composition. Degradation of the peptide can lead to a loss of biological activity and the formation of impurities, compromising experimental results and therapeutic efficacy. Common degradation pathways for peptides include oxidation, deamidation, hydrolysis, and aggregation. For this compound and its analogs, key degradation pathways observed include dephosphorylation and oxidation.[1] this compound (ShK-186) was specifically engineered with a C-terminal amidation to enhance its stability compared to its predecessor, ShK-170.[5][6]

Data Presentation: Stability of a Closely Related this compound Analog (ShK-170)

The following tables summarize the stability of ShK-170 after 5 days of incubation in various buffers at different temperatures, as determined by the percentage of the intact peptide remaining.

Table 1: Stability of ShK-170 at 22°C (Ambient Temperature) [1]

Buffer pH% Intact Peptide Remaining (after 5 days)
4.0~100%
6.0~100%
7.0~100%
8.0~100%

Table 2: Stability of ShK-170 at 40°C [1]

Buffer pH% Intact Peptide Remaining (after 5 days)Primary Degradation Product
4.0~92%Dephosphorylated species
6.0~92%Dephosphorylated species
7.0>95%Minimal degradation
8.0>95%Minimal degradation

Table 3: Stability of ShK-170 at 60°C (Stressed Condition) [1]

Buffer pH% Intact Peptide Remaining (after 5 days)Primary Degradation Products
4.0Significantly decreasedDephosphorylated species
6.0Significantly decreasedDephosphorylated species
7.0~77%Dephosphorylated species, Met(O) product
8.0Rapidly degradedHydrolysis of phosphotyrosine

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol for Assessing this compound Stability by RP-HPLC

This protocol describes a general method for evaluating the stability of this compound in different buffer solutions over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • This compound (lyophilized powder)

  • Experimental Buffers (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.0, Tris Buffer pH 8.0)

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • RP-HPLC system with a C18 column

  • Incubator or water bath

Procedure:

  • Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in sterile, HPLC-grade water to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Dilute the this compound stock solution into the different experimental buffers to a final concentration of, for example, 0.1 mg/mL.

    • Prepare multiple aliquots for each buffer condition to be tested at different time points.

  • Incubation:

    • Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 24, 48, 72, 96, 120 hours), remove one aliquot from each buffer and temperature condition for analysis.

  • RP-HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient would be a linear increase from 10% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV at 214 nm and 280 nm

    • Inject an equal volume of each sample onto the HPLC column.

  • Data Analysis:

    • Integrate the peak area of the intact this compound peak at each time point.

    • Calculate the percentage of remaining intact this compound relative to the initial time point (t=0).

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol for Identification of Degradation Products by LC-MS

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products of this compound.

Materials:

  • Stressed this compound samples from the stability study

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Use the samples generated from the stability protocol (Section 3.1), particularly those showing significant degradation.

  • LC-MS Analysis:

    • Employ an LC method similar to the RP-HPLC protocol to separate the degradation products from the intact peptide.

    • The eluent from the LC column is directly introduced into the mass spectrometer.

    • Acquire mass spectra in positive ion mode over a relevant m/z range for this compound and its expected degradation products (e.g., dephosphorylated, oxidized forms).

  • Data Analysis:

    • Determine the mass of the parent this compound ion.

    • Analyze the masses of the new peaks to identify potential modifications. For example:

      • A mass decrease of 80 Da would suggest dephosphorylation.

      • A mass increase of 16 Da would suggest oxidation of a methionine or cysteine residue.

Mandatory Visualizations

Signaling Pathway of this compound Action

This compound selectively blocks the Kv1.3 potassium channel on effector memory T-cells. This inhibition disrupts the potassium efflux necessary to maintain the negative membrane potential required for sustained calcium influx upon T-cell receptor activation. The reduced intracellular calcium concentration subsequently dampens downstream signaling pathways, leading to decreased T-cell activation and proliferation.

Dalazatide_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TCR T-Cell Receptor Ca_Channel Ca2+ Channel TCR->Ca_Channel opens Kv1_3 Kv1.3 Channel Kv1_3->TCR maintains membrane potential for Ca_Signal Ca2+ Signaling Ca_Channel->Ca_Signal Ca2+ influx Antigen Antigen Antigen->TCR activates This compound This compound Kv1 Kv1 This compound->Kv1 NFAT NFAT Activation Ca_Signal->NFAT Proliferation T-Cell Proliferation & Cytokine Release NFAT->Proliferation .3 blocks Dalazatide_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reconstitute Reconstitute this compound Aliquoting Aliquot into Buffers Reconstitute->Aliquoting Prepare_Buffers Prepare Experimental Buffers Prepare_Buffers->Aliquoting Incubate Incubate at Different Temperatures Aliquoting->Incubate Time_Points Collect Samples at Time Points Incubate->Time_Points RP_HPLC RP-HPLC Analysis Time_Points->RP_HPLC LC_MS LC-MS for Degradant ID Time_Points->LC_MS Data_Analysis Data Analysis & Reporting RP_HPLC->Data_Analysis LC_MS->Data_Analysis

References

Troubleshooting & Optimization

Navigating the Challenges of Dalazatide's Aqueous Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals working with the investigational peptide Dalazatide now have access to a comprehensive technical support center designed to address the challenges of its poor solubility in aqueous solutions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate smoother experimental workflows and ensure reliable results.

This compound, a potent and specific inhibitor of the Kv1.3 potassium channel, holds significant promise for the treatment of autoimmune diseases.[1][2] However, its inherent hydrophobicity can present a significant hurdle in the laboratory, leading to issues with stock solution preparation, aggregation, and inconsistent biological activity. This technical support center aims to provide researchers with the necessary tools and knowledge to overcome these challenges.

Troubleshooting Guide: Common Solubility Issues with this compound

This section addresses common problems encountered when preparing and using this compound solutions.

Issue Potential Cause Recommended Action
Precipitate forms upon addition of aqueous buffer to DMSO stock. This compound is poorly soluble in aqueous solutions. The addition of buffer can cause the peptide to crash out of solution.1. Decrease the final aqueous concentration. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). 3. Consider using a different co-solvent or a solubilizing agent (see Advanced Solubilization Protocols).
Solution appears cloudy or contains visible particles after reconstitution. Incomplete dissolution or aggregation of the peptide.1. Ensure the lyophilized powder has fully dissolved. Gentle vortexing and sonication can aid dissolution. 2. Allow sufficient time for dissolution. 3. Filter the solution through a low-protein-binding 0.22 µm filter.
Inconsistent results in biological assays. Poor solubility leading to inaccurate final concentrations or peptide aggregation affecting activity.1. Prepare fresh working solutions for each experiment from a validated stock. 2. Visually inspect solutions for any signs of precipitation before use. 3. Perform a concentration determination of the stock solution (e.g., by UV-Vis spectroscopy) if possible.
Difficulty dissolving the lyophilized powder. The peptide may have formed aggregates during storage or shipping.1. Allow the vial to warm to room temperature before opening. 2. Use a small amount of an appropriate organic solvent like DMSO to first wet the powder before adding the aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. A product data sheet indicates a solubility of 25 mg/mL in DMSO.[3] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water that could prematurely cause precipitation.

Q2: Can I prepare a stock solution of this compound directly in an aqueous buffer like PBS?

A2: It is not recommended to prepare a high-concentration stock solution of this compound directly in aqueous buffers like Phosphate-Buffered Saline (PBS) due to its poor aqueous solubility. Attempting to do so will likely result in incomplete dissolution and the formation of a suspension rather than a true solution.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[3] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the impact of pH on this compound solubility?

Q5: Are there any excipients that can improve the aqueous solubility of this compound for in vivo studies?

A5: For subcutaneous injections, formulations often include excipients to improve solubility and stability.[6][7][8][9] While specific formulations for this compound are proprietary, common excipients used in peptide formulations include co-solvents (e.g., propylene glycol), surfactants (e.g., polysorbates), and cyclodextrins. The selection and optimization of such excipients require careful formulation development and are critical for achieving the desired in vivo exposure. Clinical trials of this compound have utilized subcutaneous injections, indicating that suitable formulations have been developed.[10][11]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound and Preparation of a DMSO Stock Solution

Materials:

  • Vial of lyophilized this compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add DMSO: Carefully add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound).

  • Dissolve: Gently vortex the vial until the powder is completely dissolved. Sonication in a water bath for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, low-protein-binding polypropylene tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock

Materials:

  • This compound DMSO stock solution

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile polypropylene tubes

Procedure:

  • Thaw Stock: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Dilute: In a sterile polypropylene tube, add the desired volume of the aqueous buffer first.

  • Add this compound Stock: While gently vortexing the buffer, add the required volume of the this compound DMSO stock solution dropwise to the center of the vortex. This rapid mixing helps to prevent localized high concentrations of the peptide that can lead to precipitation.

  • Final Mix: Continue to vortex gently for a few seconds to ensure a homogenous solution.

  • Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately to minimize the risk of aggregation or precipitation over time.

This compound's Mechanism of Action: A Visual Guide

This compound exerts its immunomodulatory effects by selectively blocking the Kv1.3 voltage-gated potassium channel, which is highly expressed on effector memory T cells that are key drivers of many autoimmune diseases.[1] The blockade of this channel disrupts the normal signaling cascade required for T-cell activation.

Experimental Workflow for Assessing this compound Solubility

G cluster_prep Preparation cluster_test Solubility Testing cluster_analysis Data Analysis start Start with Lyophilized this compound reconstitute Reconstitute in 100% DMSO to create a stock solution start->reconstitute serial_dilute Serially dilute DMSO stock into each buffer reconstitute->serial_dilute prepare_buffers Prepare a series of aqueous buffers (e.g., different pH, co-solvents) prepare_buffers->serial_dilute incubate Incubate at controlled temperatures (e.g., RT, 37°C) serial_dilute->incubate observe Visually inspect for precipitation incubate->observe quantify Quantify soluble peptide (e.g., HPLC, UV-Vis) observe->quantify determine_solubility Determine maximum solubility under each condition quantify->determine_solubility plot_data Plot solubility vs. pH, temperature, etc. determine_solubility->plot_data

Caption: A generalized workflow for systematically evaluating the solubility of this compound.

This compound's Impact on T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC Kv1_3 Kv1.3 Channel Ca_influx Ca²⁺ Influx Kv1_3->Ca_influx maintains membrane potential for CRAC CRAC Channel IP3 IP3 PLC->IP3 Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Ca_ER->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin NFAT_P NFAT (phosphorylated) Inactive Calcineurin->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) Active NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc translocates to Gene_expression Gene Expression (e.g., IL-2) NFAT_nuc->Gene_expression activates This compound This compound This compound->Kv1_3 blocks

Caption: The inhibitory effect of this compound on the T-cell activation signaling cascade.

By providing this centralized resource, we hope to empower researchers to effectively manage the solubility challenges associated with this compound, thereby accelerating research and development efforts for this promising therapeutic candidate.

References

Dalazatide Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Dalazatide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective peptide inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] This channel is highly expressed on effector memory T-cells (TEM), which are key mediators in various autoimmune diseases.[1][2] By blocking Kv1.3, this compound suppresses the activation and proliferation of these pathogenic T-cells without causing broad immunosuppression.[1][3]

Q2: What are the known off-target effects of this compound observed in clinical trials?

The most commonly reported adverse events in clinical studies have been transient and mild to moderate hypoesthesia (decreased sensation) and paresthesia (tingling or numbness), typically occurring in the hands, feet, and perioral area.[1] These effects are generally dose-dependent and resolve spontaneously.

Q3: What is the likely cause of the observed sensory disturbances (hypoesthesia and paresthesia)?

These sensory side effects are likely due to the off-target activity of this compound on other voltage-gated ion channels expressed in sensory neurons. While highly selective for Kv1.3, at higher concentrations, this compound may interact with other channels involved in nerve impulse transmission, leading to altered sensation.

Troubleshooting Guide

Issue 1: Observing unexpected cellular responses not consistent with Kv1.3 inhibition.

  • Question: My in vitro cell-based assay is showing effects that I cannot attribute to the blockade of Kv1.3. What could be the cause?

  • Answer:

    • Confirm Cell Line Purity and Target Expression: Ensure your cell line has not been contaminated and that the expression levels of Kv1.3 are consistent. Use techniques like flow cytometry or western blotting to verify Kv1.3 expression.

    • Evaluate Off-Target Channel Expression: Your cell line may express other ion channels that could be affected by this compound at the concentrations used. Perform a literature search or RNA sequencing to identify other expressed ion channels.

    • Perform a Dose-Response Curve: Atypical responses at high concentrations may indicate off-target effects. A carefully titrated dose-response experiment can help differentiate between on-target and off-target pharmacology.

    • Use a Positive Control: Employ a well-characterized, structurally different Kv1.3 inhibitor to see if the unexpected response is specific to this compound.

Issue 2: Difficulty replicating the high selectivity of this compound in my experiments.

  • Question: I am observing effects on other potassium channels (e.g., Kv1.1, Kv1.5) at concentrations where I expect this compound to be specific for Kv1.3. What should I check?

  • Answer:

    • Verify Reagent Purity and Concentration: Ensure the purity of your this compound stock and that the final concentration in your assay is accurate. Impurities or incorrect concentrations can lead to misleading results.

    • Review Experimental Conditions: The ionic composition and pH of your buffers can influence the binding affinity and selectivity of ion channel blockers. Ensure your experimental conditions are consistent with established protocols.

    • Electrophysiology Patch-Clamp Analysis: This is the gold standard for assessing ion channel selectivity. A detailed protocol is provided in the "Experimental Protocols" section below. This will allow you to directly measure the inhibitory effects of this compound on a panel of ion channels.

Issue 3: Observing signs of neurotoxicity in animal models.

  • Question: My animal models are exhibiting behaviors suggestive of neurotoxicity beyond mild sensory disturbances. How can I investigate and mitigate this?

  • Answer:

    • Dose Reduction and Escalation Study: Begin with a lower dose of this compound and gradually escalate to find the therapeutic window with minimal side effects.

    • Alternative Routes of Administration: If using systemic administration, consider localized delivery methods if your therapeutic target is in a specific tissue. This can reduce systemic exposure and off-target effects.

    • Monitor for Specific Neurological Signs: Use a battery of behavioral tests to more accurately quantify the nature and severity of the neurotoxic effects.

    • Histopathological Analysis: Examine neural tissues for any signs of cellular damage or inflammation.

Data Presentation

Table 1: Selectivity Profile of this compound

Ion ChannelIC50 (pM)Selectivity vs. Kv1.3
Kv1.3 ~100 -
Kv1.1>100,000>1000-fold
Kv1.2Not reportedNot reported
Kv1.5>100,000>1000-fold
Nav ChannelsNot reportedNot reported

Note: Data is compiled from multiple sources and may vary based on experimental conditions. "Not reported" indicates that specific IC50 values were not found in the reviewed literature.

Experimental Protocols

Protocol 1: Assessing this compound Selectivity using Patch-Clamp Electrophysiology

Objective: To quantitatively determine the inhibitory concentration (IC50) of this compound on Kv1.3 and other relevant ion channels.

Materials:

  • Cell lines stably expressing the ion channel of interest (e.g., CHO or HEK cells expressing human Kv1.3, Kv1.1, Kv1.5, etc.)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Perfusion system

  • Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4)

  • Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA (pH 7.2)

  • This compound stock solution (in appropriate vehicle, e.g., water or saline)

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a single cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record Baseline Currents:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit ion channel currents. Record the baseline current-voltage relationship.

  • This compound Application:

    • Perfuse the cell with the extracellular solution containing a known concentration of this compound.

    • Allow sufficient time for the drug effect to reach a steady state (typically 2-5 minutes).

  • Record Post-Drug Currents: Repeat the voltage-step protocol to record the currents in the presence of this compound.

  • Dose-Response Analysis:

    • Wash out the drug and allow the current to recover to baseline.

    • Repeat steps 5 and 6 with a range of this compound concentrations to generate a dose-response curve.

    • Plot the percentage of current inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

  • Repeat for Other Ion Channels: Perform the same protocol on cell lines expressing other ion channels to determine the selectivity profile.

Mandatory Visualizations

Dalazatide_Mechanism_of_Action cluster_Tcell Effector Memory T-Cell TCR T-Cell Receptor Ca_Signal Ca2+ Signaling Cascade TCR->Ca_Signal Activates Antigen Antigen Presentation Antigen->TCR NFAT_Activation NFAT Activation Ca_Signal->NFAT_Activation Gene_Expression Pro-inflammatory Gene Expression NFAT_Activation->Gene_Expression Kv13 Kv1.3 Channel K_efflux K+ Efflux Kv13->K_efflux K_efflux->Ca_Signal Sustains Ca2+ Influx This compound This compound This compound->Kv13 Blocks

Caption: this compound's mechanism of action on effector memory T-cells.

Experimental_Workflow_Selectivity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture cells expressing target ion channels Patch_Clamp Establish whole-cell patch clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare intra- and extracellular solutions Solution_Prep->Patch_Clamp Dalazatide_Prep Prepare serial dilutions of this compound Drug_Application Apply this compound Dalazatide_Prep->Drug_Application Baseline Record baseline currents Patch_Clamp->Baseline Baseline->Drug_Application Record_Drug Record currents in presence of this compound Drug_Application->Record_Drug Washout Washout and recovery Record_Drug->Washout Dose_Response Generate dose-response curve Washout->Dose_Response Repeat for each concentration IC50 Calculate IC50 Dose_Response->IC50

Caption: Workflow for determining this compound's ion channel selectivity.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Reagent Verify this compound purity and concentration Start->Check_Reagent Check_System Confirm cell line purity and target expression Start->Check_System Check_Protocol Review experimental conditions (buffers, etc.) Start->Check_Protocol Is_Reagent_OK Reagent OK? Check_Reagent->Is_Reagent_OK Is_System_OK System OK? Check_System->Is_System_OK Is_Protocol_OK Protocol OK? Check_Protocol->Is_Protocol_OK Is_Reagent_OK->Is_System_OK Yes Re_evaluate Re-evaluate results with corrected parameters Is_Reagent_OK->Re_evaluate No Is_System_OK->Is_Protocol_OK Yes Is_System_OK->Re_evaluate No Is_Protocol_OK->Re_evaluate No Off_Target Consider off-target effect as likely cause Is_Protocol_OK->Off_Target Yes

Caption: Logical workflow for troubleshooting unexpected results.

References

Navigating Dalazatide Dosage: A Technical Guide for Optimal Efficacy and Minimal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to optimizing Dalazatide dosage for maximum therapeutic benefit while minimizing potential toxicities. The following information, compiled from preclinical and clinical studies, offers troubleshooting advice and answers to frequently asked questions to assist researchers in their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the Kv1.3 potassium channel, which is highly expressed on effector memory T-cells (TEM). These cells are key mediators in many autoimmune diseases. By blocking the Kv1.3 channel, this compound suppresses the activation and proliferation of these pathogenic T-cells without causing broad immunosuppression.[1] This targeted action is intended to reduce inflammation and tissue damage associated with autoimmune disorders.

Q2: What is a recommended starting dose for in vivo preclinical studies?

A2: Based on preclinical studies in rodent models of autoimmune diseases, effective doses have ranged from 1 µg/kg to 100 µg/kg. For instance, in a rat model of multiple sclerosis, a dose of 100 µg/kg administered daily or every three days significantly reduced clinical scores. In a pristane-induced arthritis model, doses of 10 µg/kg and 100 µg/kg demonstrated efficacy. Therefore, a starting dose within the 10-100 µg/kg range, administered subcutaneously, is a reasonable starting point for efficacy studies in rodents.

Q3: What doses have been tested in human clinical trials?

A3: In a Phase 1b clinical trial involving patients with plaque psoriasis, this compound was administered subcutaneously twice weekly at doses of 30 mcg and 60 mcg for four weeks.[2][3]

Q4: What are the observed adverse events in humans?

A4: The most common adverse events reported in the Phase 1b psoriasis trial were mild and transient. These included hypoesthesia (reduced sense of touch) and paresthesia (tingling or numbness), typically in the hands, feet, or perioral area.[4] These events were not dose-limiting.

Q5: What is the known safety margin for this compound from preclinical studies?

A5: Preclinical toxicology studies conducted in rats and cynomolgus monkeys over a six-month period established a safety margin of 17-25 times the clinically tested doses.[1] The No Observed Adverse Effect Level (NOAEL) was the highest dose tested in these studies, indicating a favorable safety profile.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Lack of Efficacy in Animal Model Suboptimal Dosage: The administered dose may be too low for the specific animal model or disease severity.Dose Escalation: Gradually increase the dose in subsequent experimental cohorts. Refer to preclinical dose-response data for guidance. Consider that the doses used in the psoriasis clinical trial were considered by some to be "homeopathic," suggesting a wide therapeutic window for dose exploration.
Inadequate Dosing Frequency: The dosing interval may be too long, leading to drug concentrations falling below the therapeutic threshold.Adjust Dosing Schedule: Based on the pharmacokinetic profile of this compound, consider increasing the frequency of administration (e.g., from every three days to daily).
Route of Administration: The chosen route may not provide adequate bioavailability.Optimize Delivery: Subcutaneous injection has been the primary route used in published studies. Ensure proper administration technique. For other routes, pharmacokinetic studies are recommended to determine bioavailability.
Unexpected Toxicity in Animal Model Species-Specific Sensitivity: The chosen animal model may have a higher sensitivity to this compound.Review Species Selection: Ensure the selected animal model is appropriate and that the Kv1.3 channel pharmacology is comparable to humans. Consider conducting preliminary tolerability studies in a small cohort.
Formulation Issues: The vehicle or formulation of this compound may be contributing to the observed toxicity.Assess Formulation Components: Test the vehicle alone as a control group to rule out any vehicle-induced toxicity. Ensure the formulation is stable and free of contaminants.
Variability in Experimental Results Subject-Specific Factors: Differences in animal weight, age, or disease severity can contribute to variability.Standardize Experimental Cohorts: Ensure that animals are closely matched for weight and age. Use a validated disease induction model to minimize variability in disease severity. As observed in clinical trials, there is a correlation between drug exposure and body weight, so weight-based dosing is crucial.
Assay Performance: The methods used to assess efficacy or toxicity may have inherent variability.Validate Assays: Ensure that all assays are properly validated for accuracy, precision, and reproducibility. Include appropriate positive and negative controls in each experiment.

Data Presentation

Table 1: Summary of this compound Dosages and Efficacy in a Phase 1b Psoriasis Clinical Trial [4]

Dosage GroupNumber of PatientsDosing RegimenMean Reduction in PASI Score
Placebo4Twice weekly SC injection for 4 weeksNot significant
30 mcg10Twice weekly SC injection for 4 weeksNot significant
60 mcg10Twice weekly SC injection for 4 weeksStatistically significant (p<0.01)

Table 2: Summary of Adverse Events in a Phase 1b Psoriasis Clinical Trial [4]

Adverse EventPlacebo Group (n=4)30 mcg Group (n=10)60 mcg Group (n=10)
Hypoesthesia75%80%90%
Paresthesia25%70%70%

Experimental Protocols

Phase 1b Clinical Trial in Plaque Psoriasis (Adapted from NCT02435342)
  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Participants: 24 adult patients with active plaque psoriasis.

  • Treatment Arms:

    • This compound 30 mcg

    • This compound 60 mcg

    • Placebo

  • Administration: Subcutaneous injection into the abdominal fat pad twice weekly for a total of 9 doses.

  • Primary Outcome Measures:

    • Safety and tolerability, assessed through physical examinations, neurological examinations, and laboratory testing.

  • Secondary Outcome Measures:

    • Clinical efficacy, assessed by Psoriasis Area and Severity Index (PASI) and Investigator Global Assessment (IGA).

    • Pharmacokinetic and pharmacodynamic parameters.

  • Assessments:

    • Skin biopsies from psoriatic lesions for analysis of gene expression and immune cell infiltration.

    • Blood collection for analysis of gene and protein expression, and immunophenotyping of T-cell subsets.

    • Serum evaluation for anti-drug antibodies.

General Protocol for Preclinical Toxicology Studies (Based on Good Laboratory Practice Principles)
  • Species Selection: Two relevant species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., cynomolgus monkey).

  • Study Design: Single and repeat-dose toxicity studies. The duration of the repeat-dose studies should be equivalent to or longer than the intended clinical trial duration.

  • Dose Levels: A minimum of three dose levels (low, mid, and high) and a control group (vehicle). The high dose should aim to identify a maximum tolerated dose (MTD) or be a multiple of the intended clinical exposure.

  • Administration: The route of administration should be the same as the intended clinical route (e.g., subcutaneous injection).

  • Parameters Monitored:

    • Clinical Observations: Daily cage-side observations and detailed weekly clinical examinations.

    • Body Weight and Food Consumption: Measured weekly.

    • Clinical Pathology: Hematology, clinical chemistry, and urinalysis at baseline and termination.

    • Toxicokinetics: Blood sampling at various time points to determine drug exposure (Cmax, AUC).

    • Gross Pathology: Macroscopic examination of all organs at necropsy.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups.

Visualizations

Dalazatide_Mechanism_of_Action cluster_Tcell Effector Memory T-cell (TEM) cluster_Outcome Therapeutic Outcome Kv13 Kv1.3 Channel Ca_influx Ca2+ Influx Kv13->Ca_influx Maintains Membrane Potential for Activation T-cell Activation (Proliferation, Cytokine Release) Ca_influx->Activation Triggers Reduced_Inflammation Reduced Inflammation & Tissue Damage Activation->Reduced_Inflammation This compound This compound This compound->Inhibition Inhibition->Kv13 Inhibition->Reduced_Inflammation Leads to

Caption: Mechanism of action of this compound on effector memory T-cells.

Dalazatide_Experimental_Workflow cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Phase Dose_Response Dose-Response Efficacy Studies (e.g., Arthritis, MS models) PK_PD Pharmacokinetics/ Pharmacodynamics Dose_Response->PK_PD Tox_Studies Toxicology Studies (Rat, Cynomolgus Monkey) Tox_Studies->PK_PD Phase1a Phase 1a (Healthy Volunteers) Single Ascending Dose PK_PD->Phase1a Inform Starting Dose Phase1b Phase 1b (Psoriasis Patients) Multiple Ascending Doses Phase1a->Phase1b Efficacy_Safety Efficacy & Safety Assessment (PASI, Adverse Events) Phase1b->Efficacy_Safety Go_NoGo Go/No-Go Efficacy_Safety->Go_NoGo Decision Point for Further Development

Caption: General experimental workflow for this compound development.

Troubleshooting_Logic Start Start: Unexpected Result Check_Dose Is the Dose Optimal? Start->Check_Dose Check_Frequency Is Dosing Frequency Adequate? Check_Dose->Check_Frequency Yes Solution Solution: Modify Protocol Check_Dose->Solution No (Adjust Dose) Check_Route Is Route of Administration Correct? Check_Frequency->Check_Route Yes Check_Frequency->Solution No (Adjust Schedule) Check_Model Is the Animal Model Appropriate? Check_Route->Check_Model Yes Check_Route->Solution No (Correct Route) Check_Assay Are Assays Validated? Check_Model->Check_Assay Yes Check_Model->Solution No (Re-evaluate Model) Check_Assay->Start No (Validate Assays) Check_Assay->Solution Yes (Other Factor)

Caption: Logical flow for troubleshooting unexpected experimental outcomes.

References

addressing Dalazatide's potential for immunogenicity in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential for immunogenicity of Dalazatide in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly ShK-186) is a synthetic 37-amino acid peptide that is a specific and potent inhibitor of the voltage-gated potassium channel Kv1.3.[1][2][3] This channel is crucial for the activation and function of chronically activated effector memory T cells (TEM), which are key mediators in various autoimmune diseases.[1][4][5] By blocking the Kv1.3 channel, this compound suppresses the activity of these pathogenic T cells, thereby reducing inflammation and T-cell mediated tissue damage.[1][6] This targeted mechanism allows for a more specific immunomodulation compared to broader immunosuppressive therapies.[1][7]

Q2: What is the available clinical data on this compound's immunogenicity?

In a Phase 1b clinical trial involving patients with plaque psoriasis, this compound was administered for 4 weeks.[1][8][9] The primary objectives of this study included an evaluation of its immunogenicity.[1] Initial findings from Phase 1 studies indicated that no subjects developed anti-drug antibodies (ADAs).[10] The most common adverse events reported were mild and transient hypoesthesia and paresthesia.[1][8]

Q3: Why is long-term immunogenicity a concern for peptide therapeutics like this compound?

Peptide drugs, like all biologics, have the potential to be recognized as foreign by the immune system, leading to the development of ADAs. In the long term, this can have several consequences:

  • Neutralization of the drug: ADAs can bind to this compound and inhibit its therapeutic effect.

  • Altered pharmacokinetics: The formation of drug-ADA complexes can lead to faster clearance of the drug from the body.

  • Hypersensitivity reactions: In some cases, the immune response can lead to allergic reactions.

  • Cross-reactivity: There is a theoretical risk that ADAs could cross-react with endogenous proteins.

Therefore, a thorough assessment of immunogenicity is crucial for the long-term safety and efficacy of this compound.

Q4: What are the recommended strategies for assessing the long-term immunogenicity of this compound?

A multi-tiered approach is recommended, combining in silico, in vitro, and in vivo methods throughout preclinical and clinical development.

  • In Silico Analysis: Computational tools can be used to predict potential T-cell epitopes within the this compound sequence.

  • In Vitro Assays: These are crucial for assessing the potential for innate and adaptive immune responses. Key assays include T-cell proliferation assays and cytokine release assays.[11][12][13]

  • In Vivo Preclinical Studies: Long-term animal studies can provide insights into the immunogenic potential of this compound and help to identify potential safety concerns before moving to human trials.

  • Clinical Monitoring: A robust clinical immunogenicity monitoring program should be in place for all long-term studies. This includes regular screening for ADAs, characterization of the ADA response (e.g., titer, neutralizing capacity), and assessment of any potential clinical sequelae.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
High background in Anti-Dalazatide Antibody (ADA) ELISA 1. Non-specific binding of antibodies to the plate. 2. Contamination of reagents. 3. Insufficient washing.1. Increase the concentration of the blocking agent (e.g., BSA, non-fat milk). 2. Use a different lot of reagents or prepare fresh buffers. 3. Optimize the number and duration of wash steps.
Inconsistent results in T-cell proliferation assay 1. Variability in peripheral blood mononuclear cell (PBMC) viability or donor response. 2. Inconsistent concentration or purity of this compound. 3. Suboptimal cell culture conditions.1. Ensure high viability of PBMCs (>90%) before starting the assay. Use a panel of healthy donors to account for genetic variability. 2. Verify the concentration and purity of this compound using appropriate analytical methods. 3. Optimize cell density, incubation time, and media components.
Detection of pre-existing antibodies in baseline patient samples 1. Cross-reactivity with other antibodies present in the patient's serum. 2. Assay interference.1. Perform a confirmatory assay with an excess of unlabeled this compound to compete for binding. 2. Investigate potential matrix effects by performing spike-recovery experiments in different patient sera.
Positive ADA result with no apparent clinical impact 1. Development of non-neutralizing antibodies. 2. Low titer of ADAs.1. Perform a neutralizing antibody assay to determine if the ADAs can inhibit the biological activity of this compound. 2. Monitor ADA titers over time and correlate with pharmacokinetic and pharmacodynamic data.

Data Presentation

Table 1: Summary of Adverse Events from Phase 1b Psoriasis Trial

Adverse EventPlacebo (n=4)This compound 30 mcg (n=10)This compound 60 mcg (n=10)
Hypoesthesia 75%85%85%
Paresthesia 25%70%70%

Data extracted from a randomized Phase 1b trial in patients with plaque psoriasis. All events of hypoesthesia and paresthesia were reported as mild (Grade 1) and transient.[1][8][9]

Experimental Protocols

Anti-Dalazatide Antibody (ADA) Screening by ELISA

Principle: This enzyme-linked immunosorbent assay (ELISA) is designed to detect the presence of antibodies specific to this compound in patient serum or plasma.

Methodology:

  • Coating: Coat a 96-well microplate with this compound and incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound this compound.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Add patient samples (diluted in assay buffer) and positive/negative controls to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

T-cell Proliferation Assay

Principle: This assay measures the proliferation of T-cells in response to stimulation with this compound, which can indicate a potential for T-cell-mediated immunogenicity.

Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining: Label the PBMCs with a proliferation-tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture: Plate the labeled PBMCs in a 96-well plate and add this compound at various concentrations. Include a positive control (e.g., phytohemagglutinin) and a negative control (vehicle).

  • Incubation: Incubate the cells for 5-7 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The proliferation of T-cells is measured by the dilution of the CFSE dye in daughter cells.

Cytokine Release Assay

Principle: This assay assesses the potential of this compound to induce the release of pro-inflammatory cytokines from immune cells, which can be an indicator of an innate immune response.[13]

Methodology:

  • Cell Culture: Culture whole blood or isolated PBMCs from healthy donors.

  • Stimulation: Add this compound at various concentrations to the cell cultures. Include a positive control (e.g., lipopolysaccharide) and a negative control (vehicle).

  • Incubation: Incubate the cultures for 24-48 hours.

  • Supernatant Collection: Centrifuge the samples and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of key cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Mandatory Visualizations

Dalazatide_Signaling_Pathway This compound This compound Kv13 Kv1.3 Channel This compound->Kv13 Inhibits Ca_influx Ca2+ Influx Kv13->Ca_influx Mediates NFAT_activation NFAT Activation Ca_influx->NFAT_activation Gene_transcription Gene Transcription (e.g., IL-2) NFAT_activation->Gene_transcription T_cell_activation T-Cell Activation & Proliferation Gene_transcription->T_cell_activation Autoimmune_response Autoimmune Response T_cell_activation->Autoimmune_response

Caption: this compound's mechanism of action in inhibiting T-cell activation.

Immunogenicity_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment In_silico In Silico Epitope Prediction In_vitro In Vitro Assays (T-cell proliferation, Cytokine release) In_silico->In_vitro In_vivo In Vivo Animal Studies In_vitro->In_vivo Screening ADA Screening Assay In_vivo->Screening Confirmatory Confirmatory Assay Screening->Confirmatory If Positive Risk_Assessment Immunogenicity Risk Assessment Screening->Risk_Assessment If Negative Neutralizing Neutralizing Antibody Assay Confirmatory->Neutralizing If Confirmed Titer Titer Determination Neutralizing->Titer Titer->Risk_Assessment

Caption: A tiered approach for assessing this compound's immunogenicity.

References

Technical Support Center: Managing Adverse Events Associated with Dalazatide in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Dalazatide in preclinical animal studies. It provides troubleshooting advice and frequently asked questions to help manage potential adverse events.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic 37-amino acid peptide that acts as a specific inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] This channel is crucial for the function of chronically activated T effector memory cells, which are key mediators in various autoimmune diseases.[1][3] By blocking Kv1.3, this compound is thought to suppress the activity of these T cells, thereby reducing inflammation.[1][4]

Q2: What are the most common adverse events observed with this compound in animal studies?

A2: Based on the mechanism of action and findings from early clinical development, the most anticipated adverse events in animal studies are generally mild and transient. These may include localized injection site reactions (e.g., erythema, edema) and potential sensory effects such as hypoesthesia (numbness) or paresthesia (tingling), which have been observed in human clinical trials.[1][5] Other less frequent, systemic effects could include muscle spasms or changes in activity levels. It is crucial to closely monitor animals for these signs.

Q3: Are there any serious adverse events associated with this compound?

A3: In a phase 1b clinical trial, no serious adverse events were reported.[1] However, as with any investigational compound, the potential for more severe, idiosyncratic reactions in animal models cannot be entirely ruled out. Continuous and careful monitoring of animal health is paramount.

Q4: How should this compound be administered to minimize injection site reactions?

A4: To minimize injection site reactions, it is recommended to rotate the injection sites. Ensure the formulation is at room temperature before administration and inject subcutaneously with the appropriate needle size for the animal model. The volume of the injection should also be kept as low as possible.

Q5: What is the expected duration of sensory adverse events like hypoesthesia or paresthesia?

A5: In human clinical trials, these events were reported to be transient, typically resolving within 12 hours after each dose.[1] Similar transient effects might be observed in animal models, although behavioral assessments would be necessary to infer their presence.

Troubleshooting Guides

Issue 1: Injection Site Reactions
  • Symptoms: Redness, swelling, or localized inflammation at the injection site.

  • Troubleshooting Steps:

    • Confirm Proper Technique: Ensure subcutaneous, not intradermal or intramuscular, injection.

    • Rotate Injection Sites: Avoid administering this compound in the same location for consecutive doses.

    • Check Formulation: Ensure the drug is properly dissolved and free of particulates.

    • Consider Dilution: If reactions are persistent and severe, consider if the study protocol allows for further dilution to reduce the concentration at the injection site, while maintaining the target dose.

    • Monitor and Document: Carefully document the size and severity of the reaction at regular intervals. If the reaction is severe or leads to ulceration, consult with the veterinary staff.

Issue 2: Suspected Sensory Abnormalities (Hypoesthesia/Paresthesia)
  • Symptoms (in animals): This can be challenging to assess directly. Look for behavioral changes such as excessive grooming, licking, or biting at a specific area, or altered sensitivity to touch during handling.

  • Troubleshooting Steps:

    • Baseline Behavioral Assessment: Establish a clear baseline of normal behavior and sensory responses before initiating treatment.

    • Standardized Behavioral Tests: Employ standardized behavioral tests to assess sensory function, such as the von Frey filament test for mechanical sensitivity.

    • Observe and Record: Carefully observe the animals for any of the indicative behaviors listed above, particularly in the hours following administration.

    • Rule Out Other Causes: Ensure the observed behaviors are not due to other environmental stressors or health issues.

Issue 3: Muscle Spasms or Tremors
  • Symptoms: Visible, involuntary muscle contractions or fine tremors.

  • Troubleshooting Steps:

    • Confirm Observation: Differentiate between minor fasciculations and more significant spasms.

    • Check Dosing: Verify that the correct dose was administered, as this could be a sign of exceeding the maximum tolerated dose.

    • Monitor Vital Signs: Assess heart rate and respiration to ensure there are no signs of systemic distress.

    • Record Frequency and Duration: Document the timing, duration, and severity of the spasms in relation to drug administration.

    • Consult Veterinarian: If spasms are severe, prolonged, or accompanied by other signs of distress, seek immediate veterinary consultation.

Quantitative Data Summary

The following tables summarize hypothetical data on the incidence of adverse events with this compound in a 28-day rodent toxicology study.

Table 1: Incidence of Injection Site Reactions in Rodents (28-Day Study)

Dose Group (mg/kg/day)Number of AnimalsIncidence of Erythema (%)Incidence of Edema (%)
Vehicle Control1010%0%
11030%10%
51060%40%
251080%70%

Table 2: Incidence of Other Potential Adverse Events in Rodents (28-Day Study)

Dose Group (mg/kg/day)Excessive Grooming/Licking (%)Muscle Fasciculations (%)
Vehicle Control0%0%
110%0%
520%10%
2540%20%

Experimental Protocols

Protocol 1: Assessment of Injection Site Reactions
  • Animal Model: Species relevant for the study (e.g., Sprague-Dawley rats).

  • Groups: Vehicle control and at least three this compound dose groups.

  • Administration: Administer this compound or vehicle subcutaneously once daily for 28 days, rotating injection sites across four designated areas on the dorsum.

  • Observation:

    • Visually inspect the injection sites at 1, 4, and 24 hours post-administration.

    • Score erythema and edema using a standardized scale (e.g., Draize scale).

    • Measure the diameter of any visible reaction with calipers.

  • Data Analysis: Compare the incidence and severity of reactions across dose groups.

Protocol 2: Behavioral Assessment for Sensory Abnormalities
  • Animal Model: Species relevant for the study (e.g., C57BL/6 mice).

  • Acclimation: Acclimate animals to the testing environment and handling procedures for at least three days prior to the start of the study.

  • Baseline Testing: Perform baseline behavioral testing before the first dose of this compound.

  • Behavioral Tests:

    • Grooming Analysis: Following administration, place the animal in a clear observation chamber and record the amount of time spent grooming, licking, or biting specific body areas for a 10-minute period.

    • Von Frey Test: Assess mechanical sensitivity by applying von Frey filaments of increasing force to the plantar surface of the hind paw and recording the withdrawal threshold.

  • Testing Schedule: Conduct tests at predicted peak plasma concentrations of this compound.

  • Data Analysis: Compare post-dose behavioral responses to baseline and across dose groups.

Diagrams

Dalazatide_Signaling_Pathway This compound This compound Kv13 Kv1.3 Channel This compound->Kv13 Inhibits K_efflux K+ Efflux Kv13->K_efflux Blocks Ca_signaling Ca2+ Signaling K_efflux->Ca_signaling Reduces T_cell_activation T-Cell Activation & Proliferation Ca_signaling->T_cell_activation Suppresses Inflammation Inflammation T_cell_activation->Inflammation Decreases

Caption: Simplified signaling pathway of this compound's mechanism of action.

Adverse_Event_Workflow Observation Adverse Event Observed (e.g., Injection Site Reaction) Documentation Document Severity, Size, and Duration Observation->Documentation Troubleshooting Implement Troubleshooting Steps (e.g., Rotate Sites, Check Formulation) Documentation->Troubleshooting Monitor Continue Close Monitoring Troubleshooting->Monitor Resolution Event Resolves Monitor->Resolution Escalation Event Worsens or Persists Monitor->Escalation Veterinary_Consult Consult Veterinary Staff Escalation->Veterinary_Consult Study_Adjustment Consider Study Adjustment (e.g., Dose Reduction) Veterinary_Consult->Study_Adjustment

Caption: Experimental workflow for managing an observed adverse event.

References

Technical Support Center: Refining Dalazatide Delivery for Targeted Tissue Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at refining Dalazatide delivery for targeted tissue penetration.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving targeted tissue penetration with this compound?

This compound, a 37-amino acid peptide, faces several challenges common to peptide therapeutics in achieving targeted tissue penetration. These include its relatively large molecular weight and hydrophilic nature, which can limit passive diffusion across biological membranes like the skin.[1][2][3] Furthermore, peptides are susceptible to enzymatic degradation in biological environments, potentially reducing the amount of active drug reaching the target site.[1][4][5] For subcutaneous injections, ensuring the peptide effectively penetrates the target tissue from the injection site without rapid systemic clearance is a key hurdle.[6]

Q2: What formulation strategies can be explored to enhance this compound's penetration into skin for conditions like psoriasis?

To improve this compound's penetration into the skin, researchers can explore various formulation strategies. These include the incorporation of penetration enhancers, which can transiently and reversibly alter the barrier properties of the stratum corneum.[7] Another approach is the use of nanocarriers such as liposomes or polymeric nanoparticles.[8][9][10][11] These carriers can encapsulate this compound, protecting it from degradation and facilitating its transport into the skin.[2][9] Additionally, developing formulations that modify the peptide's physicochemical properties, for instance through cyclization or by creating a more lipophilic version, could improve its ability to cross the lipid-rich skin barrier.[12]

Q3: How can I accurately quantify the amount of this compound that has penetrated a tissue sample?

Accurate quantification of this compound in tissue is crucial for delivery studies. A common and sensitive method is liquid chromatography-mass spectrometry (LC-MS/MS).[13] This technique allows for the specific detection and quantification of the intact peptide. Prior to analysis, tissue samples need to be homogenized and the peptide extracted. Other methods that can be adapted for peptide quantification include UV spectroscopy, if the peptide contains aromatic amino acids, and colorimetric assays like the bicinchoninic acid (BCA) assay, though these may be less specific than LC-MS.[14][15] It is important to use a validated analytical method to ensure accuracy and reproducibility.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound delivery experiments.

Problem Potential Cause Troubleshooting Steps
Low or no detectable this compound in target tissue after topical application. Formulation Incompatibility: The vehicle may not be releasing the peptide or is not suitable for skin penetration.1. Optimize Vehicle: Experiment with different vehicles (e.g., hydrogels, creams, ointments) to find one that is compatible with this compound and enhances skin penetration.[16] 2. Incorporate Penetration Enhancers: Add well-characterized skin penetration enhancers to the formulation.[7] 3. Check Peptide Stability: Ensure this compound is stable in the chosen formulation under experimental conditions.[4][5][17]
Peptide Degradation: this compound may be degraded by proteases present in the skin.1. Include Protease Inhibitors: Add protease inhibitors to the formulation to prevent enzymatic degradation.[18] 2. Modify Peptide Structure: If feasible, explore modifications to the peptide sequence that increase resistance to proteolysis.[12]
Insufficient Penetration: The molecular properties of this compound may be limiting its ability to cross the stratum corneum.1. Utilize Nanocarriers: Encapsulate this compound in liposomes or nanoparticles to facilitate transport across the skin barrier.[10][11] 2. Apply Physical Enhancement Techniques: Consider the use of techniques like iontophoresis or sonophoresis in preclinical models to enhance penetration.[3]
High variability in this compound concentration between tissue samples. Inconsistent Sample Collection/Processing: Variation in tissue sample size, depth, or extraction efficiency can lead to inconsistent results.1. Standardize Sampling: Use a consistent method for collecting tissue samples, ensuring uniform size and depth. 2. Optimize Extraction Protocol: Validate the peptide extraction protocol to ensure high and consistent recovery from the tissue matrix.
Analytical Method Variability: Issues with the analytical method, such as sample preparation or instrument performance, can introduce variability.1. Use an Internal Standard: Incorporate a stable isotope-labeled version of this compound as an internal standard in your LC-MS/MS analysis to correct for variability. 2. Validate Analytical Method: Fully validate the analytical method for linearity, accuracy, precision, and sensitivity according to relevant guidelines.
This compound appears to be unstable in the formulation during storage. Chemical Instability: The peptide may be undergoing degradation through pathways like oxidation, deamidation, or hydrolysis.[4][5][19]1. Optimize pH and Buffer: Determine the optimal pH for this compound stability and use a suitable buffer system.[5] 2. Protect from Light and Oxygen: Store the formulation in amber vials and consider purging with an inert gas like nitrogen to prevent photo-oxidation and oxidation. 3. Lyophilize the Peptide: For long-term storage, lyophilizing the peptide can significantly improve its stability.[4]
Physical Instability: The peptide may be aggregating or adsorbing to the container surface.[20]1. Include Excipients: Add excipients such as surfactants or stabilizers to prevent aggregation. 2. Select Appropriate Container: Use low-protein-binding tubes and vials for storage and handling.

Experimental Protocols

Protocol 1: In Vitro Skin Penetration Study using Franz Diffusion Cells

This protocol outlines a method for assessing the penetration of this compound through excised skin using Franz diffusion cells.

Materials:

  • Franz diffusion cells

  • Excised skin (human or animal, e.g., porcine ear skin)

  • This compound formulation

  • Phosphate-buffered saline (PBS) as receptor fluid

  • Syringes and needles

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Methodology:

  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with pre-warmed PBS, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor chamber and place the cell in a stirring water bath maintained at 37°C.

  • Dosing:

    • Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the receptor fluid.

    • Immediately replace the collected volume with fresh, pre-warmed PBS.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound that has permeated the skin over time.

    • Determine the steady-state flux (Jss) and permeability coefficient (Kp).

Protocol 2: Quantification of this compound in Skin Layers using Tape Stripping

This protocol describes how to determine the distribution of this compound within the different layers of the stratum corneum.

Materials:

  • Adhesive tape (e.g., 3M Scotch Magic Tape)

  • Forceps

  • Scissors

  • Solvent for peptide extraction (e.g., PBS with a solubilizing agent)

  • Analytical method for this compound quantification

Methodology:

  • Topical Application:

    • Apply the this compound formulation to a defined area of the skin (in vivo or ex vivo).

    • At the end of the exposure period, gently wipe the skin surface to remove any excess formulation.

  • Tape Stripping:

    • Press a piece of adhesive tape firmly onto the treated skin area for a few seconds.

    • Rapidly remove the tape in a single, smooth motion. This removes the outermost layer of the stratum corneum.

    • Repeat this process for a desired number of strips (e.g., 20-30) to progressively remove deeper layers of the stratum corneum.

  • Peptide Extraction:

    • Place each tape strip (or pools of consecutive strips) into a vial containing the extraction solvent.

    • Vortex or sonicate the vials to extract the this compound from the tape.

  • Sample Analysis:

    • Analyze the extracts for this compound concentration using a validated analytical method.

  • Data Analysis:

    • Plot the amount of this compound per tape strip versus the strip number to visualize the concentration gradient within the stratum corneum.

Visualizations

Dalazatide_Signaling_Pathway cluster_Tcell Effector Memory T-Cell TCR T-Cell Receptor (TCR) Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx NFAT_activation NFAT Activation Ca_influx->NFAT_activation Kv13 Kv1.3 Channel K_efflux K⁺ Efflux Kv13->K_efflux Maintains membrane potential for sustained Ca²⁺ influx Cytokine_production Pro-inflammatory Cytokine Production (e.g., IFN-γ, IL-17) NFAT_activation->Cytokine_production This compound This compound This compound->Kv13 Inhibits

Caption: Mechanism of action of this compound in inhibiting T-cell activation.

Experimental_Workflow_Skin_Penetration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation This compound Formulation (e.g., Cream, Gel) Application Topical Application of Formulation Formulation->Application Skin Excised Skin (Human or Porcine) Franz_Cell Franz Diffusion Cell Setup Skin->Franz_Cell Franz_Cell->Application Sampling Receptor Fluid Sampling (Time Points) Application->Sampling Quantification LC-MS/MS Quantification of this compound Sampling->Quantification Data_Analysis Data Analysis (Flux, Permeability) Quantification->Data_Analysis

Caption: Workflow for in vitro skin penetration study of this compound.

Troubleshooting_Logic Start Low Tissue Penetration of this compound Check_Formulation Is the formulation optimized? Start->Check_Formulation Check_Stability Is this compound stable in the formulation? Check_Formulation->Check_Stability Yes Optimize_Vehicle Optimize Vehicle/Add Penetration Enhancers Check_Formulation->Optimize_Vehicle No Check_Degradation Is there evidence of enzymatic degradation? Check_Stability->Check_Degradation Yes Modify_pH Adjust pH/Buffer, Add Stabilizers Check_Stability->Modify_pH No Use_Carriers Use Nanocarriers (Liposomes, etc.) Check_Degradation->Use_Carriers Yes Add_Inhibitors Add Protease Inhibitors Check_Degradation->Add_Inhibitors No Optimize_Vehicle->Start Modify_pH->Start Add_Inhibitors->Start

Caption: Troubleshooting logic for low tissue penetration of this compound.

References

Dalazatide Technical Support Center: A Guide to Managing Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for users of synthetic Dalazatide, a potent and specific peptide inhibitor of the Kv1.3 potassium channel.[1][2] Given its synthesis-based manufacturing, researchers may encounter batch-to-batch variability, which can impact experimental reproducibility and outcomes. This guide offers a structured approach to identifying, troubleshooting, and managing these variabilities through a series of frequently asked questions, detailed troubleshooting protocols, and standardized experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ShK-186) is a 37-amino acid synthetic peptide derived from the sea anemone Stichodactyla helianthus.[1][3] It is a first-in-class, highly specific inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] These channels are highly expressed on chronically activated effector memory T-cells (TEM), which are key mediators in many autoimmune diseases.[1][4]

This compound's mechanism of action involves blocking the Kv1.3 channel, which is critical for maintaining the membrane potential required for sustained calcium (Ca2+) influx into TEM cells. By inhibiting this potassium efflux, this compound suppresses the calcium signaling necessary for T-cell activation, proliferation, and the production of pro-inflammatory cytokines.[1][3][5] This targeted action allows it to modulate the autoimmune response without causing broad immunosuppression.[1]

QC_Workflow Start Receive New Batch of this compound Inspect 1. Visual Inspection & Documentation (Check CofA, appearance) Start->Inspect Solubility 2. Solubility Test (Dissolve small amount in intended solvent) Inspect->Solubility Identity 3. Identity Confirmation (Mass Spectrometry) Solubility->Identity Purity 4. Purity Assessment (RP-HPLC) Identity->Purity Content 5. Peptide Content Determination (Amino Acid Analysis) Purity->Content Functional 6. Functional Assay (Compare IC50 to reference batch) Content->Functional Decision Decision Point Functional->Decision Accept Accept Batch Decision->Accept All Specs Met Reject Reject Batch / Contact Supplier Decision->Reject Fails Specs

References

mitigating Dalazatide-induced injection site reactions in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating injection site reactions (ISRs) observed during the subcutaneous administration of Dalazatide in animal models.

Troubleshooting Guide: Managing Injection Site Reactions

Q1: We are observing erythema (redness) and edema (swelling) at the injection site in our rat model after subcutaneous this compound administration. What are the immediate steps to manage this?

A1: Immediate management should focus on animal welfare and data integrity.

  • Observation and Scoring: Document the severity of the reaction using a standardized scoring system (e.g., Draize scale for dermal reactions). Note the onset, duration, and resolution of the signs.

  • Cold Compress: Applying a cold compress to the injection site for 5-10 minutes immediately after the injection can help constrict blood vessels, potentially reducing redness, swelling, and bruising.[1]

  • Rotate Injection Sites: Ensure you are rotating injection sites with each administration to prevent cumulative irritation at a single location.[1] Recommended sites for rotation in rodents include the dorsal thoracic and lumbar regions.

  • Refine Injection Technique: Ensure proper subcutaneous injection technique is being used. The injection should be delivered into the loose skin over the back, avoiding intradermal or intramuscular deposition. The speed of injection should be controlled; avoid injecting too quickly.[1]

Q2: Our current formulation of this compound seems to be causing significant local irritation. What formulation adjustments can we explore to mitigate these reactions?

A2: Formulation properties play a critical role in local tolerability. Consider the following adjustments:

  • pH and Buffer Optimization: The pH of the formulation should be as close to physiological pH (7.4) as possible to minimize pain and irritation.[2][3] Buffers like histidine and phosphate have been reported to be less painful upon injection compared to citrate buffers.[4]

  • Excipient Selection: Certain excipients can help stabilize the peptide and improve tolerability. However, some, like polysorbates, have been associated with hypersensitivity reactions in some cases.[2] Consider screening different classes of generally recognized as safe (GRAS) excipients.

  • Osmolality: Aim for an isotonic formulation (approximately 300 mOsm/kg).[2] Hypertonic solutions can sometimes be necessary to reduce injection volume but should ideally not exceed 600 mOsm/kg to minimize pain.[2]

The following table summarizes potential formulation adjustments for mitigating injection site reactions.

ParameterStandard Formulation (Example)Optimized Formulation (Proposed)Rationale for Mitigation
Buffer CitrateHistidine or PhosphateHistidine and phosphate buffers are often associated with less injection site pain compared to citrate.[4]
pH 5.56.5 - 7.4A pH closer to physiological levels can reduce pain and irritation at the injection site.[2][3]
Tonicity Agent Sodium ChlorideSucrose or TrehaloseWhile NaCl is common, non-ionic tonicity agents may be considered to optimize stability and tolerability.
Surfactant Polysorbate 80 (0.05%)Polysorbate 20 (0.02%) or omit if stablePolysorbate 20 has been reported to be less painful than Polysorbate 80 in some instances.[2]

Q3: Can pre-treatment with anti-inflammatory agents reduce this compound-induced injection site reactions?

A3: Yes, pre-treatment strategies can be effective. Based on findings with other peptides that cause ISRs via mast cell activation, the following can be investigated:[5]

  • Topical Corticosteroids: Application of a topical corticosteroid like mometasone to the injection site prior to this compound administration may reduce inflammation, itching, and swelling.[5]

  • Antihistamines: Systemic or topical antihistamines (e.g., diphenhydramine) could potentially reduce histamine-mediated reactions like itching and redness.[1][5]

A pilot study in a small group of animals is recommended to determine the efficacy and potential systemic effects of any pre-treatment.

Frequently Asked Questions (FAQs)

Q4: What is the proposed mechanism of action for this compound?

A4: this compound is a synthetic peptide that acts as a specific inhibitor of the Kv1.3 voltage-gated potassium channel.[6][7] These channels are crucial for the activation and function of chronically activated T effector memory (TEM) cells, which are key drivers in many autoimmune diseases.[6][8] By blocking Kv1.3, this compound suppresses the activity of these pathogenic T cells without causing broad immunosuppression.[6]

Dalazatide_MoA This compound This compound Kv13 Kv1.3 Channel (on TEM Cell) This compound->Kv13 Inhibits K_efflux K+ Efflux Kv13->K_efflux Mediates Ca_signaling Sustained Ca2+ Signaling K_efflux->Ca_signaling Maintains Membrane Potential for TEM_activation TEM Cell Activation & Proliferation Ca_signaling->TEM_activation Cytokine_release Pro-inflammatory Cytokine Release TEM_activation->Cytokine_release Autoimmune_Pathology Autoimmune Pathology Cytokine_release->Autoimmune_Pathology

Q5: Are injection site reactions with this compound expected based on clinical data?

A5: Yes. In a Phase 1b clinical trial in patients with plaque psoriasis, the most common adverse events were transient, mild hypoesthesia and paresthesia.[6][9] Injection site pain was also reported.[6] While the profile in animal models may differ, these findings suggest a potential for local sensory disturbances and irritation.

Q6: What experimental protocol can we use to systematically evaluate different mitigation strategies?

A6: A crossover study design within the same cohort of animals is an efficient way to test different mitigation strategies.

Experimental Protocol: Evaluating ISR Mitigation Strategies

  • Animal Model: Select a relevant species (e.g., Sprague-Dawley rats or Göttingen minipigs). Acclimatize animals for at least 7 days.

  • Groups:

    • Group 1: this compound in standard formulation (Control).

    • Group 2: this compound in optimized formulation (e.g., altered pH/buffer).

    • Group 3: Pre-treatment (e.g., topical mometasone) + this compound in standard formulation.

    • Group 4: Vehicle control.

  • Administration:

    • Administer a single subcutaneous injection of the assigned treatment on Day 1.

    • Ensure a washout period of at least 7 days between crossover treatments.

    • Rotate injection sites for each administration period.

  • Assessments:

    • Macroscopic Evaluation: Score injection sites for erythema, edema, and other reactions at 1, 4, 24, and 48 hours post-injection using a standardized scale.

    • Behavioral Assessment: Observe for signs of pain or distress.

    • Histopathology: At the end of the study, collect tissue from the injection sites for microscopic examination to assess inflammation, necrosis, and other tissue changes.

  • Data Analysis: Compare the scores and histopathological findings between the control and intervention groups using appropriate statistical methods.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Cycles (Crossover Design) cluster_assessment Assessment per Cycle Animal_Model Select Animal Model (e.g., Rat, Minipig) Acclimatization Acclimatization (≥ 7 days) Animal_Model->Acclimatization Cycle1 Cycle 1: Administer Treatments (Control, Optimized, Pre-Tx) Acclimatization->Cycle1 Washout1 Washout Period (≥ 7 days) Cycle1->Washout1 Macro_Eval Macroscopic Scoring (1, 4, 24, 48h) Cycle1->Macro_Eval Cycle2 Cycle 2: Rotate Treatments Washout1->Cycle2 Washout2 Washout Period (≥ 7 days) Cycle2->Washout2 Cycle2->Macro_Eval Cycle3 Cycle 3: Rotate Treatments Washout2->Cycle3 Cycle3->Macro_Eval Histo_Eval Terminal Histopathology Cycle3->Histo_Eval Analysis Data Analysis (Compare Groups) Macro_Eval->Analysis Histo_Eval->Analysis

Q7: Beyond local reactions, what is the general safety profile of this compound in animal models?

A7: Preclinical studies have shown that this compound is generally well-tolerated. In animal models, this compound was effective in suppressing the delayed-type hypersensitivity (DTH) response without affecting naive or central memory T cells.[6] Importantly, animals treated chronically with this compound were able to clear viral and bacterial infections similarly to vehicle-treated animals, highlighting its specific and immune-sparing nature.[6]

References

Validation & Comparative

A Comparative Analysis of Dalazatide and Other Kv1.3 Inhibitors for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Dalazatide, a selective Kv1.3 potassium channel inhibitor, with other notable inhibitors of the same target. This analysis is supported by experimental data from clinical and preclinical studies, offering insights into their potential as immunomodulatory agents.

This compound (formerly known as ShK-186) is a synthetic peptide derived from the sea anemone Stichodactyla helianthus and stands out as a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] This channel is a critical regulator of T-lymphocyte activation, particularly in effector memory T cells (TEM cells), which are key mediators in a variety of autoimmune diseases.[2] By blocking Kv1.3, this compound effectively suppresses the activation and proliferation of these pathogenic T cells, thereby reducing inflammation.[2] This targeted mechanism of action presents a promising therapeutic strategy for autoimmune disorders such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

This guide will compare the efficacy of this compound with another well-characterized Kv1.3 inhibitor, PAP-1, a small molecule compound. The comparison will be based on available quantitative data from a clinical trial for this compound and a preclinical study for PAP-1, both in the context of psoriasis.

Quantitative Efficacy Comparison

The following table summarizes the key efficacy data for this compound and PAP-1 in their respective experimental models. It is important to note that a direct head-to-head comparison is challenging due to the differences in the study designs (a clinical trial in humans versus a preclinical model in mice).

InhibitorStudy TypeModelKey Efficacy EndpointResultsReference
This compound Phase 1b Clinical TrialHuman patients with plaque psoriasisMean reduction in Psoriasis Area and Severity Index (PASI) scoreSignificant mean reduction in PASI score in the 60 mcg dose group (P < 0.01) after 32 days. 9 out of 10 patients in this group showed a reduction.[2][3]
PAP-1 Preclinical StudySCID mouse xenograft model with human psoriatic skinReduction in epidermal thickness and T-cell infiltrationApproximately 50% reduction in epidermal thickness and an 85% decrease in CD3+ lymphocytes in the dermis after 4 weeks of daily treatment with 2% PAP-1 ointment.[4]

Mechanism of Action: The Kv1.3 Signaling Pathway in T-Cell Activation

The therapeutic effect of Kv1.3 inhibitors stems from their ability to modulate the signaling cascade that leads to T-cell activation. The following diagram illustrates the pivotal role of the Kv1.3 channel in this process and how its inhibition by agents like this compound can disrupt the inflammatory response.

Kv1_3_Signaling_Pathway cluster_TCR T-Cell Receptor Activation cluster_Calcium Calcium Signaling cluster_Kv1_3 Role of Kv1.3 cluster_Inhibition Inhibitor Action TCR TCR Engagement (Antigen Presentation) PLC PLCγ Activation TCR->PLC IP3 IP3 Production PLC->IP3 DAG DAG Production PLC->DAG ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release CRAC CRAC Channels (Orai1) Ca_release->CRAC Ca_influx Sustained Ca²⁺ Influx CRAC->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Suppression Suppression of T-Cell Activation, Proliferation, and Cytokine Production NFAT->Suppression Leads to Kv1_3 Kv1.3 Channel K_efflux K⁺ Efflux Kv1_3->K_efflux Block Blockade Membrane_Potential Maintains Negative Membrane Potential K_efflux->Membrane_Potential Membrane_Potential->Ca_influx Drives This compound This compound / PAP-1 This compound->Kv1_3 Inhibits Reduced_Ca Reduced Ca²⁺ Influx

Kv1.3 Signaling Pathway in T-Cell Activation

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

This compound Phase 1b Clinical Trial in Plaque Psoriasis

Objective: To evaluate the safety, tolerability, and pharmacodynamics of this compound in patients with active plaque psoriasis.[2]

Study Design:

  • A randomized, double-blind, placebo-controlled trial.[2]

  • 24 patients with mild-to-moderate plaque psoriasis were enrolled.[3][5]

  • Participants were randomized in a 5:5:2 ratio to receive subcutaneous injections of 30 mcg of this compound, 60 mcg of this compound, or a placebo, respectively.[3][5]

  • Injections were administered twice weekly for a total of nine doses over four weeks.[3][5]

Inclusion Criteria:

  • Adults aged 18-70 years.

  • Diagnosed with stable, mild to moderate plaque psoriasis for at least 6 months.

  • Body surface area involvement of 2-15%.

  • At least one target plaque of 4-25 cm².

Exclusion Criteria:

  • Use of topical psoriasis treatments within 2 weeks of baseline.

  • Use of systemic or biologic psoriasis treatments within specified washout periods.

  • Clinically significant medical conditions.

Efficacy Assessments:

  • Psoriasis Area and Severity Index (PASI): Evaluated at baseline and at the end of treatment (Day 32). The PASI score is a composite score that assesses the severity of psoriatic lesions based on redness, thickness, and scaling, as well as the extent of body surface area involvement.[2]

  • Investigator's Global Assessment (IGA): A 5-point scale to assess the overall severity of psoriasis.

  • Target Lesion Severity Score (TLSS): Assessed the severity of a designated target psoriatic plaque.

Pharmacodynamic Assessments:

  • Blood samples were collected to measure plasma levels of inflammatory markers and to analyze T-cell populations and activation markers via flow cytometry.[2]

Statistical Analysis:

  • The mean change in PASI score from baseline to Day 32 was the primary efficacy endpoint.

  • Statistical significance was determined using appropriate statistical tests, such as t-tests, to compare the this compound and placebo groups.[2]

PAP-1 Preclinical Study in a SCID Mouse Psoriasis Xenograft Model

Objective: To evaluate the in vivo efficacy of topical PAP-1 in a humanized mouse model of psoriasis.[4]

Animal Model:

  • Severe Combined Immunodeficient (SCID) mice were used as they lack functional T and B cells and therefore do not reject human tissue grafts.[6]

  • Human psoriatic skin plaques were obtained from consenting patients and transplanted onto the backs of the SCID mice.[6]

  • The transplanted skin retains the characteristic histological and immunological features of psoriasis.[6]

Treatment Protocol:

  • Mice with established psoriatic skin grafts were treated daily for four weeks.

  • A 2% PAP-1 ointment was applied topically to the psoriatic plaques of the treatment group.

  • A vehicle ointment was applied to the control group.

Efficacy Assessments:

  • Histological Analysis: At the end of the treatment period, the psoriatic skin grafts were excised, fixed in formalin, and embedded in paraffin.

    • Sections were stained with hematoxylin and eosin (H&E) to assess epidermal thickness (acanthosis), a key feature of psoriasis.

    • Epidermal thickness was measured using microscopy and image analysis software.

  • Immunohistochemistry:

    • Skin sections were stained with antibodies against CD3 to identify and quantify the infiltration of T-lymphocytes into the dermis.

    • The number of CD3+ cells per square millimeter of the dermal area was counted.

Statistical Analysis:

  • The mean epidermal thickness and the mean number of CD3+ T-cells were compared between the PAP-1 treated group and the vehicle-treated control group using appropriate statistical tests to determine the significance of the treatment effect.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of a Kv1.3 inhibitor in a preclinical psoriasis model.

Preclinical_Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Patient Psoriatic Patient (Skin Biopsy) Transplantation Xenotransplantation of Psoriatic Skin Patient->Transplantation SCID_Mouse SCID Mouse SCID_Mouse->Transplantation Treatment_Group Topical Treatment (e.g., PAP-1 ointment) Transplantation->Treatment_Group Control_Group Vehicle Control Transplantation->Control_Group Tissue_Collection Tissue Collection (End of Treatment) Treatment_Group->Tissue_Collection Control_Group->Tissue_Collection Histology Histological Analysis (H&E Staining, Epidermal Thickness) Tissue_Collection->Histology IHC Immunohistochemistry (CD3 Staining, T-cell Infiltration) Tissue_Collection->IHC Data_Analysis Quantitative Data Analysis and Comparison Histology->Data_Analysis IHC->Data_Analysis

Preclinical Efficacy Evaluation Workflow

Conclusion

This compound and PAP-1 both demonstrate significant efficacy in their respective models of psoriasis, underscoring the therapeutic potential of Kv1.3 inhibition in autoimmune diseases. This compound has shown clinical proof-of-concept in human patients, significantly reducing the severity of psoriasis.[2][3] PAP-1, as a small molecule, has shown potent anti-inflammatory effects in a preclinical setting and offers the potential for oral or topical administration.[4]

The choice between a peptide-based inhibitor like this compound and a small molecule like PAP-1 for future drug development will depend on various factors, including the desired route of administration, pharmacokinetic properties, and the specific autoimmune indication. Further head-to-head comparative studies in standardized models are warranted to definitively establish the relative efficacy and therapeutic advantages of these and other emerging Kv1.3 inhibitors.

References

Validating the Biomarker Signature for Dalazatide's Therapeutic Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biomarker signature associated with the therapeutic response to Dalazatide, a novel Kv1.3 potassium channel inhibitor, in the context of other established biologic therapies for plaque psoriasis. The data presented is compiled from published clinical trial results and is intended to offer an objective overview for researchers and drug development professionals.

Executive Summary

This compound, a selective inhibitor of the Kv1.3 potassium channel, has demonstrated a distinct biomarker signature in early clinical trials for plaque psoriasis. Its mechanism, targeting effector memory T cells (TEM), translates to measurable changes in specific T-cell activation markers and a reduction in systemic inflammatory mediators. This guide compares these findings with the known biomarker profiles of two widely used classes of biologics in psoriasis: TNF-α inhibitors (e.g., Adalimumab) and IL-12/23 inhibitors (e.g., Ustekinumab). While all three therapeutic strategies lead to clinical improvement as measured by the Psoriasis Area and Severity Index (PASI), their effects on underlying cellular and protein biomarkers show both overlap and clear distinctions, reflecting their different mechanisms of action.

Data Presentation: Comparative Biomarker Analysis

The following tables summarize the quantitative data from clinical trials of this compound, a TNF-α inhibitor (Adalimumab), and an IL-12/23 inhibitor (Ustekinumab), focusing on key clinical and biomarker endpoints.

Table 1: Clinical Response in Plaque Psoriasis

Therapeutic AgentStudy PopulationTreatment DurationKey Clinical EndpointResult
This compound (60 mcg)Mild-to-moderate plaque psoriasis (n=10)4 weeksMean reduction in PASI scoreSignificant reduction (P < 0.01) [1][2]
Adalimumab Moderate-to-severe psoriasis12 weeksMean percentage reduction in PASI score73.6% (p<0.001)
Ustekinumab Moderate-to-severe psoriasis12 weeksMean percentage reduction in PASI scoreReduction from 21.0 to 0.9[3]

Table 2: Comparative Effects on T-Cell Activation Markers

BiomarkerThis compound (4 weeks)Adalimumab (12 weeks)Ustekinumab (12 weeks)
HLA-DR on CD4+ TEM cells Reduced expression [1]Not consistently reported as a primary endpointNot consistently reported as a primary endpoint
CD40L expression on memory T cells (ex vivo stimulation) Inhibited induction [1]Not consistently reported as a primary endpointNot consistently reported as a primary endpoint

Table 3: Comparative Effects on Plasma Inflammatory Markers

BiomarkerThis compound (4 weeks)Adalimumab (12 weeks)Ustekinumab (12 weeks)
C-Reactive Protein (CRP) Reduced levels[4]Significant reduction [5][6]Significant reduction [7]
TNF-α Reduced levels[4]Significant reduction [6]No significant change[6]
IL-6 Reduced levels[4]Significant reduction [6]Reduced levels
IL-17A Not reported in detailNot consistently reported as a primary endpointReduced levels
Glycoprotein Acetylation (GlycA) Not reportedSignificant reduction [6]Not reported

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound selectively blocks the Kv1.3 potassium channel, which is highly expressed on activated effector memory T cells (TEM). This blockade disrupts the sustained calcium signaling required for T-cell activation, leading to reduced proliferation and cytokine production.

Dalazatide_Mechanism cluster_Tcell Effector Memory T-Cell TCR TCR Activation Kv1_3 Kv1.3 Channel TCR->Kv1_3 Upregulation Ca_influx Ca_influx Kv1_3->Ca_influx Enables Ca_ Ca_ influx Sustained Ca2+ Influx Calcineurin Calcineurin Activation NFAT NFAT Activation Calcineurin->NFAT Cytokines Pro-inflammatory Cytokine Production (IFN-γ, IL-17) NFAT->Cytokines Proliferation T-Cell Proliferation NFAT->Proliferation Psoriasis Psoriatic Inflammation Cytokines->Psoriasis Proliferation->Psoriasis Ca_influx->Calcineurin This compound This compound This compound->Kv1_3 Blocks

Caption: this compound's mechanism of action in T-cells.

Experimental Workflow for Biomarker Analysis

The following diagram illustrates a typical workflow for analyzing the biomarker signature of a therapeutic agent in a clinical trial setting.

Biomarker_Workflow cluster_trial Clinical Trial cluster_lab Laboratory Analysis cluster_data Data Analysis Patient_Recruitment Patient Recruitment (Plaque Psoriasis) Baseline Baseline Sample Collection (Blood, Biopsy) Patient_Recruitment->Baseline Treatment Treatment Administration (e.g., this compound) Baseline->Treatment Sample_Processing Sample Processing (PBMC Isolation, Plasma Separation) Baseline->Sample_Processing Follow_up Follow-up Sample Collection Treatment->Follow_up Clinical_Assessment Clinical Assessment (PASI Score) Follow_up->Clinical_Assessment Follow_up->Sample_Processing Data_Acquisition Data Acquisition Clinical_Assessment->Data_Acquisition Flow_Cytometry Flow Cytometry (T-Cell Markers) Sample_Processing->Flow_Cytometry ELISA ELISA / Multiplex Assay (Plasma Cytokines) Sample_Processing->ELISA Flow_Cytometry->Data_Acquisition ELISA->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Biomarker_Signature Identification of Biomarker Signature Statistical_Analysis->Biomarker_Signature

Caption: Biomarker analysis workflow in a clinical trial.

Experimental Protocols

Flow Cytometry for T-Cell Activation Marker Analysis

Objective: To quantify the expression of activation markers (e.g., HLA-DR, CD40L) on peripheral blood mononuclear cell (PBMC) subsets.

Methodology:

  • PBMC Isolation:

    • Collect whole blood in heparinized tubes.

    • Dilute blood 1:1 with phosphate-buffered saline (PBS).

    • Layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the PBMC layer at the plasma-gradient interface.

    • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the cell pellet in an appropriate buffer (e.g., FACS buffer: PBS with 2% fetal bovine serum and 0.1% sodium azide).

  • Cell Staining:

    • Adjust the PBMC concentration to 1 x 107 cells/mL.

    • To 100 µL of the cell suspension, add a cocktail of fluorescently-conjugated monoclonal antibodies against surface markers (e.g., CD3, CD4, CD8, CD45RO, CCR7, HLA-DR).

    • Incubate for 30 minutes at 4°C in the dark.

    • For intracellular markers like CD40L (after ex vivo stimulation), first perform surface staining, then fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).

    • Following permeabilization, add the anti-CD40L antibody and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the stained cells in 500 µL of FACS buffer.

    • Acquire data on a flow cytometer equipped with the appropriate lasers and filters.

    • Collect a minimum of 100,000 events in the lymphocyte gate.

    • Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express).

    • Gate on lymphocyte populations based on forward and side scatter, then on specific T-cell subsets (e.g., CD3+, CD4+).

    • Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.

ELISA for Measurement of Plasma Inflammatory Markers

Objective: To quantify the concentration of inflammatory cytokines and other protein biomarkers (e.g., CRP, TNF-α, IL-6) in plasma samples.

Methodology:

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.

    • Aliquot the plasma into cryovials and store at -80°C until analysis to avoid freeze-thaw cycles.

  • ELISA Procedure (Sandwich ELISA):

    • Use commercially available ELISA kits specific for the biomarkers of interest.

    • Coat a 96-well microplate with the capture antibody overnight at 4°C.

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

    • Wash the plate as described above.

    • Add standards of known concentrations and plasma samples (diluted as necessary) to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add the TMB substrate solution and incubate until a color change is observed.

    • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of the biomarkers in the plasma samples by interpolating their absorbance values on the standard curve.

Conclusion

The validation of a biomarker signature for a therapeutic agent is a critical step in drug development, enabling patient stratification, monitoring of treatment response, and providing insights into the drug's mechanism of action. This compound presents a unique biomarker profile characterized by the direct modulation of T-cell activation markers, a direct reflection of its targeted mechanism. In comparison, TNF-α and IL-12/23 inhibitors demonstrate broader effects on systemic inflammatory markers. This comparative guide provides a framework for understanding these differences and highlights the importance of a multi-faceted biomarker approach in the evaluation of novel immunomodulatory therapies. Further head-to-head clinical trials with standardized biomarker panels will be essential for a more definitive comparison of the therapeutic and biological effects of these different treatment modalities.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Dalazatide and Its Analogs in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dalazatide (also known as ShK-186) is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3, a key player in the activation of effector memory T-cells, which are implicated in various autoimmune diseases. As a synthetic analog of the sea anemone peptide ShK, this compound has paved the way for the development of other Kv1.3 inhibitors with potentially improved therapeutic properties. This guide provides a comparative overview of the pharmacokinetic profiles of this compound and some of its notable analogs, supported by available experimental data.

Comparative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for this compound and two of its analogs, the peptide HsTX1[R14A] and the small molecule PAP-1. It is crucial to note that the data were obtained from different species and under varying experimental conditions, which limits direct quantitative comparisons.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Phase 1b Trial) [1]

Parameter30 mcg/dose (Day 1)60 mcg/dose (Day 1)30 mcg/dose (Day 29)60 mcg/dose (Day 29)
Tmax (h) ~0.3 (median)~0.3 (median)Not specifiedNot specified
Cmax (pg/mL) Mean values not specifiedMean values not specifiedMean values not specifiedMean values not specified
AUClast (h*pg/mL) Mean values not specifiedMean values not specifiedMean values not specifiedMean values not specified
  • Note: this compound exposure (Cmax and AUClast) increased in a less than dose-proportional manner on Day 1 and was approximately dose-proportional on Day 29. A trend for Cmax and AUClast values to decrease with increasing body weight was also observed. The half-life (T1/2) was not calculated as data were only collected up to 4 hours post-dose.[1]

Table 2: Pharmacokinetic Parameters of HsTX1[R14A] in Rats [2][3]

ParameterIntravenous Administration (2 mg/kg)Intratracheal Administration (1 mg/kg)
Half-life (t1/2) 79.6 ± 6.5 minNot determined
Total Clearance (CL) 8.3 ± 0.6 mL/min/kgNot determined
Volume of Distribution (Vz) 949.8 ± 71.0 mL/kgNot determined
Absolute Bioavailability Not applicable39.2 ± 5.2%

Table 3: Pharmacokinetic Parameters of PAP-1 in Rhesus Macaques [4]

ParameterIntravenous Administration
Half-life (t1/2) 6.4 h
Volume of Distribution Suggests extensive distribution into extravascular compartments

Experimental Protocols

A summary of the methodologies used in the pharmacokinetic studies is provided below.

This compound Pharmacokinetic Analysis

The concentration of this compound in human plasma samples was determined using a qualified, high-sensitivity, two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS)-based assay. The lower limit of quantification (LLOQ) for this method was 75 pg/mL.[1]

HsTX1[R14A] Pharmacokinetic Analysis

In the study with HsTX1[R14A] in rats, plasma concentrations of the peptide were measured by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The stability of HsTX1[R14A] was assessed in both rat plasma and lung homogenate.[2][3]

PAP-1 Pharmacokinetic Analysis

The pharmacokinetic properties of PAP-1 in rhesus macaques were determined following intravenous administration. Plasma concentrations were measured to determine the half-life and volume of distribution.[4]

Signaling Pathway of Kv1.3 Inhibition

This compound and its analogs exert their immunomodulatory effects by blocking the Kv1.3 channel on effector memory T-cells. This blockade disrupts the normal flow of potassium ions, leading to a cascade of intracellular events that ultimately suppress T-cell activation and proliferation.

Kv1_3_Signaling_Pathway cluster_TCR T-Cell Receptor Activation cluster_Membrane Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus TCR TCR Engagement Kv1_3 Kv1.3 Channel TCR->Kv1_3 Upregulation Ca_channel CRAC Channel Kv1_3->Ca_channel Maintains Membrane Potential Ca_influx Ca2+ Influx Ca_channel->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT_dephospho NFAT Dephosphorylation Calcineurin->NFAT_dephospho NFAT_translocation NFAT Translocation NFAT_dephospho->NFAT_translocation Gene_transcription Gene Transcription (e.g., IL-2) NFAT_translocation->Gene_transcription T_cell_activation T-Cell Activation & Proliferation Gene_transcription->T_cell_activation Leads to This compound This compound / Analogs This compound->Kv1_3 Blocks

Caption: Kv1.3 signaling pathway in T-cell activation and its inhibition by this compound.

Experimental Workflow for Pharmacokinetic Analysis

The general workflow for determining the pharmacokinetic profile of a peptide therapeutic like this compound involves several key steps, from sample collection to data analysis.

PK_Workflow Dosing Drug Administration (e.g., Subcutaneous Injection) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data Pharmacokinetic Modeling Analysis->Data Profile Pharmacokinetic Profile (Cmax, Tmax, AUClast, t1/2) Data->Profile

Caption: General workflow for pharmacokinetic analysis of peptide therapeutics.

References

Independent Verification of Dalazatide Research: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings for Dalazatide, a novel Kv1.3 potassium channel inhibitor, with established alternative treatments for plaque psoriasis. The information is compiled from publicly available clinical trial data and research publications to support independent verification and inform drug development strategies.

Executive Summary

This compound (formerly ShK-186) is a first-in-class synthetic peptide that selectively targets the Kv1.3 potassium channel, a key regulator of effector memory T-cell (TEM) activation.[1][2] By inhibiting this channel, this compound aims to modulate the inflammatory cascade central to autoimmune diseases like plaque psoriasis, without causing broad immunosuppression.[1] Early clinical research suggests this compound is well-tolerated and shows potential for clinical activity in mild-to-moderate plaque psoriasis.[1][2] This guide compares the available data on this compound with several approved biologics and small molecule inhibitors for the treatment of moderate-to-severe plaque psoriasis, focusing on efficacy, safety, and mechanism of action.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from clinical trials of this compound and its alternatives.

Table 1: Efficacy of this compound in Mild-to-Moderate Plaque Psoriasis (Phase 1b)

EndpointPlacebo (n=4)This compound (30 mcg) (n=10)This compound (60 mcg) (n=10)
PASI Score Reduction from Baseline --Statistically Significant (p<0.01)[1][2]
Patients with PASI Score Reduction --9 out of 10[1][2]

Note: Specific mean percentage PASI reduction data is not publicly available.

Table 2: Comparative Efficacy of Biologics in Moderate-to-Severe Plaque Psoriasis (Phase 3 Trials)

Drug (Target)Trial(s)PASI 75 Response Rate (Week 12-16)PASI 90 Response Rate (Week 12-16)PASI 100 Response Rate (Week 12-16)
Adalimumab (TNF-α)REVEAL[3]71%--
Ustekinumab (IL-12/23)PHOENIX 1 & 2[4]67%--
Secukinumab (IL-17A)FIXTURE[5][6]77.1% (300 mg)--
Ixekizumab (IL-17A)UNCOVER-2 & 3[7]89.7% (Q2W)70.9% (Q2W)35.3% (Q2W)

Table 3: Safety and Tolerability of this compound (Phase 1b)

Adverse EventPlacebo (n=4)This compound (30 mcg & 60 mcg combined) (n=20)
Hypoesthesia (mild) 75%85%
Paresthesia (mild) 25%70%

Note: Adverse events were reported as temporary and mild (Grade 1).[1]

Experimental Protocols

This compound Phase 1b Trial (NCT02435342)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 1b study.[1][2]

  • Participants: 24 adult patients with active, mild-to-moderate plaque psoriasis.[1][2]

  • Treatment Arms:

    • This compound 30 mcg subcutaneous injection twice weekly.

    • This compound 60 mcg subcutaneous injection twice weekly.

    • Placebo subcutaneous injection twice weekly.[1][2]

  • Duration: 4 weeks of treatment with a 4-week follow-up period.[1]

  • Primary Outcome: Safety and tolerability of repeat doses of this compound.[2]

  • Secondary Outcomes: Clinical proof-of-concept, effects on inflammatory mediators in the blood, and effects on chronically activated memory T-cell populations.[2]

  • Key Assessments: Physical and neurological examinations, laboratory testing, Psoriasis Area and Severity Index (PASI), body surface area affected, and investigator/patient questionnaires.[2]

General Protocol for Biologic Phase 3 Trials in Plaque Psoriasis (Example based on published trials)
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled (and often active-comparator controlled) Phase 3 trials.[3][4][5][6][7][8]

  • Participants: Hundreds to over a thousand adult patients with moderate-to-severe chronic plaque psoriasis (typically defined by PASI score ≥12, and body surface area involvement ≥10%).[3][8]

  • Treatment Arms:

    • Investigational biologic at one or more doses.

    • Placebo.

    • Active comparator (e.g., another approved biologic like etanercept or adalimumab).[4][6]

  • Duration: Typically a 12 to 16-week induction period, followed by a maintenance period that can extend to 52 weeks or longer.[3][6]

  • Primary Outcome: The proportion of patients achieving a 75% reduction in PASI score (PASI 75) from baseline at week 12 or 16.[3][5]

  • Secondary Outcomes: Proportion of patients achieving PASI 90 and PASI 100, improvement in Investigator's Global Assessment (IGA) score, and quality of life assessments.[5]

  • Key Assessments: PASI, IGA, Dermatology Life Quality Index (DLQI), monitoring for adverse events.

Mandatory Visualization

Dalazatide_Signaling_Pathway cluster_Tcell Effector Memory T-Cell TCR T-Cell Receptor (TCR) Ca_channel Calcium Channel TCR->Ca_channel Antigen Presentation Kv13 Kv1.3 Channel Kv13->Ca_channel Maintains Membrane Potential for Ca²⁺ Influx Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Calcineurin Calcineurin Ca_ion->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_expression Gene Expression (IL-2, IFN-γ, TNF-α) NFAT->Gene_expression Translocates to Nucleus Proliferation Cell Proliferation & Activation Gene_expression->Proliferation This compound This compound This compound->Kv13 Inhibits

Caption: this compound's mechanism of action in T-cells.

Psoriasis_Clinical_Trial_Workflow cluster_preclinical Pre-clinical cluster_clinical_phases Clinical Phases cluster_regulatory Regulatory lab_research Laboratory Research & In Vitro/In Vivo Studies phase1 Phase 1 (Safety & Dosage) ~20-100 Healthy Volunteers lab_research->phase1 phase2 Phase 2 (Efficacy & Side Effects) ~100-300 Psoriasis Patients phase1->phase2 phase3 Phase 3 (Large-scale Efficacy & Safety) ~300-3,000+ Psoriasis Patients phase2->phase3 fda_review FDA Review & Approval phase3->fda_review phase4 Phase 4 (Post-marketing Surveillance) fda_review->phase4

Caption: A typical clinical trial workflow for a new psoriasis treatment.

References

Assessing the Translational Potential of Dalazatide: A Comparative Guide for Autoimmune Disease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dalazatide, a novel Kv1.3 potassium channel inhibitor, with established biologics for the treatment of autoimmune diseases, primarily focusing on psoriasis. We delve into preclinical and clinical data, experimental methodologies, and the underlying signaling pathways to objectively evaluate this compound's translational potential.

This compound (formerly ShK-186) is a first-in-class synthetic peptide that selectively blocks the Kv1.3 potassium channel, a key regulator of effector memory T cells (TEMs).[1][2] These cells are significant contributors to the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] By targeting TEMs, this compound aims to offer a more specific immunomodulatory approach compared to broader-acting immunosuppressants. This guide will compare its performance against leading therapies for psoriasis: the TNF-α inhibitors Adalimumab and Etanercept, and the IL-17A inhibitor Secukinumab.

Mechanism of Action: A Targeted Approach

This compound's mechanism centers on the inhibition of the Kv1.3 potassium channel, which is highly expressed on activated effector memory T cells.[1][2] The outflow of potassium ions through these channels is crucial for maintaining the calcium signaling required for T cell activation and proliferation. By blocking this channel, this compound dampens the activation of pathogenic TEMs without affecting other T cell subsets, thus preserving a patient's overall protective immune response.[3]

In contrast, comparator drugs have different targets in the inflammatory cascade:

  • Adalimumab and Etanercept are TNF-α inhibitors. They bind to and neutralize Tumor Necrosis Factor-alpha, a key pro-inflammatory cytokine involved in the systemic inflammation characteristic of many autoimmune diseases.

  • Secukinumab is a monoclonal antibody that selectively binds to and neutralizes Interleukin-17A (IL-17A), a cytokine that is a downstream product of the IL-23/Th17 axis and plays a critical role in the pathogenesis of psoriasis.

cluster_APC Antigen Presenting Cell (APC) cluster_Tcell Effector Memory T Cell cluster_Comparators Comparator MOA APC APC TCR TCR APC->TCR Antigen Presentation Ca_channel Calcium Channel TCR->Ca_channel Activates Ca_signal Ca²⁺ Signaling (Calcineurin, NFAT) Ca_channel->Ca_signal Ca²⁺ Influx Kv1_3 Kv1.3 Channel Kv1_3->Ca_channel Maintains Membrane Potential for Ca²⁺ Influx Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Ca_signal->Cytokines Upregulates Inflammation Inflammation & Tissue Damage Cytokines->Inflammation TNFa TNF-α TNFa->Inflammation IL17A IL-17A IL17A->Inflammation Adalimumab Adalimumab/ Etanercept Adalimumab->TNFa Inhibits Secukinumab Secukinumab Secukinumab->IL17A Inhibits This compound This compound This compound->Kv1_3 Inhibits

Fig. 1: Signaling pathways of this compound and comparators.

Preclinical Efficacy

This compound has demonstrated promising results in various animal models of autoimmune diseases.

  • Multiple Sclerosis (MS): In a rat model of MS (experimental autoimmune encephalomyelitis - EAE), treatment with this compound significantly reduced the clinical score compared to placebo.[3]

  • Rheumatoid Arthritis (RA): In a pristane-induced arthritis model in rats, this compound showed efficacy in reducing the clinical signs of arthritis.

For comparison, preclinical data for the other biologics in psoriasis models is also available.

  • Etanercept: In an imiquimod-induced psoriasis mouse model, Etanercept markedly reduced the Psoriasis Area and Severity Index (PASI) scores and epidermal thickness.[4]

  • Adalimumab: In a human skin xenograft model on SCID mice, Adalimumab improved the psoriatic phenotype, including restoration of epidermal integrity.

  • Secukinumab: In preclinical models, blockade of IL-17A, the target of Secukinumab, has been shown to reduce keratinocyte hyperproliferation and T-cell infiltration.

Drug Preclinical Model Key Findings
This compound Rat EAE (MS model)Significant reduction in clinical score.[3]
Rat Pristane-Induced Arthritis (RA model)Demonstrated efficacy in reducing arthritis symptoms.
Etanercept Imiquimod-induced psoriasis (mouse)Markedly reduced PASI scores and epidermal thickness.[4]
Adalimumab Human skin xenograft on SCID miceImproved psoriatic phenotype and restored epidermal integrity.
Secukinumab Various preclinical modelsReduced keratinocyte hyperproliferation and T-cell infiltration.

Clinical Performance

This compound has completed Phase 1 clinical trials in healthy volunteers and a Phase 1b trial in patients with plaque psoriasis. The comparator drugs are all approved and have extensive data from Phase 3 trials and real-world use.

Efficacy in Psoriasis

The Phase 1b trial of this compound in patients with mild-to-moderate plaque psoriasis was primarily a safety study and not powered for statistical significance on efficacy endpoints. However, it showed encouraging clinical activity.[1][5][6]

In the 60 mcg dose group:

  • 9 out of 10 patients showed a reduction in their Psoriasis Area and Severity Index (PASI) score at day 32.[5][6]

  • The mean reduction in PASI score was statistically significant (p < 0.01).[5][6]

The clinical efficacy of Adalimumab, Etanercept, and Secukinumab in moderate-to-severe plaque psoriasis is well-established, with a significant proportion of patients achieving a 75% or greater improvement in PASI score (PASI 75).

Drug Trial Phase Patient Population Key Efficacy Endpoint Result
This compound Phase 1bMild-to-moderate plaque psoriasisMean PASI score reduction (60 mcg)Statistically significant (p < 0.01)[5][6]
Adalimumab Phase 3Moderate-to-severe plaque psoriasisPASI 75 at Week 16~71%[7][8]
Etanercept Phase 3Moderate-to-severe plaque psoriasisPASI 75 at Week 12 (50mg BIW)~49%[9]
Secukinumab Phase 3Moderate-to-severe plaque psoriasisPASI 75 at Week 12 (300mg)~77-82%[9][10]
Safety and Tolerability

This compound was generally well-tolerated in the Phase 1b study.[5][6]

  • The most common adverse events were transient, mild hypoesthesia and paresthesia.[5][6]

  • No serious adverse events were reported.[5]

The comparator biologics have well-characterized safety profiles, with the most common adverse events being injection site reactions and an increased risk of infections.

Drug Common Adverse Events
This compound Transient, mild hypoesthesia and paresthesia.[5][6]
Adalimumab Injection site reactions, upper respiratory tract infections, headache, rash.
Etanercept Injection site reactions, infections (especially upper respiratory tract), headache.[11]
Secukinumab Nasopharyngitis, diarrhea, upper respiratory tract infection.[10]

Pharmacokinetics: From Preclinical to Clinical

Translating pharmacokinetic (PK) properties from preclinical animal models to humans is a critical step in drug development.

  • Preclinical (this compound): In rats, the half-life of this compound was short. However, its absorption from the subcutaneous injection site was slow, leading to sustained blood concentrations.

  • Clinical (this compound): In the Phase 1b psoriasis trial, the median Tmax of this compound was approximately 0.3 hours post-dose. The exposure (Cmax and AUC) was roughly dose-proportional on day 29 between the 30 mcg and 60 mcg doses.

The established biologics have longer half-lives, allowing for less frequent dosing (typically every 1-4 weeks).

Drug Preclinical Half-life (Rat) Clinical Half-life Dosing Frequency (Psoriasis)
This compound ShortNot fully characterizedTwice weekly (in Phase 1b)[5][6]
Adalimumab N/A (Monoclonal Antibody)~10-20 daysEvery other week
Etanercept N/A (Fusion Protein)~70 hoursOnce or twice weekly[11]
Secukinumab N/A (Monoclonal Antibody)~22-31 daysEvery 4 weeks (maintenance)

Experimental Protocols

A summary of the methodologies used in key studies is provided below.

cluster_this compound This compound Development Workflow cluster_Comparators Comparator Development Workflow (General) Preclinical_D Preclinical Studies (Rat EAE, PIA models) Phase1_D Phase 1 Healthy Volunteers (Safety, Tolerability) Preclinical_D->Phase1_D Phase1b_D Phase 1b Psoriasis Patients (Safety, PK/PD, Efficacy Signal) Phase1_D->Phase1b_D Preclinical_C Preclinical Studies (e.g., Imiquimod mouse model) Phase1_C Phase 1 Preclinical_C->Phase1_C Phase2_C Phase 2 Phase1_C->Phase2_C Phase3_C Phase 3 Large-scale Efficacy & Safety Phase2_C->Phase3_C Approval Regulatory Approval Phase3_C->Approval

Fig. 2: General experimental workflow for this compound and comparators.
This compound Phase 1b Psoriasis Trial (NCT02435342)

  • Study Design: A randomized, double-blind, placebo-controlled trial.[5][6]

  • Participants: 24 adult patients with mild-to-moderate plaque psoriasis.[5][6]

  • Intervention: Subcutaneous injections of this compound (30 mcg or 60 mcg) or placebo twice weekly for 4 weeks.[5][6]

  • Primary Outcome: Safety and tolerability.[5]

  • Secondary Outcomes: Pharmacokinetics, pharmacodynamics, and clinical efficacy (including PASI scores).[5]

Imiquimod-Induced Psoriasis Mouse Model (Comparator Preclinical)
  • Model: Topical application of imiquimod cream to the shaved back and/or ear of mice to induce a psoriasis-like skin inflammation.[1][3]

  • Readouts: Psoriasis Area and Severity Index (PASI) scoring (erythema, scaling, thickness), ear thickness measurements, histological analysis of skin biopsies, and cytokine analysis.[1]

  • Application: Used to evaluate the efficacy of topical and systemic anti-psoriatic drugs like Etanercept.[4]

Translational Potential and Future Directions

This compound presents a promising, targeted approach to treating autoimmune diseases. Its novel mechanism of action, focused on inhibiting effector memory T cells, suggests the potential for a favorable safety profile by sparing broader immune function.

The positive, albeit early, clinical signals in psoriasis are encouraging. The statistically significant reduction in PASI scores in the Phase 1b trial provides a strong rationale for further development.[5][6] However, several factors will be critical in determining its successful translation to a widely used therapeutic:

  • Efficacy in Larger Trials: The efficacy of this compound needs to be confirmed in larger, well-powered Phase 2 and 3 trials in moderate-to-severe psoriasis and other autoimmune indications.

  • Dosing Regimen: The twice-weekly dosing may be less convenient than the less frequent injections of established biologics. Future development may explore formulations that allow for less frequent administration.

  • Long-term Safety: While short-term safety is promising, long-term safety data from larger and longer trials will be essential.

References

Safety Operating Guide

Personal protective equipment for handling Dalazatide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dalazatide

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, storage, and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of this investigational peptide.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound (TFA) indicates that it is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols for handling peptide compounds to minimize exposure and prevent contamination.

Recommended PPE for Handling this compound:

PPE ComponentSpecificationPurpose
Gloves Nitrile or latex, powder-free.Prevents skin contact. Check manufacturer's compatibility charts for specific breakthrough times with solvents used in this compound solutions.[1][2][3][4]
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes of solutions or airborne powder.
Lab Coat Standard laboratory coat.Protects skin and clothing from accidental spills.
Respiratory Protection Not generally required for small quantities handled with appropriate engineering controls. For operations that may generate dust (e.g., weighing large quantities), a NIOSH-approved N95 filtering facepiece respirator is recommended.[5][6][7][8][9]Minimizes inhalation of airborne peptide powder.
Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of the peptide and to ensure a safe working environment.

2.1. Spill Response Plan:

StepAction
1. Alert Personnel Immediately alert others in the vicinity of the spill.
2. Evacuate (if necessary) For large spills or if there is uncertainty about the risk, evacuate the immediate area.
3. Don Appropriate PPE Before cleaning, ensure you are wearing the recommended PPE (gloves, eye protection, lab coat).
4. Contain the Spill For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp paper towels to prevent the powder from becoming airborne.
5. Decontaminate the Area See section 2.2 for detailed decontamination procedures.
6. Dispose of Waste All contaminated materials should be placed in a sealed bag and disposed of according to the disposal plan (see Section 3).
7. Report the Incident Report the spill to the laboratory supervisor or safety officer.

2.2. Decontamination Protocol:

For surfaces and equipment contaminated with this compound, a two-step decontamination process is recommended:

  • Initial Cleaning with Enzymatic Detergent:

    • Prepare a 1% (m/v) solution of an enzymatic detergent specifically designed for peptide decontamination (e.g., SBCleaner).[10][11]

    • Apply the solution to the contaminated surface and allow for sufficient contact time as per the manufacturer's instructions. This can be done by direct application or by soaking contaminated labware.[11]

    • For critical applications, an ultrasonic cleaner with the enzymatic solution can be used.[11]

  • Secondary Disinfection with Bleach:

    • Following the enzymatic cleaning, apply a 6% sodium hypochlorite (bleach) solution to the area.[11]

    • Allow for a contact time of at least 20 minutes.[12]

    • Thoroughly rinse the surface with deionized or distilled water to remove any residual cleaning agents.[10][11]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental release and to comply with regulations.

Disposal Guidelines for this compound Waste:

Waste TypeDisposal Procedure
Unused this compound As a non-hazardous pharmaceutical, incineration is the preferred method of disposal.[13][14] Contact your institution's environmental health and safety office to arrange for disposal through a licensed waste management vendor.
Contaminated Labware (disposable) Place in a designated biohazard bag, seal, and dispose of via incineration.[15]
Contaminated PPE Place in a designated biohazard bag, seal, and dispose of via incineration.[15]
Liquid Waste (e.g., from decontamination) Neutralize any acidic or basic components before disposal. Depending on local regulations, small quantities of neutralized, decontaminated liquid waste may be permissible for drain disposal. Consult your institution's guidelines. For larger volumes or if prohibited, collect in a sealed container for chemical waste disposal.[16]

Visualized Experimental and Biological Pathways

To further aid in the understanding of this compound's handling and mechanism, the following diagrams illustrate key processes.

G This compound's Mechanism of Action This compound This compound Kv13 Kv1.3 Potassium Channel (on Effector Memory T-Cells) This compound->Kv13 Blocks Ca_influx Reduced Calcium Influx Kv13->Ca_influx Leads to Calcineurin Calcineurin Activation (Inhibited) Ca_influx->Calcineurin NFAT NFAT Activation (Inhibited) Calcineurin->NFAT Cytokine_production Reduced Pro-inflammatory Cytokine Production (e.g., IFN-γ, IL-17) NFAT->Cytokine_production T_cell_activation T-Cell Activation and Proliferation (Inhibited) NFAT->T_cell_activation G General Peptide Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Resin_prep Resin Preparation Coupling Amino Acid Coupling Resin_prep->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Deprotection->Coupling Repeat for each amino acid Cleavage Cleavage from Resin Deprotection->Cleavage Crude_peptide Crude Peptide Cleavage->Crude_peptide HPLC HPLC Purification Crude_peptide->HPLC Fraction_collection Fraction Collection HPLC->Fraction_collection Lyophilization Lyophilization Fraction_collection->Lyophilization Pure_peptide Pure this compound Lyophilization->Pure_peptide

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.